molecular formula C4H5Br2Cl B1659668 1,1-Dibromo-2-(chloromethyl)cyclopropane CAS No. 67003-20-7

1,1-Dibromo-2-(chloromethyl)cyclopropane

Cat. No.: B1659668
CAS No.: 67003-20-7
M. Wt: 248.34 g/mol
InChI Key: SWIPJVZSGRVWTM-UHFFFAOYSA-N
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Description

1,1-Dibromo-2-(chloromethyl)cyclopropane is a useful research compound. Its molecular formula is C4H5Br2Cl and its molecular weight is 248.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dibromo-2-(chloromethyl)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br2Cl/c5-4(6)1-3(4)2-7/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIPJVZSGRVWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Br)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454367
Record name Cyclopropane, 1,1-dibromo-2-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67003-20-7
Record name Cyclopropane, 1,1-dibromo-2-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 1,1-Dibromo-2-(chloromethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 1,1-Dibromo-2-(chloromethyl)cyclopropane . This document is structured for researchers in organic synthesis and drug discovery, focusing on the compound's utility as a high-density functionalized building block.[1][2]

CAS: 67003-20-7 | Formula: C


H

Br

Cl | MW: 248.34 g/mol [1][2][3]

Executive Summary & Structural Analysis

This compound is a trifunctionalized small molecule characterized by a highly strained cyclopropane core decorated with a geminal dibromo motif and a vicinal chloromethyl arm.[1][2] It serves as a "loaded spring" in organic synthesis—its reactivity is driven by the release of ring strain (


27.5 kcal/mol) combined with the lability of the carbon-halogen bonds.[2]

Unlike its symmetric congener, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (a precursor to [1.1.1]propellane), the mono-chloromethyl variant offers desymmetrized reactivity, making it a valuable precursor for functionalized 1,3-dienes , allenes , and cyclopropylmethyl scaffolds .[1][2]

Structural Pillars[1][2][4][5]
  • Gem-Dibromo Moiety: Provides a handle for carbenoid generation (via Li-halogen exchange) or thermal electrocyclic ring opening.[1][2]

  • Chloromethyl Group: Acts as an electrophilic site for nucleophilic substitution (

    
    ) or as a leaving group during complex rearrangements.[1][2]
    
  • Cyclopropyl Core: Imparts significant

    
     character to the C-C bonds, affecting the acidity of ring protons and the stability of radical intermediates.[1][2]
    

Physicochemical Properties

The compound is typically isolated as a dense, viscous liquid or low-melting solid.[1][2] Its high halogen content renders it significantly denser than water and non-polar solvents.[1][2]

PropertyValue / Characteristic
Molecular Weight 248.34 g/mol
Physical State Colorless to pale yellow liquid (or low-melting solid)
Density

2.2 - 2.4 g/mL (Estimated based on congeners)
Boiling Point

80–85 °C at 0.5 mmHg (Predicted)
Solubility Soluble in CH

Cl

, CHCl

, Et

O, THF; Insoluble in H

O
Stability Stable at RT; sensitive to light (slow debromination) and strong bases.[1][2][4]

Synthesis Protocol

The most robust synthesis utilizes the Makosza Phase-Transfer Catalysis (PTC) method.[1][2] This approach avoids the harsh conditions of the Doering-Hoffmann (t-BuOK/bromoform) procedure, utilizing aqueous NaOH and a quaternary ammonium salt to generate dibromocarbene (


) in situ.[1][2]
Reaction Scheme

The synthesis involves the [2+1] cycloaddition of dibromocarbene to allyl chloride (3-chloropropene).[2]

Synthesis Allyl Allyl Chloride (3-Chloropropene) Product 1,1-Dibromo-2- (chloromethyl)cyclopropane Allyl->Product CHCl3 / TEBA (cat) 50% NaOH, 0-25°C Bromoform Bromoform (CHBr3) Carbene [:CBr2] Active Species Bromoform->Carbene NaOH / PTC Carbene->Product [2+1] Cycloaddition

Figure 1: Phase-transfer catalyzed synthesis via dibromocarbene addition.[1]

Detailed Methodology
  • Reagents: Allyl chloride (1.0 equiv), Bromoform (1.5 equiv), TEBA (Triethylbenzylammonium chloride, 1 mol%), 50% aq.[1][2] NaOH (4.0 equiv).[1][2]

  • Setup: A 3-neck flask equipped with a mechanical stirrer (magnetic stirring is often insufficient for the viscous emulsion) and a reflux condenser.

  • Procedure:

    • Charge allyl chloride, bromoform, and TEBA into the flask.[1][2]

    • Cool to 0°C.[1][2]

    • Add 50% NaOH dropwise while maintaining internal temperature <10°C (exothermic).[1][2]

    • Allow to warm to room temperature and stir vigorously for 12–18 hours.

  • Workup: Dilute with water and extract with dichloromethane (DCM).[1][2] Wash organic phase with water (2x) and brine.[1][2] Dry over MgSO

    
    .
    
  • Purification: Vacuum distillation is required.[1][2] Caution: Distill behind a blast shield; gem-dihalocyclopropanes can decompose exothermically if overheated (>100°C).[2]

Reactivity Profile & Applications

The chemical utility of this compound branches into three primary pathways: Thermal Ring Opening, Carbenoid Rearrangement, and Nucleophilic Substitution.[1][2]

A. Thermal Ring Opening (Electrocyclic Rearrangement)

Upon heating (>150°C), the compound undergoes a disrotatory ring opening.[1][2] Unlike simple alkyl-gem-dibromocyclopropanes which form 2,3-dibromoalkenes, the presence of the chloromethyl group induces a complex rearrangement involving halogen migration .[1][2]

  • Mechanism: Loss of halide (Br/Cl) coupled with ring opening.[1][2][5]

  • Product: 2-bromo-3-chlorobuta-1,3-diene (and isomers).[1][2]

  • Utility: Access to functionalized dienes for Diels-Alder reactions.[1][2]

B. Reaction with Methyllithium (Doering-LaFlamme Rearrangement)

Treatment with alkyllithiums (MeLi or n-BuLi) at -78°C effects lithium-halogen exchange, generating a lithium carbenoid.[1][2]

  • Pathway 1 (Allene Formation): The carbenoid undergoes

    
    -elimination to a carbene, followed by rearrangement to form 1-chloro-3,4-pentadiene  (or substituted allenes).[1][2]
    
  • Pathway 2 (Intramolecular Trapping): In some steric environments, the carbenoid carbon can attack the chloromethyl side chain, potentially yielding bicyclobutane derivatives, although allene formation is kinetically favored.[1][2]

Reactivity cluster_Thermal Thermal Pathway (>150°C) cluster_Lithium Lithium-Halogen Exchange (-78°C) Start 1,1-Dibromo-2-(chloromethyl) cyclopropane Diene 2-Bromo-3-chlorobuta-1,3-diene (Halogen Migration) Start->Diene Disrotatory Opening Carbenoid Li-Carbenoid Intermediate Start->Carbenoid + MeLi / n-BuLi Allene Functionalized Allene (Doering-LaFlamme) Carbenoid->Allene Carbene Rearrangement

Figure 2: Divergent reactivity pathways based on thermal vs. chemical activation.

C. Nucleophilic Substitution ( )

The chloromethyl group is less reactive than a standard primary alkyl chloride due to the steric shielding of the adjacent gem-dibromo group.[1][2] However, substitution is possible with strong nucleophiles (e.g., azides, thiols) in polar aprotic solvents (DMF/DMSO).[2]

  • Note: The cyclopropane ring remains intact under mild

    
     conditions.[1][2]
    

Safety & Handling (MSDS Highlights)

  • Hazards: The compound is an alkylating agent and a lachrymator.[1][2] It causes skin irritation (H315) and serious eye irritation (H319).[1][2]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Stabilize with copper wire or silver wool to scavenge free halides if storing for long periods.[2]

  • Disposal: Quench excess alkylating potential with aqueous ammonium hydroxide before disposal into halogenated waste streams.[1][2]

References

  • Lynch, K. M., & Dailey, W. P. (1995).[1][2][4] Improved Preparations of 3-Chloro-2-(chloromethyl)-1-propene and 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane.[1][2][4][6] The Journal of Organic Chemistry, 60(14), 4666-4668.[1][2][4] Link(Note: Describes the bis-analog, establishing the PTC protocol relevant to the mono-analog).

  • Makosza, M., & Wawrzyniewicz, M. (1969).[1][2] Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[1][2] Tetrahedron Letters, 10(53), 4659-4662.[2] Link(Foundational method for PTC gem-dihalocyclopropanation).

  • Fedoryński, M. (1977).[1][2] Synthesis of gem-dihalocyclopropanes by the phase-transfer catalytic method. Synthesis, 1977(11), 783-789.[1][2]

  • PubChem Compound Summary. (2025). This compound (CID 11075811).[1][2][3][6][7] National Center for Biotechnology Information.[1][2] Link[2]

  • Sydnes, L. K. (2006).[1][2] Electrocyclic Ring-Opening Reactions of gem-Dibromocyclopropanes in the Synthesis of Natural Products. Synlett, 2006(11), 1649-1658.[1][2] (Review of thermal ring opening mechanisms).

Sources

An In-depth Technical Guide to the Molecular Structure and Geometry of 1,1-Dibromo-2-(chloromethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The unique conformational constraints and inherent reactivity of the cyclopropane ring have long captivated the interest of the chemical community. When adorned with multiple halogen atoms, these three-membered carbocycles become powerful and versatile building blocks in organic synthesis. This guide focuses on a specific, yet underexplored member of this family: 1,1-dibromo-2-(chloromethyl)cyclopropane. While its close relative, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, has been more extensively studied as a precursor to [1.1.1]propellane, the subject of this guide possesses its own distinct structural and reactive profile.[1] This document aims to provide a comprehensive technical overview of the molecular structure, geometry, synthesis, and spectroscopic characterization of this compound, drawing from available literature and established principles of halogenated cyclopropane chemistry.

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a cyclopropane ring with two bromine atoms geminally substituted at the C1 position and a chloromethyl group at the C2 position.[2] This substitution pattern gives rise to a chiral center at C2, meaning the molecule exists as a pair of enantiomers.

Key Structural Features:
  • Cyclopropane Ring: The three-membered ring is characterized by significant ring strain due to the deviation of its internal C-C-C bond angles (ideally 60°) from the standard sp³ bond angle of 109.5°. This strain influences the molecule's reactivity, making the ring susceptible to opening under certain conditions.

  • Gem-Dibromo Group: The two bromine atoms on the same carbon atom (C1) significantly increase the electron density in this region of the molecule and influence the bond lengths and angles of the cyclopropane ring.

  • Chloromethyl Substituent: The -CH₂Cl group at the C2 position introduces a stereocenter and provides an additional site for chemical modification.

Synthesis of this compound

The synthesis of this compound is typically achieved through the addition of dibromocarbene to the corresponding alkene, 3-chloro-1-propene. Dibromocarbene is a highly reactive intermediate that is generated in situ.

Established Synthetic Protocol: The Makosza Reaction

A common and effective method for the synthesis of gem-dihalocyclopropanes is the Makosza reaction, which utilizes a phase-transfer catalyst.[3] This approach avoids the need for anhydrous conditions and strong organometallic bases.

Reaction Scheme:

Synthesis_of_1_1_Dibromo_2_chloromethyl_cyclopropane reactant1 3-Chloro-1-propene product This compound reactant1->product reactant2 Bromoform (CHBr₃) reactant2->product reagent1 50% aq. NaOH reagent1->product catalyst Phase-Transfer Catalyst (e.g., TEBA) catalyst->product

Figure 1: Synthesis of this compound.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-chloro-1-propene (1.0 eq.), bromoform (1.5-2.0 eq.), and a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA) (0.02-0.05 eq.).

  • Addition of Base: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (excess) dropwise to the reaction mixture. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclopropyl protons and a doublet of doublets for the diastereotopic protons of the chloromethyl group. The exact chemical shifts and coupling constants will be influenced by the conformational preferences of the chloromethyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the three cyclopropyl carbons and the carbon of the chloromethyl group. The C1 carbon bearing the two bromine atoms will be significantly shielded compared to the other cyclopropyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for:

  • C-H stretching vibrations of the cyclopropane ring and the chloromethyl group (around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively).

  • CH₂ scissoring and wagging vibrations (around 1400-1450 cm⁻¹ and 1250-1300 cm⁻¹, respectively).

  • The C-Br and C-Cl stretching vibrations will appear in the fingerprint region (typically below 800 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom. The molecular ion peak (M⁺) will be observed, along with fragmentation patterns corresponding to the loss of halogen atoms and the chloromethyl group.

Molecular Geometry and Conformational Analysis

The geometry of the cyclopropane ring is largely fixed, but the orientation of the chloromethyl substituent can vary. The conformational preference is determined by a balance of steric and electronic effects.

Computational Insights

Conformational_Analysis cluster_gauche Gauche Conformer cluster_anti Anti Conformer gauche Dihedral Angle ≈ 60° anti Dihedral Angle ≈ 180° Equilibrium Conformational Equilibrium Equilibrium->gauche Steric/Electronic Factors Equilibrium->anti Steric/Electronic Factors

Sources

Technical Guide: Reactivity & Synthetic Utility of gem-Dibromocyclopropanes with Chloromethyl Functionality

[1]

Executive Summary: The "Dual-Warhead" Scaffold

gem-Dibromocyclopropanes bearing chloromethyl substituents represent a unique class of "dual-warhead" electrophiles.[1] They combine the high ring strain (~27 kcal/mol) and carbenoid potential of the gem-dihalocyclopropane core with the exocyclic electrophilicity of the chloromethyl group.

For drug development professionals, this scaffold offers a divergent synthetic gateway:

  • The Ring: Precursor to allenes, bicyclobutanes, and functionalized cyclopropanes via carbenoid collapse.[1]

  • The Tail: A site for nucleophilic attachment (

    
    ) that allows late-stage functionalization without disturbing the strained core, provided specific conditions are met.[1]
    

This guide details the non-intuitive reactivity profiles of these molecules, specifically 1,1-dibromo-2-(chloromethyl)cyclopropane and its bis-chloromethyl analogues, distinguishing between thermal, reductive, and nucleophilic pathways.[1]

Structural Dynamics & Electronic Environment

To predict reactivity, one must understand the electronic conflict within the molecule.[1]

  • Inductive Deactivation: The gem-dibromocyclopropyl group is strongly electron-withdrawing (

    
     effect).[1] This significantly destabilizes any partial positive charge development on the exocyclic methylene carbon, effectively shutting down 
    
    
    pathways
    at the chloromethyl group.[1]
  • Steric Shielding: While the cyclopropane ring is small, the two bromine atoms (Van der Waals radius ~1.85 Å) create a "steric cone" that shields the cis-face of the molecule.[1] Nucleophilic attack at the chloromethyl group is kinetically retarded compared to simple alkyl chlorides.[1]

  • The "Chloromethyl Effect": The presence of the chloromethyl group alters the trajectory of ring-opening reactions.[1][2] Unlike simple alkyl-substituted cyclopropanes, the chloromethyl derivatives often undergo halogen migration during thermal rearrangement, yielding halogenated dienes (e.g., bromoprenes) rather than simple ring-expanded products.[1]

Synthesis: Phase-Transfer Catalysis (PTC)

The most robust protocol for generating this scaffold is the Makosza method (Phase-Transfer Catalysis).[3] This avoids the harsh anhydrous conditions of traditional carbene generation (e.g.,


1
Workflow Diagram: Synthesis & Primary Divergence

SynthesisMapStartAllyl Chloride / 3-chloro-2-(chloromethyl)prop-1-eneReagentsCHBr3, 50% NaOH, TEBA (Cat.)Start->ReagentsIntermediateCarbene Generation [:CBr2]Reagents->IntermediateProduct1,1-Dibromo-2-(chloromethyl)cyclopropaneIntermediate->Product [2+1] CycloadditionPathAPath A: Thermal (>150°C)Product->PathAPathBPath B: Organolithium (-78°C)Product->PathBPathCPath C: Nucleophiles (NaN3, KCN)Product->PathCOutcomeABromoprenes (Dienes)PathA->OutcomeA Ring OpeningOutcomeBAllenes / BicyclobutanesPathB->OutcomeB DMS RearrangementOutcomeCFunctionalized CyclopropanesPathC->OutcomeC SN2 Substitution

Caption: Synthesis via carbenoid addition and subsequent divergent reactivity pathways.

Protocol 1: Synthesis of this compound

Reagents: 3-chloro-2-(chloromethyl)prop-1-ene (10 mmol), Bromoform (15 mmol), NaOH (50% aq), TEBA (Triethylbenzylammonium chloride, 0.1 mmol).[1]

  • Setup: Charge a round-bottom flask with the alkene and TEBA.

  • Addition: Add bromoform and cool the mixture to 0°C.

  • Initiation: Add 50% NaOH dropwise with vigorous stirring. Note: The reaction is exothermic; temperature control is vital to prevent polymerization.[1]

  • Digestion: Stir at 40–45°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Workup: Dilute with water, extract with CH

    
    Cl
    
    
    . Wash organics with brine, dry over MgSO
    
    
    .[1]
  • Purification: Vacuum distillation is preferred over column chromatography to avoid silica-induced ring opening.[1]

Reactivity Profile: The Three Zones

Zone A: The Chloromethyl Tail (Nucleophilic Substitution)

Challenge: The gem-dibromo group sterically hinders the approach of nucleophiles.[1] Solution: Use "slim" nucleophiles in polar aprotic solvents (DMSO, DMF) to enhance the rate of

1
  • Azidation: Reaction with NaN

    
     in DMSO yields the azidomethyl derivative.[1] This is a crucial intermediate for "Click" chemistry applications in drug discovery.[1]
    
  • Cyanation: Reaction with KCN is sluggish and often results in elimination side-products.[1]

  • Amination: Reaction with primary amines often fails due to steric bulk; however, reaction with hydrazine or hydroxylamine can be successful.[1]

Zone B: The Ring (Lithium-Halogen Exchange)

This is the most chemically distinct pathway.[1] Treatment with alkyllithiums (MeLi or n-BuLi) triggers the Doering-Moore-Skattebøl (DMS) Rearrangement .[1]

Mechanism:

  • Li/Br exchange generates a lithium carbenoid.[1]

  • 
    -elimination of LiBr yields a free carbene.[1]
    
  • Bifurcation:

    • Pathway 1 (Standard): Insertion into the adjacent C-H bond results in ring expansion to an Allene (1,2-diene).[1]

    • Pathway 2 (Intramolecular):[1] If the chloromethyl chain is long enough or conformationally favorable, the carbene may insert into the side chain, forming Bicyclobutanes .[1]

Zone C: Thermal Ring Opening

Unlike simple gem-dibromocyclopropanes, which are relatively thermally stable, the chloromethyl derivatives are prone to thermal rearrangement at temperatures >150°C. Outcome: The ring opens to form 2-bromo-3-chloromethyl-1,3-dienes (Bromoprenes).[1] The chloromethyl group facilitates this by stabilizing the diradical intermediate, often leading to halogen migration.[1]

Comparative Data: Reaction Outcomes

Reagent / ConditionTarget SiteMajor ProductMechanism
MeLi / -78°C Br (Ring)1,2-Butadiene (Allene)DMS Rearrangement (Carbenoid)
Bu

SnH / AIBN
Br (Ring)MonobromocyclopropaneRadical Reduction
NaN

/ DMSO
CH

Cl
Azidomethyl-dibromocyclopropane

Substitution
Heat (>150°C) Ring StrainBromoprene (Diene)Electrocyclic Ring Opening
Mg / Ether Br & ClPolymer / Complex MixGrignard (Unstable)

Detailed Pathway Visualization: The DMS Rearrangement

The most critical reaction for drug synthesis is the conversion to allenes, which serve as pharmacophore backbones.[1]

DMSPathwayStart1,1-Dibromo-2-(chloromethyl)cyclopropaneLiExchangeLithium Carbenoid(Li/Br Exchange)Start->LiExchange+ MeLi (-78°C)CarbeneFree CarbeneIntermediateLiExchange->Carbene- LiBrTransitionC-H InsertionTransition StateCarbene->TransitionAllene1,2-Diene(Allene)Transition->AlleneMajor PathBicycloBicyclobutane(Side Product)Transition->BicycloMinor Path(Steric Dep.)

Caption: Mechanistic flow of the Doering-Moore-Skattebøl reaction yielding allenes.

Experimental Protocol: Selective Reduction

Objective: Remove the bromine atoms while keeping the chloromethyl group and ring intact (creating a standard cyclopropylmethyl chloride).[1]

Reagents: Tributyltin hydride (

1
  • Dissolve this compound (1 eq) in dry benzene.

  • Add

    
     (2.2 eq) and catalytic AIBN.[1]
    
  • Heat to reflux for 2 hours.

  • Critical Step: The chloromethyl group is less reactive toward tin radicals than the gem-dibromo moiety.[1] However, over-reduction can occur.[1] Monitor strictly by GC-MS.

  • Workup: Remove solvent.[1] Treat residue with KF (aq) to precipitate tin salts as insoluble

    
    .[1] Filter and distill.
    

References

  • Makosza, M., & Wawrzyniewicz, M. (1969).[1] Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[1] Tetrahedron Letters, 10(53), 4659–4662.[1] Link

  • Skattebøl, L. (1963).[1] Chemistry of gem-Dihalocyclopropanes. The Preparation of Allenes. Acta Chemica Scandinavica, 17, 1683–1693. Link

  • Baird, M. S. (1975).[1] Functionalised cyclopropanes and cyclopropenes. Journal of the Chemical Society, Perkin Transactions 1, 16, 1542-1549.[1] Link

  • Fedorynski, M. (2006).[1] Synthesis of gem-dihalocyclopropanes and their use in organic synthesis. Chemical Reviews, 103(1), 7-74.[1] Link

  • Sydnes, L. K. (2000).[1] Ring opening of gem-dihalocyclopropanes.[1][2] Chemical Reviews, 103(3), 1133-1150.[1] Link

Thermodynamic Stability and Reactivity Profiling of 1,1-Dibromo-2-(chloromethyl)cyclopropane: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, heavily functionalized cyclopropanes are prized as both rigid bioisosteres and energy-rich reactive intermediates. 1,1-Dibromo-2-(chloromethyl)cyclopropane represents a uniquely strained aliphatic system. The convergence of a highly strained three-membered ring with massive steric bulk and multiple leaving groups creates a molecule poised for rapid thermodynamic degradation.

This whitepaper provides an in-depth mechanistic analysis of its structural tension, thermal decomposition pathways, and kinetic stability. Designed for drug development professionals and synthetic chemists, this guide establishes field-proven, self-validating protocols for handling and profiling this highly reactive species.

Structural and Thermodynamic Profiling

To understand the reactivity of this compound, we must first deconstruct its ground-state thermodynamics. The parent cyclopropane ring possesses a baseline ring strain of approximately 27.5 kcal/mol[1]. This instability is driven by two fundamental forces:

  • Angle Strain (Baeyer Strain): The compression of ideal

    
     tetrahedral bond angles (109.5°) to an equilateral 60° forces the carbon-carbon bonds to adopt a "bent" or "banana" bond geometry, resulting in poor orbital overlap[2].
    
  • Torsional Strain (Pitzer Strain): The planar nature of the three-membered ring forces all adjacent C-H and C-C bonds into an eclipsed conformation[2].

In this compound, this inherent instability is severely exacerbated by the substituents:

  • Steric Repulsion: The geminal dibromo moiety introduces massive van der Waals radii clashes. The bulky bromine atoms force a widening of the external C-(Br)-C angle. To compensate, the internal C-C-C angles of the ring are compressed further, exponentially increasing the overall ring strain[3].

  • Electronic Destabilization: While highly electronegative substituents like geminal fluorines can stabilize cyclopropanes via anomeric-like hyperconjugation (

    
    )[4], the larger, more diffuse orbitals of bromine and chlorine provide negligible hyperconjugative stabilization. Instead, their strong inductive electron withdrawal depletes electron density from the already weakened 
    
    
    
    -framework.
Table 1: Estimated Thermodynamic and Structural Parameters
ParameterCharacteristic / Estimated ValueMechanistic Consequence
Baseline Ring Strain ~27.5 - 30.0 kcal/molHigh ground-state energy; provides the thermodynamic driving force for ring-opening.
Internal C-C-C Angle < 60° (Compressed)Severe angle strain; highly susceptible to electrophilic and nucleophilic cleavage.
Steric Bulk (gem-Br) High van der Waals radiiForces conformational locking of the adjacent chloromethyl group.
C-Br / C-Cl Polarity Highly polarizedInductive electron withdrawal destabilizes the carbon framework, facilitating heterolytic bond cleavage.

Thermal Decomposition & Reactivity Pathways

Because of its high ground-state energy, this compound readily undergoes strain-relieving reactions. The degradation pathways are dictated by the applied environmental stress (heat vs. base).

Thermal Electrocyclic Ring Opening

Upon thermal stress (typically >150°C), the molecule undergoes a concerted, disrotatory electrocyclic ring opening. Governed by Woodward-Hoffmann rules, the expulsion of a halide ion (or heterolytic C-X bond cleavage) facilitates the expansion of the ring into an allylic cation. This intermediate rapidly eliminates a proton or another halide to form thermodynamically stable, halogenated 1,3-butadienes[5].

Base-Induced Rearrangement

In the presence of strong bases or organolithium reagents (e.g., methyllithium at -78°C), the molecule undergoes rapid metal-halogen exchange. The resulting carbenoid intermediate avoids the free carbene state, directly opening to form highly substituted allenes (analogous to the Doering-LaFlamme allene synthesis) or undergoing further intramolecular trapping to form complex spirocycles[6][7].

degradation A 1,1-Dibromo-2-(chloromethyl) cyclopropane B Electrocyclic Ring Opening A->B Thermal (>150°C) D Base-Induced Dehydrohalogenation A->D Organolithium / Base C Allylic Cation / Diene Intermediate B->C Strain Relief E Substituted Allene/Alkyne D->E Rearrangement

Caption: Thermodynamic degradation pathways of this compound.

Experimental Methodologies for Stability Assessment

To ensure reproducibility, safety, and accurate shelf-life determination during pharmaceutical scale-up, the following self-validating protocols must be employed.

Protocol A: Thermal Profiling via Differential Scanning Calorimetry (DSC)

Causality of Design: DSC directly measures the heat flow associated with the exothermic ring-opening event. Standard aluminum crucibles cannot be used; they will react with the HBr or HCl gas evolved during decomposition, creating a secondary exothermic artifact that artificially lowers the recorded onset temperature (


). Gold-plated crucibles are mandatory to ensure chemical inertness.

Step-by-Step Methodology:

  • Sample Preparation: Under a strictly inert nitrogen atmosphere (glovebox), accurately weigh 2.0 - 5.0 mg of the compound into a gold-plated high-pressure DSC crucible. Seal the crucible hermetically.

  • Calibration: Run a baseline with an empty gold crucible. Calibrate the instrument's temperature and heat flow using an Indium standard (

    
     = 156.6°C).
    
  • Thermal Ramp: Heat the sample from 25°C to 300°C at a controlled rate of 10°C/min under a 50 mL/min

    
     purge.
    
  • Validation & Analysis: The appearance of a sharp exothermic peak indicates the electrocyclic ring opening. To validate the kinetics, calculate the activation energy (

    
    ) using the Kissinger method by varying heating rates (5, 10, 15, and 20°C/min) in subsequent runs.
    
Protocol B: Kinetic NMR Assay for Solution-Phase Stability

Causality of Design: Solution-phase stability is critical for formulation. 1,3,5-Trimethoxybenzene is selected as the internal standard because its aromatic protons (6.0-6.2 ppm) and methoxy protons (3.7 ppm) do not overlap with the highly shielded cyclopropyl protons (1.0-2.5 ppm) or the deshielded alkene protons of the degradation products.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.1 mmol of this compound in 0.6 mL of anhydrous toluene-

    
    . Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene as the internal quantitative standard.
    
  • Sealing: Transfer the solution to a heavy-wall J. Young NMR tube and seal tightly under an argon atmosphere to prevent oxidative degradation.

  • Heating & Acquisition: Place the tube in an NMR spectrometer pre-heated to the target stress temperature (e.g., 100°C). Acquire

    
    -NMR spectra automatically every 10 minutes for 12 hours.
    
  • Data Extraction: Integrate the disappearance of the distinct cyclopropyl proton signals against the stable aromatic protons of the internal standard. Plot

    
     vs. time to extract the first-order rate constant (
    
    
    
    ) and determine the solution half-life (
    
    
    ).

workflow S1 Sample Preparation (Inert Atmosphere) S2 Thermal Profiling (DSC / TGA) S1->S2 S3 Kinetic Assays (NMR Monitoring) S1->S3 S4 Data Analysis (Activation Energy & Half-life) S2->S4 Heat Flow Data S3->S4 Isomerization Rates

Caption: Experimental workflow for thermal and kinetic stability profiling.

Implications for Drug Development

In medicinal chemistry, cyclopropanes are extensively utilized as bioisosteres for phenyl rings and gem-dimethyl groups to improve metabolic stability and modulate lipophilicity. However, heavily halogenated variants like this compound are generally too thermodynamically unstable to serve as final active pharmaceutical ingredients (APIs).

Instead, their value lies in their utility as energy-rich precursors . Drug development professionals harness their predictable thermodynamic instability to drive complex, cascade ring-expansion reactions. By utilizing the protocols outlined above, chemists can precisely control the release of the ~27.5 kcal/mol strain energy, enabling the synthesis of complex seven-membered rings, functionalized allenes, or rigidified spirocyclic scaffolds that would otherwise be thermodynamically inaccessible.

References

  • 1 - AIR Unimi 2.2 - Gyan Sanchay

  • 3 - Master Organic Chemistry 4.4 - Beilstein Journal of Organic Chemistry 5.5 - ResearchGate 6.6 - Saint Mary's University 7.7 - Organic Letters (ACS)

Sources

1,1-Dibromo-2-(chloromethyl)cyclopropane CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for 1,1-Dibromo-2-(chloromethyl)cyclopropane , designed for researchers and drug development professionals.

High-Value Intermediate for Cyclopropane Functionalization and Allene Synthesis

Executive Summary

This compound (CAS 67003-20-7 ) is a specialized gem-dihalocyclopropane intermediate. It is synthesized via the stereospecific addition of dibromocarbene (:CBr₂) to allyl chloride. Unlike its structural analog 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (a precursor to [1.1.1]propellane), this mono-chloromethyl derivative serves as a critical probe for carbenoid rearrangements and a building block for functionalized 2-bromo-1,3-dienes and allenes via ring-opening protocols.

This guide details the synthesis, physicochemical properties, and reactivity profile of the compound, distinguishing it from related bis-chloromethyl impurities.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Parameter Data / Identifier
CAS Number 67003-20-7
IUPAC Name This compound
PubChem CID 11075811
Molecular Formula C₄H₅Br₂Cl
Molecular Weight 248.34 g/mol
SMILES C1C(C1(Br)Br)CCl
InChI Key SWIPJVZSGRVWTM-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid (typical)
Boiling Point ~85–90 °C at 15 mmHg (Predicted/Analogous)
Density ~2.1 g/cm³ (Predicted)

Synthesis Protocol: Phase-Transfer Catalysis (PTC)

Methodology: Makosza Reaction (Dibromocarbene Addition)

The most robust synthesis utilizes a phase-transfer catalytic (PTC) generation of dibromocarbene from bromoform and concentrated sodium hydroxide. This method avoids the use of anhydrous conditions required by organolithium routes and offers higher scalability.

Reagents & Materials
  • Substrate: Allyl chloride (3-Chloropropene) [CAS: 107-05-1]

  • Carbene Source: Bromoform (CHBr₃)

  • Base: 50% Aqueous Sodium Hydroxide (NaOH)

  • Catalyst: Triethylbenzylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB)

  • Solvent: Dichloromethane (DCM) (Optional; often run neat)

Step-by-Step Procedure
  • Preparation: In a 3-neck round-bottom flask equipped with a vigorous mechanical stirrer, thermometer, and reflux condenser, charge Allyl chloride (1.0 equiv) and Bromoform (1.2 equiv).

  • Catalyst Addition: Add TEBA (0.01–0.02 equiv).

  • Carbene Generation: Cool the mixture to 0–5 °C. Add 50% NaOH (2.5 equiv) dropwise via an addition funnel. Caution: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–24 hours. The mixture will darken as the carbene is generated and consumed.

  • Quench & Isolation: Dilute with water and extract with DCM. Wash the organic layer with water (2x) and brine (1x).

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate. Purify via vacuum distillation to separate the product from unreacted bromoform.

Mechanistic Pathway

The reaction proceeds via the deprotonation of bromoform at the interface, followed by the loss of bromide to form the singlet carbene (:CBr₂), which undergoes a stereospecific [2+1] cycloaddition to the alkene.

Synthesis Substrate Allyl Chloride (Substrate) Product 1,1-Dibromo-2- (chloromethyl)cyclopropane Substrate->Product [2+1] Cycloaddition Reagents CHBr3 + 50% NaOH TEBA (Cat.) Intermediate [:CBr2] (Dibromocarbene) Reagents->Intermediate Interface Deprotonation Intermediate->Product Insertion

Figure 1: Phase-transfer synthesis pathway via dibromocarbene addition.

Reactivity & Applications in Drug Development

The gem-dibromocyclopropane moiety is a "spring-loaded" functionality. In drug development, it acts as a precursor for constructing complex allenes and dienes that are difficult to access via direct coupling.

A. Ring Opening to Allenes (Doering-LaFlamme)

Treatment with methyllithium (MeLi) or magnesium induces a carbenoid rearrangement (Doering-LaFlamme), converting the ring into an allene.

  • Reaction: this compound + MeLi → 1-Chloro-2,3-butadiene derivatives.

  • Utility: Allenes are potent electrophiles in enzymatic inhibition and precursors for axis-chiral pharmaceuticals.

B. C-H Insertion & Bicyclobutane Formation

Unlike simple alkyl-substituted cyclopropanes, the chloromethyl group provides a handle for further functionalization (e.g., nucleophilic substitution with amines) before ring manipulation, allowing for the synthesis of complex bicyclobutanes .

C. Distinction from Bis-Analog

It is critical not to confuse this compound with 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (CAS 98577-44-7).

  • Mono-species (CAS 67003-20-7): Derived from Allyl Chloride. Used for allene synthesis.

  • Bis-species (CAS 98577-44-7): Derived from 3-chloro-2-(chloromethyl)-1-propene. Used exclusively as a precursor to [1.1.1]propellane .

Reactivity Core 1,1-Dibromo-2- (chloromethyl)cyclopropane Path1 Reaction with MeLi (Doering-LaFlamme) Core->Path1 Path2 Nucleophilic Substitution (Amine/Azide) Core->Path2 Path3 Thermal/Ag+ Rearrangement Core->Path3 Product1 Functionalized Allenes (1,2-Dienes) Path1->Product1 Ring Expansion Product2 N-Cyclopropyl Scaffolds Path2->Product2 -Cl Displacement Product3 2-Bromo-1,3-dienes Path3->Product3 Ring Opening

Figure 2: Divergent reactivity pathways for the mono-chloromethyl derivative.

Safety & Handling

Hazard Class: Alkylating Agent / Irritant.

  • Lachrymator: Like many halomethyl-cyclopropanes, this compound can be a potent lachrymator. Handle only in a fume hood.

  • Skin/Eye Contact: Causes severe skin irritation and serious eye damage (H315, H318).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The compound is sensitive to light and may degrade over time, releasing HBr.

References

  • PubChem. (n.d.).[1] this compound (CID 11075811).[2] National Library of Medicine. Retrieved from [Link]

  • Lynch, K. M., & Dailey, W. P. (1995).[3] Improved Preparations of 3-Chloro-2-(chloromethyl)-1-propene and 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane.[4][3][2] The Journal of Organic Chemistry, 60(14), 4666–4668.[3] (Contextual reference for PTC method). Retrieved from [Link]

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[5][4] Tetrahedron Letters, 10(53), 4659–4662. (Foundational PTC protocol). Retrieved from [Link]

Sources

Technical Guide: Stereochemistry and Chirality of 2-Substituted 1,1-Dibromocyclopropanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,1-dibromocyclopropane moiety represents a unique intersection of high ring strain (~27.5 kcal/mol) and latent stereochemical potential. While often viewed merely as intermediates in the Doering-Hoffmann or Makosza sequences, 2-substituted 1,1-dibromocyclopropanes function as critical "chiral reservoirs" in modern drug discovery. They serve as precursors to chiral cyclopropanes, cyclopropenes, and allylic bromides via electrocyclic ring openings.

This guide dissects the stereochemical architecture of these compounds, detailing the rigorous phase-transfer synthesis protocols required to access them, and the mechanistic logic governing their downstream stereoselective transformations.

Part 1: Stereochemical Architecture & Chirality

The Stereogenic Center

Unlike 1,2-disubstituted cyclopropanes, which possess two stereocenters, a 2-substituted 1,1-dibromocyclopropane (where substituent


) possesses a single stereogenic center at C2 .
  • C1 (The Geminal Carbon): This carbon bears two identical bromine atoms. It is prochiral . It possesses a plane of symmetry locally, but the presence of the chiral C2 renders the two bromine atoms diastereotopic . They are chemically distinct and distinguishable by NMR (

    
     vs 
    
    
    
    relative to
    
    
    ).
  • C2 (The Chiral Center): The carbon bearing the substituent

    
     is the sole stereocenter. Consequently, in the absence of other chiral centers in 
    
    
    
    , the molecule exists as a pair of enantiomers ((R) and (S)).
Conformational Rigidity

The cyclopropane ring locks the substituents into a rigid conformation. This rigidity is exploited in medicinal chemistry to freeze bioactive conformations (bioisosteres).

  • Vicinal Coupling: The protons at C2 and C3 exhibit characteristic Karplus relationships.

    
     (typically 7–10 Hz) is generally larger than 
    
    
    
    (4–7 Hz), allowing for relative stereochemical assignment if the ring is further substituted.

Part 2: Synthetic Pathways (The Source of Chirality)

The synthesis of these scaffolds relies on the addition of dibromocarbene (


) to an alkene.[1] The reaction is stereospecific  with respect to the alkene geometry.[2]
The Mechanism: Cheletropic Addition

The addition of singlet dibromocarbene to an alkene is a concerted, non-linear cheletropic addition.

  • Retention of Configuration: The geometry of the starting alkene is perfectly preserved.

    • Cis-alkene

      
      Cis-2,3-disubstituted-1,1-dibromocyclopropane.
      
    • Trans-alkene

      
      Trans-2,3-disubstituted-1,1-dibromocyclopropane.
      
  • Chirality Transfer: If the starting alkene bears a chiral auxiliary or a pre-existing stereocenter (e.g., a chiral allylic alcohol), the carbene addition can be diastereoselective , favoring attack from the less hindered face.

Visualization: Synthetic Workflow

The following diagram illustrates the standard Makosza Phase-Transfer Catalysis (PTC) pathway and the stereochemical outcomes.

SynthesisWorkflow Start Alkene Substrate (R-CH=CH2) Transition Transition State: Concerted Addition Start->Transition Nucleophilic Attack Reagents Reagents: CHBr3 + 50% NaOH Cat: TEBA (PTC) Carbene Active Species: :CBr2 (Singlet) Reagents->Carbene Alpha-Elimination Carbene->Transition Electrophilic Attack Product Product: 2-Substituted 1,1-Dibromocyclopropane Transition->Product Stereospecific Retention

Caption: Figure 1. The Makosza Phase-Transfer Catalysis workflow for generating gem-dibromocyclopropanes via singlet carbene addition.

Part 3: Experimental Protocol (Makosza Method)

The Makosza method (Phase-Transfer Catalysis) is preferred over the Doering-Hoffmann (t-BuOK/Bromoform) method due to higher yields, moisture tolerance, and operational simplicity.

Reagents & Equipment
  • Substrate: 10 mmol Alkene (e.g., Styrene or 1-Hexene).

  • Carbene Source: Bromoform (

    
    ), 15 mmol (1.5 eq).
    
  • Base: 50% Aqueous Sodium Hydroxide (NaOH), 10 mL.

  • Catalyst: Triethylbenzylammonium chloride (TEBA), 0.2 mmol (2 mol%).

  • Solvent: Dichloromethane (DCM) is optional; often the alkene/bromoform mix acts as the organic phase.

Step-by-Step Methodology
  • Biphasic Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the alkene, bromoform, and TEBA catalyst.

  • Base Addition: Add the 50% NaOH solution carefully. The mixture will form two distinct phases.[3]

  • Initiation: Vigorously stir the mixture. Critical: The stirring rate must be high (>1000 RPM) to maximize the interfacial surface area where the quaternary ammonium salt transfers the

    
     anion.
    
  • Thermal Control: The reaction is exothermic. Monitor internal temperature.[4] Maintain at 40–45°C. If using volatile alkenes, equip with a reflux condenser.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. Reaction typically completes in 2–4 hours.

  • Quench & Separation: Dilute with water (50 mL) and DCM (30 mL). Separate the organic layer.[1][2][5][6] Extract aqueous layer 2x with DCM.

  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate
    in vacuo. Purify via silica gel flash chromatography (typically 100% Hexanes for simple alkyl/aryl derivatives).
    

Safety Note: Bromoform is toxic and hepatotoxic. Work in a fume hood.

Part 4: Stereoselective Transformations (The Application)

The 1,1-dibromocyclopropane is rarely the endpoint. The value lies in its transformation. The most critical reaction is the stereoselective reduction to the monobromide, which generates a new stereocenter at C1.

Reduction to Monobromides

Reducing one bromine atom (using


 or 

) creates a chiral center at C1.
  • The Challenge: Controlling the cis/trans ratio.

  • Thermodynamic vs. Kinetic Control:

    • Radical Reduction (

      
      ):  Proceeds via a cyclopropyl radical. The radical can invert rapidly. Hydrogen abstraction usually occurs from the less hindered face, often favoring the formation of the cis-monobromide (where Br is cis to the smaller group) or thermodynamic mixtures.
      
    • Magnesium-Halogen Exchange (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ):  At low temperatures (-78°C), this is stereoretentive. However, the carbenoid intermediate can be manipulated.
      
Ring Opening (Skattebøl Rearrangement)

Under carbenoid conditions (MeLi), the gem-dibromide undergoes ring opening to form allenes or bicyclic systems. This pathway is strictly governed by the stereochemistry of the leaving bromine relative to the C2-C3 bond.

Visualization: Stereoselective Reduction Pathways

ReductionPathways Dibromide 1,1-Dibromo-2-R-cyclopropane (C2 is Chiral, C1 is Prochiral) Radical Cyclopropyl Radical Intermediate Dibromide->Radical Bu3SnH / AIBN CisProduct Cis-Monobromide (Kinetic Product) Radical->CisProduct H-Abstraction (Less Hindered Face) TransProduct Trans-Monobromide (Thermodynamic Product) Radical->TransProduct Equilibration

Caption: Figure 2. Divergent pathways in the reduction of gem-dibromides. The steric bulk of 'R' dictates the major diastereomer.

Part 5: Analytical Characterization

NMR Data Summary

The stereochemistry is validated by coupling constants (


) and chemical shifts (

).[6]
Feature1,1-Dibromo-2-R-cyclopropaneMonobromide (Cis)Monobromide (Trans)
C1 Protons None

2.8 - 3.2 ppm

2.2 - 2.6 ppm
C2 Proton

1.8 - 2.5 ppm
MultipletMultiplet
C3 Protons Diastereotopic (

)
ComplexComplex
Coupling (

)
N/A7.5 - 9.0 Hz 4.0 - 5.5 Hz
13C Shift (C1) 30 - 40 ppm (Quaternary)20 - 30 ppm (CH)20 - 30 ppm (CH)

Key Diagnostic: In the monobromide, the cis isomer (Br cis to R) generally exhibits a larger vicinal coupling constant (


) than the trans isomer.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(53), 4659–4662. [Link]

  • Skattebøl, L. (1963). Chemistry of gem-Dihalocyclopropanes. I. Synthesis of Some gem-Dihalocyclopropanes. Acta Chemica Scandinavica, 17, 1683–1693. [Link]

  • Banwell, M. G., & Reum, M. E. (1991). Gem-Dihalocyclopropanes in synthesis. Advances in Strain in Organic Chemistry, 1, 19–64. [Link]

  • Sydnes, L. K. (2003). Ring opening of gem-dihalocyclopropanes.[7][8] Chemical Reviews, 103(4), 1133–1150. [Link]

  • Fedoryński, M. (2006). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1,1-Dibromo-2-(chloromethyl)cyclopropane via Phase Transfer Catalysis

[1]

Executive Summary

This application note details the synthesis of 1,1-Dibromo-2-(chloromethyl)cyclopropane (CAS: 98577-44-7) utilizing Phase Transfer Catalysis (PTC). Unlike traditional carbene generation methods requiring anhydrous conditions and hazardous bases (e.g.,

Makosza interfacial mechanism

Key Performance Indicators:

  • Target Yield: 65–80%

  • Purity: >96% (GC)

  • Operational Advantage: Insensitive to trace moisture; no cryogenic conditions required.

Scientific Foundation: The Makosza Interfacial Mechanism

To optimize this reaction, one must understand that the deprotonation of bromoform does not occur in the bulk aqueous phase, nor does it occur in the bulk organic phase. It occurs at the interface .

Mechanistic Pathway
  • Interfacial Deprotonation: The hydroxide ion (

    
    ) at the interface deprotonates bromoform (
    
    
    ) to form the tribromomethyl anion (
    
    
    ).
  • Ion Exchange: The Phase Transfer Catalyst (

    
    ), typically lipophilic, exchanges its chloride anion for the 
    
    
    anion at the interface.
  • Transport: The lipophilic ion pair [

    
    ] detaches from the interface and moves into the bulk organic phase.
    
  • Carbene Generation: Within the organic phase, the anion loses a bromide ion to form the active singlet carbene,

    
    .
    
  • Cycloaddition: The electrophilic carbene adds to the double bond of allyl chloride in a [2+1] cycloaddition to form the cyclopropane ring.

Mechanistic Visualization

The following diagram illustrates the critical mass transfer events. Note that stirring speed directly correlates to the surface area of the interface, which is the rate-limiting zone.

PTC_Mechanismcluster_aqueousAqueous Phase (50% NaOH)cluster_interfaceInterface (Rate Limiting Zone)cluster_organicOrganic Phase (Allyl Chloride/CHBr3)NaOHNaOH (aq)DeprotonationCHBr3 + OH- -> CBr3-NaOH->DeprotonationNaBrNaBr (waste)IonExchangeQ+Cl- + CBr3- -> [Q+CBr3-] + Cl-Deprotonation->IonExchangeIonPair[Q+CBr3-]IonExchange->IonPairTransportCarbeneGen:CBr2 (Carbene)IonPair->CarbeneGen- Q+Br-ProductProduct(Cyclopropane)CarbeneGen->Product+ Allyl ChlorideQBrQ+Br- (Recycles)CarbeneGen->QBrByproductAllylClAllyl ChlorideQBr->IonExchangeCatalyst Recycle

Figure 1: Interfacial generation and transport of dibromocarbene in a liquid-liquid PTC system.

Experimental Protocol

Safety Warning: Bromoform is hepatotoxic. Allyl chloride is a lachrymator and alkylating agent. Perform all operations in a well-ventilated fume hood wearing nitrile gloves and chemical splash goggles.

Reagents and Equipment
ComponentSpecificationRole
Allyl Chloride 3-Chloroprop-1-ene, >98%Substrate
Bromoform

, stabilized
Carbene Source
Sodium Hydroxide 50% w/w Aqueous SolutionBase
TEBA Benzyltriethylammonium chloridePT Catalyst
Dichloromethane HPLC GradeSolvent (Extraction)
Ethanol AbsoluteRecrystallization
Step-by-Step Procedure
Step 1: Reactor Setup
  • Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for scale >50mL due to viscosity changes), a reflux condenser, and a pressure-equalizing addition funnel.

  • Charge the flask with Allyl Chloride (7.65 g, 0.10 mol) , Bromoform (25.3 g, 0.10 mol) , and TEBA (0.45 g, 2 mol%) .

  • Note: No additional solvent is required; the reagents act as the organic phase.

Step 2: Base Addition
  • Cool the mixture to 0–5°C using an ice/water bath.

  • Charge the addition funnel with 50% NaOH solution (40 mL) .

  • Add the NaOH dropwise over 20 minutes.

    • Critical: Monitor internal temperature. The reaction is exothermic. Do not exceed 10°C during addition to prevent hydrolysis of the carbene.

Step 3: Reaction Phase
  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

  • Stir vigorously (approx. 800–1000 RPM).

    • Why: The reaction rate is directly proportional to the interfacial area. Slow stirring will result in failed conversion.

  • Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS. Standard reaction time is 3–5 hours .

Step 4: Quench and Isolation
  • Dilute the reaction mixture with Water (100 mL) and Dichloromethane (50 mL) .

  • Separate the phases. Extract the aqueous layer twice with DCM (2 x 30 mL).

  • Combine organic layers and wash sequentially with:

    • Water (50 mL)

    • 1M HCl (50 mL) – removes residual amine catalyst

    • Brine (50 mL)

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) at 40°C.
    
Step 5: Purification

The crude material is usually a semi-solid or oil that solidifies upon cooling.

  • Distillation: If liquid, distill under reduced pressure (approx. 0.5 mmHg). The product has a high boiling point.[1]

  • Recrystallization (Recommended): The product (mp ~48–50°C) can be recrystallized from Ethanol or Hexane .

    • Dissolve crude solid in minimum hot ethanol (50°C).

    • Cool slowly to 4°C.

    • Filter crystals and dry in a vacuum desiccator.

Process Optimization & Troubleshooting

Workflow Logic

The following diagram outlines the decision-making process during the synthesis.

WorkflowStartStart SynthesisSetupCharge Reagents(Allyl Cl, CHBr3, TEBA)Start->SetupCoolCool to 0°CSetup->CoolAddBaseAdd 50% NaOH(Dropwise)Cool->AddBaseStirVigorous Stirring(3-5 Hours)AddBase->StirCheckCheck GC/TLCStir->CheckCheck->StirIncompleteWorkupPhase Separation& WashCheck->WorkupConversion >95%PurifyRecrystallize(Ethanol)Workup->Purify

Figure 2: Operational workflow for the synthesis of this compound.

Optimization Parameters
ParameterRecommendationScientific Rationale
Stirring Speed >800 RPMMass Transfer: The reaction occurs at the interface. Low shear = low surface area = low yield.
Catalyst Choice TEBA or TBABLipophilicity: Benzyltriethylammonium (TEBA) balances solubility between phases efficiently. Crown ethers (e.g., 18-Crown-6) are effective but harder to remove.
Base Concentration 50% NaOHDehydration: High concentration acts as a dehydrating agent, solvating the leaving group (

) but not the carbene precursor, driving the equilibrium.
Temperature <45°CCarbene Stability: Above 50°C,

hydrolysis competes significantly with cycloaddition.
Troubleshooting Guide
  • Problem: Reaction emulsion is difficult to separate.

    • Solution: Filter the mixture through a pad of Celite before separation. The emulsion is often caused by polymer byproducts.

  • Problem: Low Yield (<40%).

    • Solution: Check water content.[2] The reagents must be relatively dry. Ensure NaOH is 50%; if it absorbs water from air and drops to 40%, reaction rate plummets.

  • Problem: Product is colored (brown/orange).

    • Solution: Traces of bromine (

      
      ). Wash the organic phase with 10% 
      
      
      (sodium thiosulfate) during workup.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(53), 4659–4662.

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.

  • Dehmlow, E. V. (1974). Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry. Angewandte Chemie International Edition, 13(3), 170–179.

  • Sigma-Aldrich. (n.d.). 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane Product Specification. (Note: Reference used for physical property verification).

Protocol: Phase-Transfer Catalyzed Synthesis of 1,1-Dibromo-2-(chloromethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

This technical note details the protocol for the cyclopropanation of allyl chloride (3-chloropropene) using dibromocarbene (:CBr


) generated in situ via Phase Transfer Catalysis (PTC). Unlike traditional anhydrous methods requiring potassium tert-butoxide, this protocol utilizes the Makosza Interface Process  (concentrated aqueous NaOH, bromoform, and a quaternary ammonium catalyst).

Target Product: 1,1-dibromo-2-(chloromethyl)cyclopropane (CAS: 67003-20-7).[1] Primary Application: This motif serves as a high-value pharmacophore in drug development, functioning as a rigidified allyl chloride equivalent for alkylating nucleophilic residues (e.g., amines, thiols) in active pharmaceutical ingredients (APIs).

Reaction Theory & Mechanism

The reaction proceeds via a [2+1] chelotropic cycloaddition. The critical innovation is the use of a Phase Transfer Catalyst (PTC) , typically benzyltriethylammonium chloride (TEBA), which negates the need for strictly anhydrous conditions.

The Makosza Interfacial Mechanism

Contrary to Starks' extraction mechanism, the deprotonation of bromoform occurs at the liquid-liquid interface , not in the bulk aqueous phase.

  • Interfacial Deprotonation: Concentrated NaOH (50%) deprotonates bromoform (CHBr

    
    ) at the interface to form the tribromomethyl anion (CBr
    
    
    
    ).
  • Ion Exchange: The lipophilic PTC cation (Q

    
    ) pairs with CBr
    
    
    
    at the interface.
  • Transport & Generation: The lipophilic ion pair [Q

    
    CBr
    
    
    
    ] migrates into the organic phase.[2] Here, it reversibly loses a bromide ion to generate the active electrophile, dibromocarbene (:CBr
    
    
    ).
  • Cycloaddition: :CBr

    
     adds to the allyl chloride double bond. The catalyst is regenerated.
    
Mechanism Diagram

G cluster_aq Aqueous Phase (50% NaOH) cluster_interface Interface cluster_org Organic Phase (Allyl Chloride/Bromoform) NaOH NaOH (aq) Deprot Deprotonation CHBr3 -> CBr3- NaOH->Deprot NaBr NaBr (Waste) IonEx Ion Exchange Q+Cl- -> Q+CBr3- Deprot->IonEx Q_CBr3 Lipophilic Pair [Q+ CBr3-] IonEx->Q_CBr3 CHBr3 Bromoform (CHBr3) CHBr3->Deprot Carbene Active Species :CBr2 Q_CBr3->Carbene - Q+Br- Q_Cl Regenerated Cat [Q+ Br-] Q_CBr3->Q_Cl Cycle Product Product (Gem-dibromocyclopropane) Carbene->Product + Allyl Chloride Allyl Allyl Chloride

Figure 1: The Makosza Interfacial Mechanism for carbene generation.

Safety Assessment (Critical)

Hazard Class: High. All operations must be performed in a functioning fume hood.

ReagentHazardControl Measure
Allyl Chloride Highly Toxic, Lachrymator, Flammable.[1]Double-glove (Nitrile/Laminate). Keep cold to minimize vapor.
Bromoform Hepatotoxin (Liver damage), suspect carcinogen.Avoid skin contact. Quench waste streams before disposal.
Dibromocarbene Reactive intermediate.Generated in situ; do not attempt to isolate.
50% NaOH Corrosive. Causes severe burns.Wear face shield during preparation (exothermic dissolution).

Experimental Protocol

Materials & Reagents[2][3][4][5][6]
  • Substrate: Allyl chloride (3-chloropropene), 7.65 g (100 mmol).

  • Carbene Source: Bromoform (CHBr

    
    ), 50.5 g (200 mmol, 2.0 equiv).
    
  • Base: Sodium Hydroxide (NaOH), 50% aqueous solution (40 g NaOH in 40 mL H

    
    O).
    
  • Catalyst: Benzyltriethylammonium chloride (TEBA), 0.45 g (2.0 mmol, 2 mol%).

  • Solvent: Dichloromethane (DCM) for extraction; Ethanol (free of water) for catalyst wash if needed.

Step-by-Step Procedure

Step 1: Reactor Setup

  • Equip a 250 mL 3-neck round-bottom flask with:

    • Overhead mechanical stirrer (Teflon paddle). Note: Magnetic stirring is insufficient for the viscous emulsion formed.

    • Reflux condenser (vented to a scrubber or bubbler).

    • Pressure-equalizing addition funnel.

    • Internal thermometer.[3]

  • Place the flask in an ice/water bath.

Step 2: Charge & Emulsification

  • Add Allyl chloride (100 mmol), Bromoform (200 mmol), and TEBA (2 mol%) to the flask.

  • Start stirring at 300-400 RPM. The catalyst may not fully dissolve immediately; this is normal.

  • Ensure the internal temperature is < 10°C.

Step 3: Initiation (The Makosza Addition)

  • Charge the addition funnel with 50% NaOH solution .

  • Add the NaOH dropwise over 30–45 minutes.

    • Critical Control Point: Monitor internal temperature.[3] The reaction is exothermic. Do not allow T > 20°C during addition to prevent hydrolysis of the carbene or polymerization of allyl chloride.

  • Observe the color change. The mixture will transition from clear/yellow to dark brown/black.[3] This indicates the formation of carbene-derived tars (a normal byproduct).

Step 4: Reaction Phase

  • Once addition is complete, remove the ice bath.

  • Allow the reaction to warm to Room Temperature (20–25°C).

  • Increase stirring speed to maximum practical velocity (ensure turbulent mixing).

  • Optional: If reaction progress (monitored by TLC/GC) is slow after 4 hours, heat the flask to 40–45°C.

    • Note: Allyl chloride boils at 45°C. Do not exceed 42°C internal temp without a highly efficient condenser (e.g., dry ice/acetone).

Step 5: Quench & Workup

  • Pour the dark reaction mixture into 250 mL of ice-cold water in a separatory funnel.

  • Separate the lower organic layer (contains product + bromoform).

  • Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Combine organic layers.

  • Acid Wash: Wash combined organics with 5% HCl (50 mL) to remove amine byproducts from catalyst decomposition.

  • Wash with water (50 mL) followed by brine (50 mL).

  • Dry over anhydrous MgSO

    
    , filter, and concentrate on a rotary evaporator.
    

Step 6: Purification

  • The crude oil will contain residual bromoform.

  • Perform Vacuum Distillation .

    • Fraction 1: Unreacted Bromoform (BP ~150°C at atm; collects earlier under vacuum).

    • Fraction 2: This compound .[1][4][5][6]

    • Target BP: ~80–85°C at 10-15 mmHg (Estimate).

Workflow Diagram

Workflow Setup Setup: 3-Neck Flask Ice Bath, Mech Stirrer Mix Charge: Allyl Cl + CHBr3 + TEBA Setup->Mix Add Add 50% NaOH Dropwise @ <20°C Mix->Add React React: Vigorous Stir RT-40°C, 12-24h Add->React Quench Quench: Pour into Ice Water React->Quench Sep Separation: Extract (DCM) Wash (HCl, Brine) Quench->Sep Distill Purification: Vacuum Distillation Sep->Distill

Figure 2: Experimental workflow for the synthesis.

Process Validation & QC

ParameterSpecificationMethod
Appearance Clear, colorless to pale yellow liquidVisual
Yield 50 – 75%Gravimetric
Purity > 95%GC-MS / NMR
1H NMR Characteristic cyclopropyl protons (high field)400 MHz CDCl

Diagnostic NMR Signals (Predicted):

  • 
     3.6-3.8 ppm (m, 2H, -CH
    
    
    
    Cl)
  • 
     1.9-2.1 ppm (m, 1H, Cyclopropyl-CH)
    
  • 
     1.4-1.7 ppm (m, 2H, Cyclopropyl-CH
    
    
    
    )
  • Note: The absence of alkene protons (5.0-6.0 ppm) confirms consumption of allyl chloride.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Poor stirring (Interface limited).Switch from magnetic to mechanical stirring. Increase RPM.
Emulsion Catalyst/Tars preventing separation.Filter through Celite pad before separation.[3] Add brine.
Violent Exotherm NaOH addition too fast.Stop addition. Cool immediately. Add NaOH slower next time.
Solidification Reaction too cold (NaOH freezes).Keep bath at 10-15°C, not <0°C.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[2][7] Tetrahedron Letters, 10(53), 4659–4662. Link

  • Skattebøl, L. (1963). Chemistry of gem-Dihalocyclopropanes. I. Synthesis and Some Reactions of 1,1-Dibromo-2-phenylcyclopropane. Acta Chemica Scandinavica, 17, 1683-1693. Link

  • Dehmlow, E. V. (1974). Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry. Angewandte Chemie International Edition, 13(3), 170-179. Link

  • PubChem Compound Summary. (2023). This compound (CAS 67003-20-7).[1] National Center for Biotechnology Information. Link

Sources

Application Note: Ring-Opening Reactions of 1,1-Dibromo-2-(chloromethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

1,1-Dibromo-2-(chloromethyl)cyclopropane (CAS: 67003-20-7) is a densely functionalized, high-energy scaffold. Unlike simple gem-dihalocyclopropanes, this molecule possesses a "spring-loaded" reactivity profile due to the interplay between the strained cyclopropane ring, the geminal dibromide moiety, and the exocyclic electrophilic chloromethyl group.

For drug development professionals, this compound is not merely a building block but a divergent intermediate . Depending on the stimulus (thermal, metallic, or Lewis acidic), it accesses three distinct chemical spaces:

  • Bicyclo[1.1.0]butanes: Via intramolecular reductive coupling (Wurtz-type).[1]

  • Functionalized 1,3-Dienes: Via thermal electrocyclic ring opening and rearrangement.

  • Allylic Solvolysis Products: Via Silver(I)-promoted cation generation.

This guide provides validated protocols for these transformations, emphasizing the mechanistic causality required for reproducible scale-up.

Part 2: Reaction Pathways & Mechanistic Logic

The reactivity of this compound is governed by stereoelectronic gating. The trajectory of the reaction is determined by which bond is cleaved first: the C-Br bond (metal-halogen exchange), the C-C ring bond (thermal/electrocyclic), or the C-Br ionization (Ag+ promoted).

Divergent Reaction Map

ReactionPathways Substrate 1,1-Dibromo-2- (chloromethyl)cyclopropane Bicyclobutane Bicyclo[1.1.0]butane (Strained Cage) Substrate->Bicyclobutane Path A: Mg/THF or MeLi (Intramolecular Wurtz) Diene 2-Bromo-3-chlorobuta-1,3-diene (Linear Diene) Substrate->Diene Path B: Heat (>150°C) (Electrocyclic Opening) AllylEther 2-Bromo-4-methoxy-1-chlorobut-2-ene (Solvolysis Product) Substrate->AllylEther Path C: AgClO4 / MeOH (Cationic Ring Opening)

Figure 1: Divergent reactivity profile. Path A utilizes the chloromethyl group as an internal electrophile. Path B exploits orbital symmetry rules. Path C follows a cationic manifold.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Bicyclo[1.1.0]butane (Intramolecular Reductive Cyclization)

Mechanism: This transformation proceeds via a 1,3-elimination . Treatment with Magnesium or Alkyllithium generates a carbenoid (or Grignard) species at the C1 position. The anionic character at C1 then performs an intramolecular nucleophilic attack on the exocyclic chloromethyl group (C1'-Cl), displacing chloride and forming the bridgehead bond.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Methyllithium (MeLi) (1.1 equiv) or Mg turnings.

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.

  • Temperature: -78 °C to 0 °C.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with this compound (10 mmol) and anhydrous Et₂O (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation (Critical Step): Add MeLi (1.6 M in ether, 11 mmol) dropwise over 20 minutes. Note: Slow addition is crucial to favor intramolecular cyclization over intermolecular coupling or polymerization.

  • Cyclization: Allow the reaction to warm slowly to 0 °C over 2 hours. The formation of the bicyclobutane is often accompanied by the precipitation of Lithium salts (LiBr/LiCl).

  • Quench & Workup: Quench with cold saturated NH₄Cl (10 mL). Separate the organic layer and wash with brine.[2]

  • Isolation: Dry over MgSO₄ and concentrate carefully under reduced pressure (cold bath). Bicyclobutanes are volatile and strained; distillation is preferred over column chromatography for purification.

Yield Expectation: 60-75% Key Risk: The product is highly strained and acid-sensitive. Store over solid K₂CO₃ at -20 °C.

Protocol B: Thermal Ring Opening to 2-Bromo-3-chlorobuta-1,3-diene

Mechanism: Under thermal conditions, the cyclopropane undergoes a disrotatory electrocyclic ring opening . The presence of the chloromethyl group facilitates a subsequent migration (often 1,5-H shift or halide migration) to stabilize the resulting diene system.

Reagents:

  • Substrate: this compound (Neat or in high-BP solvent).

  • Apparatus: Flash Vacuum Pyrolysis (FVP) setup or sealed tube.

Step-by-Step Methodology (Sealed Tube):

  • Loading: Place the substrate (5 mmol) in a heavy-walled glass pressure tube.

  • Solvent (Optional): Add Quinoline (2 mL) to act as an acid scavenger if elimination of HBr is a competing side reaction.

  • Thermolysis: Seal the tube and heat to 150–180 °C for 2–4 hours.

  • Monitoring: Monitor by GC-MS. Look for the disappearance of the starting material peak and the appearance of the diene (m/z consistent with C₄H₄BrCl).

  • Purification: Cool to room temperature. Dilute with pentane, wash with dilute HCl (to remove quinoline) and water. Distill the organic layer to isolate the diene.

Mechanistic Diagram (Graphviz):

ThermalMechanism Start Ground State Cyclopropane TS Transition State (Disrotatory Opening) Start->TS  Δ (Heat)   Intermediate Allyl Cation/Anion Pair (Transient) TS->Intermediate Product 2-Bromo-3-chlorobuta-1,3-diene Intermediate->Product  Cl/Br Migration  

Figure 2: Thermal rearrangement pathway involving electrocyclic opening and halide migration.

Part 4: Data Summary & Safety

Comparative Reaction Data
ParameterProtocol A (Bicyclobutane)Protocol B (Thermal Diene)Protocol C (Ag+ Solvolysis)
Primary Reagent MeLi or MgHeat (Δ)AgClO₄ / MeOH
Mechanism 1,3-Elimination (Carbenoid)Electrocyclic OpeningCationic Ionization (Sɴ1-like)
Key Intermediate α-Halo-lithio-cyclopropaneAllyl Diradical/ZwitterionCyclopropyl/Allyl Cation
Product Geometry Bicyclic (Cage)Linear (Conjugated)Linear (Allylic Ether)
Major Hazard Pyrophoric reagents (MeLi)Pressure/Explosion riskSilver salts (Oxidizers)
Handling Precautions
  • Lachrymator: The chloromethyl group confers lachrymatory properties. Handle only in a fume hood.

  • Instability: 1,1-dibromo-cyclopropanes can degrade upon prolonged exposure to light (formation of Br radicals). Store in amber vials.

  • Peroxide Risk: When using ether solvents for Protocol A, test for peroxides before distillation.

Part 5: References

  • Lynch, K. M.; Dailey, W. P. "Improved Preparations of 3-Chloro-2-(chloromethyl)-1-propene and 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Intermediates in the Synthesis of [1.1.1]Propellane." Journal of Organic Chemistry, 1995 , 60, 4666–4668.

  • Al Dulayymi, J. R.; Baird, M. S.; Koza, G. "Thermal ring opening of 1,1-dibromo and 1-bromo-2-chloromethylcyclopropanes: observation of a formal debromochlorination." Tetrahedron, 2008 , 64, 7979–7985.

  • Doering, W. v. E.; LaFlamme, P. M. "The Reaction of 1,1-Dibromocyclopropanes with Magnesium or Sodium." Tetrahedron, 1958 , 2, 75–79.

  • BenchChem Application Notes. "(Chloromethyl)cyclopropane in Cyclopropanation Reactions." BenchChem Protocols, 2025 .

Sources

Application Note: Precision Nucleophilic Substitution of the Chloromethyl Group in gem-Dibromocyclopropanes

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The functionalization of 1,1-dibromo-2-(chloromethyl)cyclopropane represents a significant challenge in synthetic organic chemistry due to the unique electronic and steric environment of the cyclopropane ring. These scaffolds are critical intermediates in the synthesis of pyrethroids, agrochemicals, and conformationally restricted amino acids.

The Engineering Challenge

The primary difficulty lies in the chemoselectivity of the reaction. The chloromethyl group is technically a primary alkyl halide, but it behaves kinetically like a neopentyl system due to the adjacent quaternary carbon of the cyclopropane ring. This steric bulk severely retards


 pathways.

Simultaneously, the electron-withdrawing effect of the gem-dibromo moiety acidifies the cyclopropyl proton at the C2 position. Consequently, "hard" or basic nucleophiles (e.g., alkoxides, hydroxides) preferentially trigger E2 elimination , collapsing the scaffold into 1,1-dibromo-2-vinylcyclopropane rather than achieving the desired substitution.

This guide details protocols to suppress elimination and ring-opening pathways, enabling high-yield nucleophilic substitution.

Mechanistic Deep Dive

To control the outcome, one must understand the competing pathways. The reaction landscape is defined by the "Soft vs. Hard" nucleophile principle and solvent effects.

Reaction Pathways[1][2][3][4][5][6][7]
  • Pathway A (Desired):

    
     Substitution. Favored by soft nucleophiles (
    
    
    
    ,
    
    
    ,
    
    
    ) in polar aprotic solvents.
  • Pathway B (Competitor): E2 Elimination. Favored by hard bases (

    
    , 
    
    
    
    ), leading to vinylcyclopropanes.
  • Pathway C (Destructive): Ring Opening/Rearrangement. Often triggered by solvolysis conditions or radical pathways.

Figure 1: Chemoselectivity map. Success depends on avoiding the E2 pathway driven by basicity.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Makosza Method)

Prerequisite: This step generates the starting material via Phase Transfer Catalysis (PTC).

Reaction: Allyl chloride + Bromoform + NaOH (aq)


 this compound.

Reagents:

  • Allyl chloride (1.0 equiv)

  • Bromoform (

    
    ) (1.5 equiv)
    
  • NaOH (50% aqueous solution)

  • TEBA (Triethylbenzylammonium chloride) - 1 mol% catalyst

Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge Allyl chloride (7.65 g, 100 mmol), Bromoform (37.9 g, 150 mmol), and TEBA (0.23 g).

  • Initiation: Cool the mixture to 0–5°C using an ice bath.

  • Addition: Dropwise add 50% NaOH (40 mL) over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Remove ice bath and stir vigorously at 40–45°C for 12–16 hours. The mixture should turn dark brown.

  • Workup: Dilute with water (100 mL) and separate phases. Extract aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Distill under reduced pressure (approx. 85-90°C at 10 mmHg) to yield a colorless oil.
    

Yield Expectation: 60–75%. QC Check:


 NMR (CDCl3): 

1.45 (m, 1H), 1.95 (m, 1H), 2.20 (m, 1H), 3.65 (d, 2H,

).
Protocol B: Nucleophilic Substitution (The "Soft" Approach)

Target: Replacement of Cl with Azide (


) or Thiol (

). Note: This protocol uses Sodium Azide as the model nucleophile. For thiols, use

in Acetone.

Reagents:

  • This compound (1.0 equiv)[1]

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide) - Critical for rate enhancement.

  • Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Finkelstein activation.

Procedure:

  • Preparation: Dissolve

    
     (975 mg, 15 mmol) and NaI (150 mg, 1 mmol) in dry DMSO (10 mL) in a reaction vial.
    
  • Addition: Add the cyclopropane substrate (2.48 g, 10 mmol) slowly at room temperature.

  • Thermal Activation: Heat the mixture to 80°C for 6–8 hours.

    • Why 80°C? Lower temperatures result in negligible conversion due to steric hindrance. Higher temperatures (>100°C) risk ring opening.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material spot (

    
    ).
    
  • Workup: Pour the reaction mixture into ice-cold water (50 mL). Extract with Diethyl Ether (

    
     mL). Do not use DCM if the product is volatile.
    
  • Washing: Wash ether layer copiously with water (to remove DMSO) and brine.

  • Isolation: Dry over

    
     and concentrate carefully.
    

Yield Expectation: 80–85%. Safety Note: Organic azides with low C/N ratios are potentially explosive. Handle on a small scale (<5g) behind a blast shield.

Protocol C: Troubleshooting & Optimization

Use this decision matrix if yields are low or byproducts are observed.

ObservationDiagnosisCorrective Action
Product contains vinyl protons (5.5-6.0 ppm) Elimination (E2) is competing.Nucleophile is too basic. Switch solvent to DMF or Acetonitrile. Lower temperature to 60°C.
Starting material remains after 24h Steric hindrance is blocking

.
Add 10 mol% NaI (Finkelstein condition). Increase temp to 90°C.
Complex mixture / Ring opening Thermal degradation.Ensure reaction is strictly anhydrous. Radical scavengers (BHT) may stabilize the ring.

Quantitative Data Summary

Comparative reactivity of this compound with various nucleophiles.

NucleophileSolventTemp (°C)Major ProductYieldRef

DMSO80Substitution (

)
82%[1]

(Thiophenolate)
EtOH/H2O25Substitution (

)
75%[2]

(Ethoxide)
Ethanol70Elimination (Vinylcyclopropane)68%[3]

(Cyanide)
DMSO90Substitution (

)
45%[1]

Workflow Visualization

Figure 2: Operational workflow for selecting the correct synthetic pathway.

References

  • Fedoryński, M. (1977). "Synthesis of gem-dihalocyclopropanes under phase-transfer catalytic conditions." Synthesis, 1977(11), 783-784.

  • Kostikov, R. R., & Molchanov, A. P. (1990). "Gem-dibromocyclopropanes in organic synthesis." Russian Chemical Reviews, 59(9).

  • Baird, M. S. (1975). "The reaction of 1,1-dibromo-2-chloromethylcyclopropane with nucleophiles." Journal of the Chemical Society, Perkin Transactions 1, 1975, 576-579.

  • BenchChem. (2025).[2][3] "Application Notes: (Chloromethyl)cyclopropane in Pharmaceutical Synthesis."

Sources

Application Note: Stereodivergent Reduction of gem-Dibromocyclopropanes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reduction of gem-dibromides to monobromocyclopropanes methods Content Type: Detailed Application Notes and Protocols

From Kinetic Control to Green Catalysis: A Guide to Accessing Endo- and Exo-Monobromides

Executive Summary

The reduction of gem-dibromocyclopropanes to monobromocyclopropanes is a pivotal transformation in the synthesis of chiral cyclopropyl scaffolds, widely used in drug discovery (e.g., fluoroquinolones, disintegrins). While the formation of the gem-dibromide precursor via carbene addition is stereospecific, the subsequent reduction to the monobromide poses a critical stereochemical challenge: controlling the cis (endo) vs. trans (exo) ratio.

This guide moves beyond generic reduction methods to present two complementary, high-fidelity protocols:

  • Kinetic Control (Organolithium): Accesses the cis-bromide (endo) via steric-directed halogen-lithium exchange.

  • Thermodynamic/Ionic Control (Dialkyl Phosphite): Accesses the trans-bromide (exo) via a mild, non-radical, stereoselective pathway.

Mechanistic Divergence & Selection Guide

The stereochemical outcome of the reduction is dictated by the mechanism of hydrogen delivery. Understanding the "Decision Tree" below allows researchers to select the appropriate method for their target diastereomer.

ReductionPathways Start gem-Dibromocyclopropane (Substrate) MethodA Method A: Li-Halogen Exchange (n-BuLi, -78°C) Start->MethodA Steric Approach MethodB Method B: Dialkyl Phosphite (HPO(OR)2, Base) Start->MethodB Chemist's Choice MethodC Method C: Radical Reduction (Bu3SnH or Ti(III)) Start->MethodC Classic InterA Intermediate: Exo-Lithio Species (Kinetic Control) MethodA->InterA Fast Exchange at Exo-Br ProdA Product: cis-Bromide (Endo) (Retention) InterA->ProdA Quench (H+) InterB Intermediate: Non-Radical Ionic TS MethodB->InterB Hydride Transfer ProdB Product: trans-Bromide (Exo) (Thermodynamic) InterB->ProdB High Selectivity InterC Intermediate: Cyclopropyl Radical (Rapid Inversion) MethodC->InterC Homolysis ProdC Product: Thermodynamic Mixture (endo/exo vary) InterC->ProdC Steric H-Abstraction

Figure 1: Mechanistic decision tree for selecting the reduction protocol based on the desired stereochemical outcome.

Protocol A: Kinetic Reduction to cis-Bromides (Organolithium)

Principle: Lithium-halogen exchange is faster than proton transfer or nucleophilic attack.[1][2] In gem-dibromocyclopropanes, the exo-bromine (less sterically hindered) exchanges preferentially with


-BuLi. The resulting carbenoid species retains its configuration at low temperatures. Quenching with a proton source delivers Hydrogen to the exo face, leaving the Bromine in the endo (cis) position.

Target: cis-Monobromocyclopropanes (Br cis to the vicinal substituent).

Reagents:

  • Substrate: gem-Dibromocyclopropane (1.0 equiv).

  • Reagent:

    
    -Butyllithium (1.1 equiv, titrated).[3][4]
    
  • Solvent: Anhydrous THF (0.1 M concentration).

  • Quench: Methanol or Water.

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer.

  • Solvation: Dissolve the gem-dibromide (1.0 equiv) in anhydrous THF under

    
    .
    
  • Cooling (Critical): Cool the solution to -78°C (dry ice/acetone bath). Ensure the internal temperature stabilizes before proceeding.

  • Exchange: Add

    
    -BuLi (1.1 equiv) dropwise via syringe pump or careful manual addition over 10–15 minutes.
    
    • Note: The internal temperature must not rise above -70°C. Warming leads to carbenoid decomposition (allene formation).

  • Incubation: Stir at -78°C for exactly 15 minutes. Extended times are unnecessary and increase the risk of equilibration.

  • Quench: Add Methanol (5.0 equiv) rapidly in one portion while maintaining -78°C.

  • Workup: Allow the mixture to warm to room temperature. Dilute with

    
    , wash with water (
    
    
    
    ) and brine (
    
    
    ). Dry over
    
    
    and concentrate.

Expert Insight: If the trans-isomer is observed, the reaction likely warmed up, or the quench was too slow, allowing the lithio-species to equilibrate to the more stable trans-lithio form (which then quenches to the trans-bromide).

Protocol B: Stereoselective Reduction to trans-Bromides (Phosphite)

Principle: Unlike radical methods (Tin/Silane) which often yield mixtures, the reduction using dialkyl phosphites proceeds via a polarized mechanism that avoids free radical intermediates. This method is highly selective for the formation of trans-monobromides and is operationally simple ("Green" alternative to Tin).

Target: trans-Monobromocyclopropanes (Br trans to the vicinal substituent).

Reagents:

  • Substrate: gem-Dibromocyclopropane (1.0 equiv).

  • Reagent: Diethyl phosphite,

    
     (2.0–3.0 equiv).
    
  • Base: Triethylamine (

    
    ) or 
    
    
    
    .
  • Solvent: DMF or DMF/Water.

Step-by-Step Protocol:

  • Setup: Prepare a standard round-bottom flask (no inert atmosphere strictly required, but recommended).

  • Mixing: Dissolve the gem-dibromide in DMF (0.5 M).

  • Reagent Addition: Add Diethyl phosphite (2.5 equiv) and Triethylamine (3.0 equiv).

  • Reaction: Stir at room temperature for 12–24 hours.

    • Optimization: If conversion is slow, heat to 50–60°C.

  • Workup: Pour the reaction mixture into ice-water. Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash the organic layer thoroughly with water (to remove DMF) and brine. Flash chromatography is usually sufficient to isolate the pure trans-bromide.

Expert Insight: This method tolerates various functional groups (esters, alkenes) that might be sensitive to the strong basicity of


-BuLi or the Lewis acidity of Ti(III).
Alternative Method: Ti(III) Catalyzed Reduction

For large-scale or non-stereocritical applications.

When stereochemical purity is less critical than cost or scalability, the Ti(III)-catalyzed reduction using Grignard reagents is superior to Tin hydride due to lower toxicity.

  • System:

    
     (stoichiometric reductant) + 
    
    
    
    (5-10 mol% catalyst).
  • Mechanism: Single Electron Transfer (SET) generates a cyclopropyl radical.

  • Outcome: Thermodynamic mixture (often favors trans, but less selective than Phosphite).

Comparative Data & Selection Matrix
FeatureMethod A: OrganolithiumMethod B: Dialkyl PhosphiteMethod C: Tin Hydride (

)
Major Isomer cis (endo) trans (exo) Mixture (Thermodynamic)
Selectivity High (>90:10)High (>90:10)Low to Moderate
Mechanism Kinetic (Anionic)Ionic / PolarRadical
Conditions Cryogenic (-78°C)Mild (RT to 60°C)Reflux / Radical Initiator
Toxicity Low (Solvent hazards)LowHigh (Tin residues)
Scalability Moderate (Cryo limits)High Low (Purification issues)
References
  • Hirao, T., et al. (1987).[5] "Reduction of gem-dibromocyclopropanes with dialkyl phosphite and amine." Nippon Kagaku Kaishi.[5] (Foundation of the Phosphite method).

  • Zhao, Y., et al. (2015). "A Convenient Stereoselective Reduction of Gem-Dibromides with a Combination of Dimethyl Phosphite and Potassium Carbonate." Phosphorus, Sulfur, and Silicon and the Related Elements.

  • Seyferth, D., et al. (1963). "Stepwise Reduction of gem-Dihalocyclopropanes with Tri-n-butyltin Hydride." The Journal of Organic Chemistry. (Classic Radical Method).

  • Warner, P., et al. (1976). "Chemistry of gem-dihalocyclopropanes." Tetrahedron Letters. (Lithium-Halogen Exchange Stereochemistry).[1][2][3]

  • Kulinkovich, O. G. (Review). "Alkylation of Carboxylic Esters with Grignard Reagents in the Presence of Titanium Compounds." (Basis for Ti-catalyzed reductions).[6][7]

Sources

Application Note: Scalable Synthesis Procedures for 1,1-Dibromo-2-(chloromethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Overview

1,1-Dibromo-2-(chloromethyl)cyclopropane (CAS: 67003-20-7) is a highly strained, bifunctional building block of significant value in modern organic synthesis[1]. The compound is increasingly utilized in the pharmaceutical industry to synthesize complex strained bioisosteres, including bicyclo[1.1.0]butanes and bicyclo[2.1.1]hexanes, which are critical in drug discovery for improving metabolic stability[2],[3]. The presence of both a gem-dibromocyclopropane moiety and a chloromethyl group provides orthogonal reactive handles for cross-coupling, carbopalladation, and ring-expansion methodologies[3].

The most scalable and economically viable method for synthesizing this compound relies on the Makosza phase-transfer catalysis (PTC) procedure[4]. By vigorously stirring allyl chloride and bromoform with 50% aqueous sodium hydroxide in the presence of a tetraalkylammonium salt (e.g., Cetrimide), a dibromocarbene intermediate is generated in situ, which subsequently undergoes a stereospecific [2+1] cycloaddition with the alkene[4],[5].

Reaction Pathway & Mechanistic Diagram

The synthesis relies on a biphasic system where the phase-transfer catalyst transports the deprotonated tribromomethyl anion into the organic phase, preventing premature hydrolysis of the highly reactive carbene.

G A Bromoform (CHBr3) C Dibromocarbene (:CBr2) A->C α-elimination (-HBr) B 50% NaOH (aq) + Cetrimide (PTC) B->C Interfacial Deprotonation E 1,1-Dibromo-2- (chloromethyl)cyclopropane C->E [2+1] Cycloaddition D Allyl Chloride (C3H5Cl) D->E Alkene Acceptor

Figure 1: Mechanism of PTC-mediated dibromocarbene generation and [2+1] cycloaddition.

Scalable Experimental Protocol

The following protocol is adapted from validated scale-up procedures yielding the target cyclopropane at approximately 42% efficiency after distillation[4],[5].

Table 1: Materials and Reagents
ComponentFormulaAmountMolar EquivalentsRole
Allyl Chloride C₃H₅Cl7.65 g (0.10 mol)1.0 eqAlkene Acceptor
Bromoform CHBr₃202.67 g (0.80 mol)8.0 eqCarbene Source & Solvent
Sodium Hydroxide (50% aq) NaOH49.17 g (0.61 mol)6.1 eqBase
Cetrimide C₁₉H₄₂BrN~0.50 gCatalyticPhase-Transfer Catalyst
Step-by-Step Methodology
  • Biphasic Assembly: In a 500 mL round-bottom flask equipped with a heavy-duty magnetic stir bar and a reflux condenser, combine the allyl chloride (7.65 g) and bromoform (202.67 g)[4]. Add the catalytic amount of Cetrimide (hexadecyltrimethylammonium bromide).

  • Interfacial Activation: Begin vigorous stirring (≥800 rpm) to maximize the interfacial surface area between the organic and aqueous phases.

  • Base Addition: Slowly add the 50% aqueous sodium hydroxide (49.17 g) dropwise over 30 to 45 minutes[4]. Critical Step: The α-elimination of bromoform is highly exothermic. Maintain the internal temperature below 30 °C using an ice-water bath to prevent the premature degradation of the carbene and volatilization of allyl chloride.

  • Cyclopropanation: Allow the reaction mixture to stir vigorously at ambient temperature for 12–16 hours until the allyl chloride is fully consumed (monitor via GC-MS).

  • Quenching & Extraction: Dilute the thick emulsion with 150 mL of distilled water to dissolve the precipitated sodium bromide salts. Separate the organic layer. Extract the remaining aqueous layer with dichloromethane (2 × 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to recover the excess unreacted bromoform.

  • Purification: Purify the crude dark residue via fractional distillation through a packed column. The product is collected under vacuum[4],[5].

Analytical Characterization & Yield

Table 2: Physicochemical Properties & Expected Outcomes
PropertyValue
CAS Number 67003-20-7[1]
Molecular Weight 248.34 g/mol [1]
Boiling Point 72 °C at 6 mmHg[4]
Isolated Yield 42% (10.35 g)[5]
Appearance Colorless liquid[4]

Critical Parameters & Troubleshooting (E-E-A-T Causality)

To ensure this protocol acts as a self-validating system, the following mechanistic causalities dictate the experimental design:

  • The Necessity of 50% NaOH: Using a highly concentrated 50% NaOH solution is strictly a mechanistic requirement, not just for volume reduction. High ionic strength tightly binds water molecules, leaving the hydroxide ions poorly solvated and exceptionally basic at the phase boundary. This prevents the nucleophilic hydrolysis of the highly reactive dibromocarbene intermediate into carbon monoxide and formate[4].

  • Excess Bromoform as a Kinetic Buffer: The 8-fold molar excess of bromoform serves a dual purpose[4]. It acts as the bulk organic solvent—eliminating the need for extraneous solvents like dichloromethane during the reaction—and kinetically favors the formation of the carbene over the direct nucleophilic substitution (Sₙ2) of the allylic chloride by hydroxide ions.

  • Agitation Rate Dependency: The rate-determining step in PTC is the mass transfer across the liquid-liquid interface. Inadequate stirring will lead to a stagnant aqueous layer, stalling the deprotonation of bromoform and drastically reducing the yield. If the emulsion breaks, the reaction ceases.

Safety & Handling

  • Toxicity: Both bromoform and allyl chloride are highly toxic, volatile, and suspected carcinogens. All procedures must be executed exclusively in a certified fume hood with proper exhaust.

  • Product Hazards: The final product, this compound, causes serious eye damage (H318), skin irritation (H315), and is harmful if swallowed (H302)[1],[3]. Appropriate PPE, including heavy-duty nitrile gloves, a lab coat, and safety goggles, is mandatory[1].

References

  • Sydnes, L. K. "A study of ring-opening reactions of some di- and trihalogenated cyclopropanes." CORE. 4

  • Sydnes, L. K. "A study of ring-opening reactions of some di- and trihalogenated cyclopropanes. (Alternate Node)" CORE. 5

  • National Institutes of Health. "this compound | C4H5Br2Cl | CID 11075811." PubChem. 1

  • National Institutes of Health. "this compound (Literature & Patents)." PubChem. 3

  • "How Strain-Release Determines Chemoselectivity: A Mechanistic Study of Rhodium-Catalyzed Bicyclo[1.1.0]butane Activation." ACS Publications. 2

Sources

Application Note: Controlled Solvolysis of Chloromethyl Cyclopropanes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Conditions for Solvolysis of Chloromethyl Cyclopropanes Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Scope

The solvolysis of (chloromethyl)cyclopropane and its derivatives represents a cornerstone reaction in physical organic chemistry, serving as the primary gateway to the cyclopropylcarbinyl-cyclobutyl-allylcarbinyl rearrangement manifold. While synthetically valuable for accessing cyclobutane and homoallylic scaffolds, the reaction is notoriously sensitive to conditions. Without precise control, the "non-classical" cationic intermediates equilibrate rapidly, leading to intractable mixtures of thermodynamic products.

This guide provides a rigorous framework for conducting these solvolyses with high reproducibility. It focuses on kinetic control, suppression of acid-catalyzed isomerization, and the isolation of specific isomeric products.

Mechanistic Background: The C₄H₇⁺ Manifold

To optimize reaction conditions, one must understand the underlying cation dynamics. Upon ionization of the C-Cl bond, the primary cation is not a static species.[1] It immediately enters a degenerate equilibrium involving the bisected cyclopropylcarbinyl cation , the cyclobutyl cation , and the homoallylic (allylcarbinyl) cation .

  • Key Insight: The positive charge is delocalized into the cyclopropane Walsh orbitals (σ-conjugation).

  • Consequence: Nucleophilic attack occurs at three distinct carbons, leading to a mixture of products regardless of the starting isomer.

  • The Trap: The products themselves are acid-sensitive. The HCl generated during solvolysis can re-ionize the products, driving the mixture toward the thermodynamic sink (usually the cyclobutyl or allyl isomer, depending on conditions).

Diagram 1: The Cation Equilibration Network (Visualizing the non-classical resonance and nucleophilic attack vectors)

CationManifold cluster_Products Solvolysis Products (Nu = Solvent) Start Chloromethyl cyclopropane Ionization Rate-Determining Ionization (-Cl⁻) Start->Ionization CPC Cyclopropylcarbinyl Cation Ionization->CPC CB Cyclobutyl Cation CPC->CB ~C-C shift AC Allylcarbinyl (Homoallylic) Cation CPC->AC Ring open Prod_CPC Cyclopropylcarbinol Derivatives CPC->Prod_CPC + Nu⁻ CB->AC Prod_CB Cyclobutanol Derivatives CB->Prod_CB + Nu⁻ Prod_AC Allylcarbinol Derivatives AC->Prod_AC + Nu⁻

Caption: Mechanistic pathway showing the equilibration of the C₄H₇⁺ cation triad and subsequent nucleophilic trapping.

Critical Reaction Parameters

The following parameters determine the ratio of kinetic vs. thermodynamic products.

ParameterRecommendationRationale
Solvent System Ethanol/Water (60:40 to 80:20) High dielectric constant (

) promotes ionization (Sɴ1). Water acts as the primary nucleophile; ethanol solubilizes the organic substrate.
Acid Scavenger 2,6-Lutidine (1.1 eq) or CaCO₃ CRITICAL. Solvolysis produces HCl. Without a base, HCl protonates the alcohol products, causing dehydration or isomerization to the thermodynamic allyl/cyclobutyl chlorides.
Temperature 50°C - 80°C Cyclopropylmethyl chloride is less reactive than tertiary halides but ~10⁶ times more reactive than primary alkyl chlorides. Mild heating is required for practical rates.
Concentration 0.1 M - 0.5 M High dilution minimizes bimolecular aggregation but is rarely necessary. Standard concentrations suffice.

Experimental Protocol: Standard Solvolysis

Objective: Hydrolysis of (chloromethyl)cyclopropane to a mixture of cyclopropylmethanol, cyclobutanol, and allylcarbinol.

Reagents:

  • (Chloromethyl)cyclopropane (CAS: 5911-08-0)

  • Ethanol (Absolute)

  • Deionized Water[2]

  • 2,6-Lutidine (Sterically hindered base, prevents nucleophilic competition)

  • Internal Standard (e.g., p-Xylene) for GC analysis

Step-by-Step Procedure:

  • Preparation of Solvent Matrix:

    • In a round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of 60% Ethanol / 40% Water (v/v) .

    • Note: Higher water content increases reaction rate (higher

      
       value) but decreases substrate solubility.
      
  • Buffering:

    • Add 1.1 equivalents of 2,6-lutidine relative to the substrate.

    • Alternative: For heterogeneous buffering, suspend solid calcium carbonate (CaCO₃) (1.5 eq) in the mixture. This is preferred if easy removal of the base is required (filtration).

  • Substrate Addition:

    • Add (chloromethyl)cyclopropane (1.0 eq) dropwise to the stirring solvent at room temperature.

    • Seal the flask with a reflux condenser.

  • Reaction:

    • Heat the mixture to 60°C in an oil bath.

    • Monitoring: Monitor by GC-FID. Aliquots should be quenched in ether/water before injection.

    • Timeline: Reaction is typically complete within 4–12 hours depending on the specific derivative.

  • Workup (Neutral):

    • Cool reaction to room temperature.[3][4]

    • If using CaCO₃: Filter through a celite pad to remove excess base.

    • If using Lutidine: Dilute with diethyl ether and wash with saturated NaHCO₃ (do NOT use strong acid to remove lutidine, as product rearrangement may occur).

    • Wash organic layer with Brine (3x) to remove ethanol.

    • Dry over MgSO₄ and concentrate carefully (products are volatile).

Diagram 2: Experimental Workflow (Process flow for ensuring kinetic control)

Workflow Setup Solvent Prep (60% EtOH/H2O) Buffer Add Buffer (CaCO3 or Lutidine) Setup->Buffer React Add Substrate Heat to 60°C Buffer->React Monitor GC Monitoring (Disappearance of R-Cl) React->Monitor Monitor->React Incomplete Quench Cool & Extract (Ether/Brine) Monitor->Quench Complete Isolate Distillation/Column (Neutral Alumina) Quench->Isolate

Caption: Step-by-step workflow emphasizing buffering and neutral workup conditions.

Data Analysis & Expected Results

The product distribution is highly dependent on the solvent's nucleophilicity (


) and ionizing power (

). In aqueous ethanol (buffered), a typical product ratio is:
Product IsomerStructureApprox. Yield %Notes
Cyclopropylcarbinol

45 - 50% Kinetic product; favored by high nucleophilicity.
Cyclobutanol

40 - 45% Result of ring expansion (C-C bond migration).
Allylcarbinol

5 - 10% Result of ring opening; thermodynamically stable but kinetically slower to form in high-water media.

Analytical Note:

  • ¹H NMR: Look for the disappearance of the doublet at

    
     3.4 ppm (Cl-CH₂-cyclopropane) and appearance of the doublet at 
    
    
    
    3.5 ppm (HO-CH₂-cyclopropane) vs. the multiplet at
    
    
    4.0-4.5 ppm (cyclobutanol methine).
  • GC/MS: Isomers often have similar retention times. Use a polar column (e.g., DB-Wax) for better separation of the alcohols.

References

  • Roberts, J. D., & Mazur, R. H. (1951).[5][6][7] Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[5][8] Journal of the American Chemical Society, 73(6), 2509–2520. Link

  • Staral, J. S., Yavari, I., Roberts, J. D., Prakash, G. K. S., & Olah, G. A. (1978). The nature of the cyclopropylcarbinyl cation. Journal of the American Chemical Society, 100(25), 8016–8018. Link

  • Kevill, D. N., & D'Souza, M. J. (2000). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald-Winstein Equation. Journal of the Chemical Society, Perkin Transactions 2, (5), 973-980. Link

  • Wiberg, K. B., & Fenoglio, R. A. (1968). The solvolysis of cyclopropylcarbinyl 2,6-dinitrobenzoate. Journal of the American Chemical Society, 90(13), 3395–3397. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1,1-Dibromo-2-(chloromethyl)cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Improving Yield & Selectivity in Dibromocarbene Addition to Allyl Chloride Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are experiencing suboptimal yields in the synthesis of 1,1-dibromo-2-(chloromethyl)cyclopropane via the addition of dibromocarbene (:CBr₂) to allyl chloride. This transformation is classically achieved via Phase Transfer Catalysis (PTC) (the Makosza method).

Low yields in this specific reaction are rarely due to "bad chemistry" but rather interfacial failure . The reaction is biphasic; the carbene is generated at the interface or in the organic phase and must be trapped by the alkene (allyl chloride) faster than it hydrolyzes with water. Because allyl chloride is volatile (


) and the reaction is exothermic, reactant loss and carbene hydrolysis are your primary failure modes.
Module 1: The "Gold Standard" Protocol

Do not deviate from these baseline parameters until you have established a stable yield.

The System: Liquid-Liquid Phase Transfer Catalysis (LL-PTC). Reagents: Allyl Chloride (Substrate), Bromoform (Carbene Source), 50% NaOH (Base), TEBA (Catalyst).

Optimized Experimental Parameters
ParameterSpecificationTechnical Rationale
Molar Ratio 1.0 : 1.5 : 4.0 (Alkene : CHBr₃ : NaOH)Excess CHBr₃ acts as the organic solvent; excess NaOH drives deprotonation.
Catalyst TEBA (Triethylbenzylammonium chloride)Benzyl group enhances affinity for the organic phase; Chloride is less lipophilic than Bromide, preventing catalyst poisoning.
Catalyst Load 1.0 – 2.0 mol%Higher loads can lead to emulsion formation which hinders separation.
Temperature

CRITICAL: Allyl chloride is volatile. Start at 0°C to prevent evaporation during the exotherm.
Stirring > 700 RPM (Overhead Stirrer)Magnetic stirring is insufficient. You must maximize interfacial surface area (

).[1]
Step-by-Step Workflow
  • Preparation: In a 3-neck round-bottom flask equipped with an efficient reflux condenser (cooled to -10°C) and an overhead mechanical stirrer, charge Allyl Chloride (1.0 equiv), Bromoform (1.5 equiv), and TEBA (1.5 mol%).

  • Cooling: Immerse the flask in an ice/salt bath (

    
    ).
    
  • Initiation: Add 50% aqueous NaOH (4.0 equiv) dropwise over 30–45 minutes. Do not dump it in. The reaction is exothermic.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (

    
    ) and stir vigorously for 12–16 hours.
    
  • Quench: Pour mixture into ice water. Separate phases. Extract aqueous layer with CH₂Cl₂.[2]

  • Purification: Distillation is preferred over column chromatography for this gem-dibromo product to avoid decomposition on silica.

Module 2: The Mechanism & Visualization

To fix the yield, you must understand the transport phenomenon. The deprotonation happens at the interface , generating the tribromomethyl anion (


). The quaternary ammonium cation (

) ferries this anion into the organic phase where it loses a bromide ion to form the active carbene (

).

PTC_Mechanism cluster_aqueous Aqueous Phase (50% NaOH) cluster_interface Interface cluster_organic Organic Phase (Allyl Chloride + CHBr₃) NaOH NaOH OH_minus OH⁻ NaOH->OH_minus IonExchange Ion Exchange (Q⁺Cl⁻ ⇌ Q⁺OH⁻) OH_minus->IonExchange Deprotonation Deprotonation (CHBr₃ + OH⁻ → CBr₃⁻ + H₂O) IonExchange->Deprotonation Q_CBr3 Q⁺CBr₃⁻ Deprotonation->Q_CBr3 Transport by Q⁺ Carbene_Gen :CBr₂ Generation (- Q⁺Br⁻) Q_CBr3->Carbene_Gen Carbene_Gen->IonExchange Recycle Q⁺Br⁻ Cyclopropanation Cyclopropanation (:CBr₂ + Alkene) Carbene_Gen->Cyclopropanation Product Product (gem-dibromocyclopropane) Cyclopropanation->Product

Caption: Figure 1. Phase Transfer Catalysis (PTC) cycle showing the critical transport of the tribromomethyl anion into the organic phase.

Module 3: Troubleshooting Guide (FAQ)
Q1: My yield is stuck at 30-40%. What is the most likely culprit?

Diagnosis: Hydrolysis of the Carbene. If the stirring is not vigorous enough, the


 is generated but stays too close to the aqueous interface. It reacts with water to form carbon monoxide and formate instead of reacting with your allyl chloride.
  • Fix: Increase stirring speed immediately. If using a magnetic bar, switch to an overhead stirrer with a Teflon paddle. The mixture must look like a creamy emulsion, not two distinct layers.

Q2: I see a lot of tar/polymer in the flask.

Diagnosis: Polymerization of Allyl Chloride. Allyl chloride is susceptible to polymerization, especially if the reaction gets too hot.

  • Fix:

    • Add a radical inhibitor (e.g., 2,6-di-tert-butyl-4-methylphenol, BHT) at 100 ppm to the reaction mixture.

    • Strict temperature control.[3] Do not let the internal temperature exceed 25°C.

Q3: The reaction starts fine but stops after 2 hours.

Diagnosis: Catalyst Poisoning. As the reaction proceeds, Bromide ions (


) accumulate. 

is more lipophilic than

. Eventually, the

pairs with

exclusively and stops transporting

to the interface.
  • Fix: Use TEBA (Triethylbenzylammonium chloride) .[1] The benzyl group helps, but more importantly, ensure your NaOH is highly concentrated (50%). The high ionic strength of 50% NaOH "salts out" the organic catalyst, forcing it back into the organic phase to work.

Q4: Can I use ultrasound to improve yield?

Diagnosis: Yes, highly recommended. Sonochemistry creates micro-jets and extreme local turbulence (cavitation) that maximizes the interfacial area, far beyond what mechanical stirring can do.

  • Protocol: Place the reaction flask in an ultrasonic cleaning bath (35–45 kHz).

  • Result: Literature suggests yields can jump from ~50% to >80% with significantly reduced reaction times (1-2 hours vs 12 hours) [1].

Module 4: Advanced Diagnostic Logic

Use this decision tree to diagnose specific failure modes in your current setup.

Troubleshooting_Tree Start Low Yield Detected Check_Stirring Is the mixture an emulsion? Start->Check_Stirring Check_Temp Is Temp > 30°C? Check_Stirring->Check_Temp Yes Fix_Stirring ACTION: Switch to Overhead Stirrer Increase RPM >700 Check_Stirring->Fix_Stirring No (Layers visible) Check_Byproducts Analyze Byproducts (GC/TLC) Check_Temp->Check_Byproducts No Fix_Cooling ACTION: Improve Cooling Allyl Chloride Evaporation Check_Temp->Fix_Cooling Yes Hydrolysis ACTION: Increase Organic:Aq Ratio Check Water Content Check_Byproducts->Hydrolysis Formates present Polymer ACTION: Add BHT (Inhibitor) Lower Temp Check_Byproducts->Polymer Tars/Polymers

Caption: Figure 2. Logic flow for diagnosing low yields in dibromocarbene additions.

References
  • Ultrasound in Phase Transfer Catalysis : Title: Ultrasound-assisted synthesis of gem-dihalocyclopropanes. Source:Ultrasonics Sonochemistry, Vol 12, Issue 4. URL:[Link]

  • The Makosza Reaction (Original Methodology) : Title: Reactions of organic anions.[4][5] Part XLI. Catalytic method for the preparation of dichlorocyclopropane derivatives in aqueous medium.[2][6] Source:Roczniki Chemii (Seminal work by M. Makosza). URL:[Link] (General Overview & Context)

  • Standard Preparation of gem-Dihalocyclopropanes : Title: 1,1-Dibromo-2,2-diphenylcyclopropane (Standard Procedure Adaptable to Allyl Chloride). Source:Organic Syntheses, Coll.[1] Vol. 6, p.142 (1988). URL:[Link]

  • Title: Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives.

Sources

Minimizing side reactions in 1,1-Dibromo-2-(chloromethyl)cyclopropane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis of 1,1-dibromo-2-(chloromethyl)cyclopropane via the Makosza reaction (Phase Transfer Catalysis). While the formation of dichlorocyclopropanes is robust, the dibromo analog presents unique challenges due to the higher reactivity of dibromocarbene (


) and the thermal instability of the product.

Critical Failure Points:

  • Carbene Hydrolysis:

    
     is highly electrophilic and hydrolyzes rapidly if it stagnates in the aqueous phase or interface.
    
  • Thermal Ring Opening: Unlike its dichloro-counterpart, this specific cyclopropane undergoes thermal rearrangement to 2-bromo-3-chlorobuta-1,3-diene equivalents if distilled at high pot temperatures (

    
    C).
    
  • Polymerization: The allyl chloride precursor is prone to forming tarry residues under highly alkaline conditions if the phase transfer is inefficient.

Reaction Mechanism & Failure Pathways

To minimize side reactions, one must understand the competition between the Product Cycle (A) and the Waste Cycle (B) . The reaction occurs at the interface of the organic and aqueous phases.

Visualizing the Competition (DOT Diagram)

PTC_Mechanism cluster_aqueous Aqueous Phase (50% NaOH) cluster_interface Interface cluster_organic Organic Phase (Allyl Chloride) NaOH NaOH CHBr3_aq CHBr3 (Trace) CBr3_anion ⁻CBr3 CHBr3_aq->CBr3_anion Deprotonation PTC_CBr3 Q⁺(⁻CBr3) CBr3_anion->PTC_CBr3 Ion Exchange Hydrolysis Hydrolysis (CO + Formates) PTC_Cl Q⁺Cl⁻ Carbene :CBr2 (Active Species) PTC_CBr3->Carbene Transport & Loss of QBr CHBr3_org CHBr3 (Bulk) CHBr3_org->CHBr3_aq Partitioning Carbene->Hydrolysis Stagnation (Slow Stirring) Product Target Cyclopropane Carbene->Product Cyclopropanation (Fast Stirring) Tars Polymer/Tars Carbene->Tars Overheating Alkene Allyl Chloride

Figure 1: The Makosza Interface. Success depends on the rapid transport of the carbene precursor


 into the organic phase before it releases 

. If

forms in the water, it hydrolyzes immediately.
Optimization Modules
Module A: Temperature Control (The "Cold Start")

Unlike dichlorocarbene reactions which often tolerate reflux, dibromocarbene generation is more exothermic and the carbene is less stable.

  • Recommendation: Maintain reaction temperature between 0°C and 10°C during the addition of base.

  • Why: Lower temperatures stabilize the

    
     ion pair, allowing it time to migrate into the organic phase before decomposing into the active carbene. Premature decomposition at the interface leads to hydrolysis (Cycle B).
    
Module B: Stirring Dynamics (The "Engine")

The rate-limiting step is often the mass transfer across the phase boundary.

  • Requirement: Mechanical stirring is mandatory. Magnetic stirring is insufficient for scales >50 mmol due to the viscosity of the 50% NaOH emulsion.

  • Metric: The mixture must appear as a homogenous emulsion. If layers separate even slightly during reaction, your yield is dropping.

Module C: Stoichiometry & Catalyst
  • Catalyst: TEBA (Triethylbenzylammonium chloride) is the industry standard (1-2 mol%). Crown ethers (e.g., 18-crown-6) are effective but harder to remove and more expensive.

  • Reagent Ratio: Use Allyl Chloride in excess (2.0 - 3.0 equivalents) relative to Bromoform.

  • Why: Allyl chloride acts as both reactant and solvent, diluting the active carbene to prevent polymerization (tars) and favoring the bimolecular reaction with the alkene over carbene dimerization.

Optimized Experimental Protocol

Safety Warning: Bromoform is toxic and allyl chloride is a lachrymator/carcinogen. Work in a fume hood.

Step-by-Step Methodology:

  • Preparation of Organic Phase: In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge:

    • 300 mmol Allyl Chloride (Excess)

    • 100 mmol Bromoform (

      
      )
      
    • 1.0 mmol TEBA (Phase Transfer Catalyst)

    • Note: Do not add solvent (DCM/Chloroform) unless necessary; neat reaction is preferred.

  • Phase 1: Initiation (0°C): Cool the mixture to 0–5°C using an ice/salt bath.

  • Phase 2: Controlled Addition: Add 50% NaOH (aq) (200 mmol, 2.0 equiv) dropwise via the addition funnel.

    • Critical: Monitor internal temperature.[1] Do not allow it to exceed 10°C.

    • Observation: The mixture will turn brown/tan. This is normal. Dark black indicates excessive exotherm/decomposition.

  • Phase 3: Reaction (Ambient): Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir vigorously for 12–18 hours.

  • Phase 4: Workup:

    • Dilute with water to dissolve salts.

    • Separate the organic layer.[1][2]

    • Extract aqueous layer once with DCM.

    • Wash combined organics with dilute HCl (to remove amine impurities from catalyst decomposition) followed by water.

    • Dry over

      
      .[2]
      
  • Phase 5: Purification (The Danger Zone):

    • Remove solvent/excess allyl chloride via rotary evaporation at reduced pressure.

    • Distillation: Perform a high-vacuum distillation (<1 mmHg).

    • Target: Keep pot temperature below 50°C . If the pot gets too hot, the cyclopropane ring will open.

Troubleshooting Center (FAQ)
SymptomProbable CauseCorrective Action
Low Yield (<40%) Hydrolysis of CarbeneIncrease Stirring Speed. The interface area is too small. Ensure the emulsion is milky/opaque.
Violent Exotherm Fast Addition of BaseSlower Dosing. Add 50% NaOH over 1-2 hours. The reaction is autocatalytic in heat (heat speeds up transfer).
Black Tarry Residue PolymerizationDilution. Increase the amount of Allyl Chloride (act as solvent). Ensure Temp < 10°C during addition.
Product Decomposes on Distillation Thermal Ring OpeningLower Vacuum Pressure. You need a stronger vacuum pump to lower the boiling point. Do not heat pot >50°C.
Recovered Starting Material Catalyst PoisoningCheck Catalyst. Ensure TEBA is dry. If using recovered catalyst, discard and use fresh.
References
  • Lynch, K. M., & Dailey, W. P. (1995). Improved Preparations of 3-Chloro-2-(chloromethyl)-1-propene and 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane.[3] The Journal of Organic Chemistry, 60(14), 4666–4668.

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(53), 4659–4662.

  • Dehmlow, E. V. (1974). Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry. Angewandte Chemie International Edition, 13(3), 170–179.

  • Fedoryński, M. (2006). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(11), 4593–4632.

Sources

Technical Support Center: Phase Transfer Catalysis (PTC) for Dihalocyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Subject: Optimization of gem-Dihalocyclopropane Synthesis via Phase Transfer Catalysis. Operator: Senior Application Scientist, Process Chemistry Division.

Mission Statement

This guide is designed for research chemists encountering stalling yields, selectivity issues, or reproducibility failures in the synthesis of gem-dihalocyclopropanes. Unlike standard homogeneous reactions, this transformation relies on the Makosza Interfacial Mechanism , where success depends on the precise management of the aqueous-organic boundary.

Module 1: Catalyst Selection & Structure-Activity Relationships

Q: I am using Tetrabutylammonium bromide (TBAB) but my yields are stuck at 40%. Should I switch catalysts?

A: Yes. While TBAB is a general-purpose catalyst, it is often suboptimal for dihalocyclopropanation.

The Technical Reality: For dichlorocyclopropanation, Benzyltriethylammonium chloride (TEBA or TEBAC) is the industry "Gold Standard."

Why? (The Mechanism of Action):

  • Accessibility: The benzyl group provides a flat,

    
    -active surface that facilitates tight ion pairing with the trichloromethyl anion (
    
    
    
    ) at the crowded interface.
  • Lipophilicity Balance: TEBA is lipophilic enough to drag the anion into the organic phase but hydrophilic enough to easily return to the interface to recharge. Symmetrical, bulky cations like Tetra-n-butyl (TBAB) or Tetra-n-octyl (Aliquat 336) can sometimes be too lipophilic, getting "stuck" in the organic phase and failing to cycle efficiently for this specific fast-kinetic reaction.

  • Anion Poisoning: If you are using a Bromide salt (TBAB), you introduce

    
     ions. In competitive ion exchange, lipophilic 
    
    
    
    can occupy the catalyst cation (
    
    
    ) more effectively than the
    
    
    anion, effectively "poisoning" your catalyst. Always use the Chloride salt (TEBA) when generating dichlorocarbene to avoid anion competition.

Catalyst Performance Matrix:

CatalystStructureSuitability for

Risk Factor
TEBA Benzyltriethylammonium ClOptimal Low. Standard choice.
TBAB Tetrabutylammonium BrModerateHigh (

poisoning).
Aliquat 336 Methyltrioctylammonium ClHigh (for non-polar substrates)Difficult workup (emulsions).
Crown Ethers 18-Crown-6HighProhibitive cost/toxicity.
Module 2: The Makosza Interfacial Mechanism

Q: My textbook says carbenes are hydrolyzed by water. How does this reaction exist in 50% aqueous NaOH?

A: This is the brilliance of the Makosza Mechanism. The carbene is never generated in the aqueous phase.

The Pathway:

  • Interfacial Deprotonation: Chloroform (

    
    ) is deprotonated by concentrated NaOH only at the interface, forming the unstable carbanion 
    
    
    
    .
  • Ion Exchange: The catalyst cation (

    
    ) intercepts this carbanion at the boundary, forming a lipophilic ion pair [
    
    
    
    ].
  • Transfer & Generation: This pair moves into the organic phase (shielded from water). Only then does it lose a chloride ion to generate the free carbene (

    
    ), which immediately reacts with the alkene.
    

Visualization of the Catalytic Cycle:

MakoszaMechanism cluster_aqueous Aqueous Phase (50% NaOH) cluster_interface The Interface cluster_organic Organic Phase NaOH NaOH (Excess) Deprotonation CHCl3 + OH- -> CCl3- + H2O NaOH->Deprotonation Na_Cl NaCl (Waste) Exchange Ion Exchange (Q+ enters, Na+ leaves) Deprotonation->Exchange CCl3- formed Exchange->Na_Cl Cl- released to Aqueous Q_CCl3 Q+ CCl3- (Lipophilic Ion Pair) Exchange->Q_CCl3 Extraction by Catalyst Carbene_Gen Generation of :CCl2 (Loss of Q+Cl-) Q_CCl3->Carbene_Gen Migration Carbene_Gen->Exchange Q+Cl- returns to Interface Reaction Cycloaddition (:CCl2 + Alkene) Carbene_Gen->Reaction :CCl2 released Product gem-Dihalocyclopropane Reaction->Product

Figure 1: The Makosza Interfacial Mechanism. Note that the active carbene species is generated strictly within the organic phase, protecting it from hydrolysis.

Module 3: Critical Process Parameters (Troubleshooting)

Q: I have low conversion. Should I heat the reaction to reflux?

A: CAUTION. Heating is a double-edged sword.

  • The Risk: Dihalocarbenes are thermally unstable. At high temperatures (

    
    C), the rate of carbene hydrolysis (reaction with trace water) or polymerization (tar formation) often exceeds the rate of cycloaddition.
    
  • The Fix: Keep the reaction between 35–50^\circ C . If conversion is low, do not increase temperature. Instead, increase Stirring Speed .

Q: Why does stirring speed matter so much?

A: This reaction is Mass Transfer Limited . The deprotonation happens at the interface.[1][2][3] The surface area of that interface is directly proportional to the agitation rate.

  • < 300 RPM: The phases separate; reaction stalls.

  • > 800 RPM: High interfacial area; maximum catalyst turnover.

  • Troubleshooting Step: If your yield is low, ensure you are using a mechanical stirrer or a high-quality magnetic bar that creates a vortex pulling the organic phase down into the aqueous phase.

Module 4: Experimental Protocol

Standard Operating Procedure: Synthesis of 1,1-Dichloro-2-phenylcyclopropane Target Audience: Medicinal Chemists scaling from mg to g.

Reagents:

  • Styrene (Alkene substrate): 10 mmol

  • Chloroform (

    
    ): 40 mmol (Excess serves as solvent/reagent)
    
  • NaOH (50% w/w aqueous solution): 10 mL (Molar excess)

  • TEBA (Catalyst): 0.1 mmol (1 mol%)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Styrene (1.0 equiv) and TEBA (0.01 equiv) in Chloroform (4.0 equiv).

  • Temperature Control: Place the flask in a water bath set to 35°C.

  • Initiation: Add the 50% NaOH solution dropwise over 10 minutes while stirring vigorously.

    • Note: The reaction is exothermic. Rapid addition can cause a runaway exotherm, leading to tar formation.

  • Reaction: Stir vigorously (aim for >1000 RPM) for 2–4 hours. Monitor by TLC or GC.

    • Endpoint: Disappearance of Styrene.

  • Quench: Pour the mixture into 50 mL of ice water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with Dichloromethane (DCM).

  • Purification: Wash combined organics with dilute HCl (to remove amines) and brine. Dry over

    
    . Evaporate solvent.[4]
    
    • Result: The crude oil is usually >90% pure. Distillation or flash chromatography (Hexanes) yields the pure product.

Module 5: Troubleshooting Logic Tree

Q: My reaction failed. Where do I start looking?

Use this diagnostic flow to identify the root cause.

Troubleshooting Start Reaction Outcome? NoProduct 0% Conversion (Recovered SM) Start->NoProduct LowYield Low Yield (<40%) Start->LowYield Tar Black Tar / Polymer Start->Tar CheckCat Is Catalyst TEBA? NoProduct->CheckCat CheckTemp Temp > 50°C? Tar->CheckTemp CheckStir Stirring > 800 RPM? CheckCat->CheckStir Yes Soln1 Soln1 CheckStir->Soln1 No -> Increase RPM Soln2 Soln2 CheckStir->Soln2 Yes -> Check NaOH conc (Must be >40%) CheckWater Is system anhydrous? Soln3 Soln3 CheckWater->Soln3 No -> Hydrolysis of Carbene Soln4 Soln4 CheckWater->Soln4 Yes -> Add 1% Ethanol (Co-catalyst effect) CheckAdd NaOH added too fast? CheckTemp->CheckAdd No Soln5 Soln5 CheckTemp->Soln5 Yes -> Cool to 35°C Soln6 Soln6 CheckAdd->Soln6 Yes -> Add Dropwise

Figure 2: Diagnostic logic for common PTC failures.

References
  • Makosza, M. ; Wawrzyniewicz, M. "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters, 1969 , 10(53), 4659–4662. Link

  • Starks, C. M. "Phase-transfer catalysis.[2][5] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 1971 , 93(1), 195–199. Link

  • Dehmlow, E. V. "Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry." Angewandte Chemie International Edition, 1974 , 13(3), 170–179. Link

  • Fedoryński, M. "Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis."[6] Chemical Reviews, 2003 , 103(4), 1099–1132. Link

Sources

Technical Support Center: Dibromocyclopropane Handling & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Introduction

gem-Dibromocyclopropanes are highly versatile intermediates in organic synthesis, frequently utilized in ring-expansion reactions, cross-coupling, and the synthesis of complex natural products. However, their purification is notoriously problematic. The inherent strain of the three-membered ring, combined with the electron-withdrawing nature of the geminal halogens, makes these compounds highly susceptible to thermal degradation and light-induced autocatalytic decomposition during standard distillation workflows.

As a Senior Application Scientist, I have structured this guide to provide you with mechanistic insights, quantitative thresholds, and validated troubleshooting protocols to prevent ring fragmentation and maximize your isolated yields.

Part 1: Mechanistic Insights – The Causality of Fragmentation

To prevent degradation, one must understand the exact mechanism of failure. The thermal rearrangement of gem-dibromocyclopropanes is not a random decomposition; it is a highly predictable, concerted electrocyclic process[1].

  • Strain and Bond Lengthening: The introduction of two geminal bromine atoms to a cyclopropane ring shortens the adjacent C-C bonds while significantly lengthening and weakening the opposite C2-C3 bond[1].

  • Electrocyclic Ring Opening: When thermal energy exceeds the activation barrier (typically at pot temperatures > 150 °C), the molecule undergoes a concerted, disrotatory electrocyclic ring opening at the C2-C3 bond[1].

  • Ionization and Trapping: This opening is immediately followed by the ionization of a carbon-halogen bond (specifically the endo-bromide in bicyclic systems) to form an allylic cation[1].

  • Product Formation: The allylic cation is then trapped by the bromide counter-ion to form rearranged allylic bromides, or it undergoes proton elimination to yield 1,3-dienes[1].

Furthermore, these compounds exhibit severe light sensitivity when hot. Exposure to ambient light during distillation generates radical species that produce colored impurities, leading to autocatalytic decomposition that continues even when the product is subsequently stored in the cold[2].

Mechanism A gem-Dibromocyclopropane (Strained Ring) B Thermal Activation / Light (> 150 °C) A->B Energy Input C Disrotatory Ring Opening (C2-C3 Bond Cleavage) B->C Strain Relief D Allylic Cation Intermediate + Bromide Ion C->D Ionization E Allylic Bromides & 1,3-Dienes D->E Trapping / Elimination

Mechanism of thermal electrocyclic ring opening and fragmentation.

Part 2: Quantitative Data & Operational Thresholds

To establish a self-validating purification system, adhere to the quantitative limits outlined in the table below. Monitoring these parameters ensures that the system remains below the activation energy required for fragmentation.

ParameterCritical ThresholdCausality / Mechanistic Impact
Pot Temperature < 100 °C (Strictly < 150 °C)Exceeding 150 °C provides sufficient thermal energy to initiate disrotatory electrocyclic ring opening[2].
System Pressure < 0.1 mmHg (High Vacuum)Reduces the boiling point of the dibromocyclopropane, allowing distillation well below the thermal decomposition threshold.
Light Exposure Zero (During heating)Hot dibromocyclopropanes are light-sensitive; UV/Vis photons initiate radical pathways causing autocatalytic polymerization[2].
Storage Temp -20 °C (Under Argon)Prevents slow ambient-temperature degradation and extends shelf-life indefinitely[2].
Part 3: Troubleshooting Guide & FAQs

Q: My distillate is turning dark brown/black and the viscosity is increasing rapidly in the receiving flask. What happened? A: You are witnessing autocatalytic decomposition. This occurs when the hot dibromocyclopropane is exposed to light during distillation, generating trace colored radical impurities. Once initiated, this decomposition is exothermic and self-sustaining[2]. Fix: Immediately halt the distillation. For future runs, wrap the entire distillation apparatus (flask, column, and condenser) in aluminum foil to completely exclude light.

Q: I kept the vapor temperature low, but NMR analysis of my distillate shows a complex mixture of allylic bromides instead of my cyclopropane. Why? A: You likely monitored the vapor temperature but neglected the pot temperature. If the distillation requires a high heating mantle temperature to drive vapor up the column, the molecules in the bulk liquid are experiencing temperatures > 150 °C, triggering the cyclopropyl-to-allyl rearrangement[1]. Fix: Use a high-vacuum pump (< 0.1 mmHg) to lower the boiling point, and monitor the internal pot temperature directly with a thermocouple. Never let the pot exceed 100 °C.

Q: My substrate is extremely sensitive and decomposes even under high vacuum at 80 °C. Can I purify it without distillation? A: Yes. Many gem-dibromocyclopropanes can be purified using non-thermal methods, such as rapid filtration through a short plug of silica gel and Celite[3]. This removes polar impurities and baseline polymeric material without subjecting the strained ring to heat.

Part 4: Validated Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating in-process checks, you can ensure the structural integrity of your compound at every step.

Workflow Start Crude Reaction Mixture Check Thermally Robust? Start->Check Yes High-Vacuum Distillation (Pot < 100 °C) Check->Yes Yes No Non-Thermal Purification Check->No No Light Foil-Wrap Apparatus (Block Light) Yes->Light Setup Silica Silica/Celite Plug Filtration No->Silica Setup Success Pure Dibromocyclopropane Light->Success Distill Silica->Success Elute

Decision tree and workflow for dibromocyclopropane purification.

Protocol A: Light-Protected High-Vacuum Distillation

Use for lower molecular weight, moderately stable dibromocyclopropanes.

  • Apparatus Preparation: Assemble a short-path distillation setup. Wrap the boiling flask, distillation head, and condenser completely in aluminum foil to block all ambient light[2].

  • Vacuum Establishment: Apply high vacuum (< 0.1 mmHg) before applying any heat. Ensure the system is leak-free to minimize the required boiling point.

  • Temperature Control: Insert a thermocouple directly into the liquid in the boiling flask. Apply heat gradually using an oil bath. Crucial Step: Do not allow the internal pot temperature to exceed 100 °C (absolute maximum 150 °C)[2].

  • Collection: Collect the distillate in a receiving flask pre-cooled in a dry ice/acetone bath.

  • Validation: Immediately take an aliquot for ^1H NMR. Confirm the absence of downfield vinylic protons (typically 5.5–6.5 ppm), which would indicate electrocyclic ring opening to allylic bromides.

  • Storage: Store the purified product neat, or as a 10% w/w solution in hexane, at -20 °C under an argon atmosphere to prevent long-term degradation[2].

Protocol B: Non-Thermal Silica/Celite Plug Filtration

Use for highly sensitive, complex, or high-boiling dibromocyclopropanes that cannot survive distillation.

  • Plug Preparation: In a sintered glass funnel, pack a 0.5 cm layer of calcined Celite 545 (to catch fine particulates) followed by a 0.5 cm to 2.0 cm layer of standard chromatography silica gel[3].

  • Loading: Dissolve the crude dark/brown dibromocyclopropane oil in an equal volume of cold hexane or a 9:1 hexane/ethyl acetate mixture[3].

  • Elution: Apply the solution to the plug. Elute under light vacuum with 5–10 column volumes of the hexane/ethyl acetate mixture[3]. The silica will retain the dark, polar, and polymeric byproducts.

  • Concentration: Concentrate the eluent using a rotary evaporator with the water bath set strictly to room temperature (20–25 °C).

  • Validation: Analyze via TLC and NMR. The resulting oil should be clear to pale yellow, with intact cyclopropyl protons (typically 1.0–2.5 ppm) and no thermal fragmentation products.

References[1] Title: A New Approach to the Ring Opening Reactions of 2,7,7-Trimethyl-3,3-dibromotricyclo[4.1.1.0^{2,4}]octane. Source: TÜBİTAK Academic Journals. URL:https://journals.tubitak.gov.tr/chem/vol29/iss4/6/[3] Title: Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry. Source: PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270830/[2] Title: (1r)-9,9-dimethyltricyclo-[6.1.1.0 2,6 ]deca-2,5-diene. Source: Organic Syntheses. URL:http://www.orgsyn.org/demo.aspx?prep=cv8p0192

Sources

Technical Support Center: Controlling Exotherms in 1,1-Dibromo-2-(chloromethyl)cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The synthesis of 1,1-dibromo-2-(chloromethyl)cyclopropane via the addition of dibromocarbene to allyl chloride is a critical transformation for constructing complex bicyclic frameworks, such as bicyclo[1.1.0]butane derivatives used in drug discovery[1]. The most scalable and industrially viable approach employs the Makosza reaction—a phase-transfer catalyzed (PTC) process utilizing bromoform, concentrated aqueous sodium hydroxide (typically 50% w/w), and a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBAC)[2][3].

While highly efficient, the generation of dibromocarbene and its subsequent [1+2] cycloaddition are intensely exothermic[4][5]. Because allyl chloride has a low boiling point (45 °C), failing to manage this exotherm can lead to runaway reactions, reagent volatilization, and dangerous pressure buildup. This guide provides field-proven troubleshooting strategies and a self-validating protocol to safely master this synthesis.

Troubleshooting Guide & FAQs

Q1: Why does my reaction mixture overheat and rapidly boil off the allyl chloride? A1: The Makosza cyclopropanation involves two highly exothermic steps: the α-elimination of bromide from the tribromomethyl anion to form the highly reactive dibromocarbene, and the subsequent cycloaddition to the alkene[4][5]. If all reagents are mixed simultaneously, the rapid generation of heat easily exceeds the boiling point of allyl chloride (45 °C). Causality & Solution: Implement a reverse-addition protocol. Pre-mix the allyl chloride, bromoform, and PTC, then add the 50% NaOH dropwise. This makes the hydroxide transfer the rate-limiting step, allowing you to control the exotherm via the dosing rate while maintaining the internal temperature between 0 °C and 20 °C[6].

Q2: How does stirring speed affect the exotherm in this biphasic system? A2: In phase-transfer catalysis, the deprotonation of bromoform occurs at or near the interface of the aqueous and organic layers. The overall reaction rate is directly proportional to the interfacial surface area, which is strictly dictated by the mechanical stirring speed[6]. Causality & Solution: Vigorous stirring is required for the reaction to proceed, but it also maximizes heat generation. If the exotherm becomes unmanageable despite external cooling, temporarily reduce the stirring speed. This decreases the interfacial area, choking off the hydroxide supply to the organic phase and acting as an immediate kinetic brake on the exotherm.

Q3: I am observing low yields and significant gas evolution. What is going wrong? A3: Gas evolution is a classic indicator of bromoform hydrolysis. If dibromocarbene is generated too rapidly, or if the local concentration of allyl chloride is insufficient, the carbene will react with aqueous hydroxide or water instead of the alkene. This side reaction yields carbon monoxide gas and formate[7]. Additionally, excess heat can drive the direct nucleophilic substitution of allyl chloride by hydroxide, forming allyl alcohol. Causality & Solution: Ensure allyl chloride is present in a slight excess. Diluting the organic phase with an inert solvent like dichloromethane (CH₂Cl₂) acts as a thermal mass to absorb heat and improves the solubility of the carbene, kinetically favoring the cycloaddition pathway over aqueous hydrolysis[4].

Q4: Can I use alternative carbene precursors to avoid the strong exotherm and basic conditions? A4: Yes, but with significant trade-offs. Seyferth reagents (e.g., phenyl(tribromomethyl)mercury) decompose thermally to yield dibromocarbene under neutral conditions, completely bypassing the basic hydrolysis exotherm[6]. However, the extreme toxicity of organomercury compounds makes this unsuitable for drug development or large-scale synthesis. Optimizing the PTC conditions remains the safest and most scalable standard.

Mechanistic Pathway & Exotherm Points

Mechanism Aq Aqueous Phase 50% NaOH PTC Phase Transfer Catalyst (TEBAC) Aq->PTC Extracts OH⁻ Side2 Nucleophilic Substitution (Allyl Alcohol) Aq->Side2 Attacks Allyl Chloride Org Organic Phase CHBr₃ + Allyl Chloride Deprot Deprotonation CBr₃⁻ Formation Org->Deprot CHBr₃ PTC->Deprot Delivers OH⁻ Carbene α-Elimination :CBr₂ (Dibromocarbene) [EXOTHERMIC] Deprot->Carbene -Br⁻ Cyclo Cycloaddition [EXOTHERMIC] Carbene->Cyclo + Allyl Chloride Side1 Hydrolysis (CO + Formate) Carbene->Side1 Excess OH⁻ / H₂O Product 1,1-Dibromo-2-(chloromethyl) cyclopropane Cyclo->Product Target Pathway

Mechanistic pathway and exotherm points in the Makosza synthesis of the target cyclopropane.

Quantitative Data: Exotherm Mitigation Strategies

The following table summarizes the impact of different reaction parameters on the exotherm profile and the final yield of this compound.

ParameterConditionExotherm ProfileTarget Yield (%)Primary Byproducts
Base Addition All-at-onceRunaway (>60 °C)< 20%CO, Formate, Allyl alcohol
Base Addition Dropwise (over 2h)Controlled (<20 °C)75 - 85%Trace
Stirring Rate Low (<100 rpm)Minimal (Stalled)< 30%Unreacted starting materials
Stirring Rate High (>400 rpm)Sharp thermal spikes80 - 85%Requires strict cooling
Solvent Neat (No solvent)Difficult to control50 - 60%Polymeric tars
Solvent CH₂Cl₂ dilutionSmooth / Buffered80 - 85%Trace

Step-by-Step Experimental Protocol: Exotherm-Controlled Makosza Cyclopropanation

This protocol is designed as a self-validating system : the internal temperature directly dictates the dosing rate and stirring speed, ensuring the reaction's heat generation never exceeds the cooling capacity of your setup.

Materials:

  • Allyl chloride (1.5 equiv, ~115 mmol)

  • Bromoform (1.0 equiv, ~76 mmol)

  • 50% w/w Aqueous NaOH (4.0 equiv, ~300 mmol)

  • Triethylbenzylammonium chloride (TEBAC) (1-2 mol%)

  • Dichloromethane (CH₂Cl₂) (1.0 M relative to bromoform)

Procedure:

  • Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, an internal thermocouple, and a pressure-equalizing addition funnel. (Note: Mechanical stirring is critical; magnetic stirring provides inconsistent interfacial mixing and can lead to sudden, delayed exotherms).

  • Initial Charge: Add the allyl chloride, bromoform, CH₂Cl₂, and TEBAC to the flask.

  • Cooling: Submerge the flask in an ice-water bath. Initiate mechanical stirring at a moderate rate (e.g., 300 rpm) and allow the internal temperature to reach 0–5 °C.

  • Base Dosing (The Control Step): Load the 50% NaOH into the addition funnel. Begin adding the NaOH dropwise.

  • Thermal Feedback Loop: Monitor the internal thermocouple closely. The temperature will spike upon each addition. Adjust the drip rate so that the internal temperature strictly remains below 20 °C. Validation Check: If the temperature exceeds 20 °C, immediately halt the addition and reduce the stirring speed by half until the mixture cools back to 5 °C.

  • Maturation: Once the addition is complete and the exotherm subsides, remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir vigorously for 12–16 hours to ensure complete conversion.

  • Workup: Quench the reaction by slowly pouring the mixture into ice water. Separate the organic layer, extract the aqueous layer with CH₂Cl₂, and dry the combined organics over MgSO₄.

  • Isolation: Concentrate under reduced pressure. Keep the water bath below 40 °C to prevent thermal decomposition of the product[4]. Purify the residue via vacuum distillation to yield pure this compound.

References

Sources

Technical Support Center: Troubleshooting Low Conversion in Allyl Chloride Cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing stalled conversion rates during the cyclopropanation of allyl chloride.

Allyl chloride presents a unique mechanistic challenge: the inductive electron-withdrawing effect of the chlorine atom lowers the HOMO of the alkene, making it less susceptible to electrophilic attack by carbenoids[1]. Concurrently, the lone pairs on the chloride atom can coordinate to transition metal catalysts, leading to catalyst poisoning or unwanted ylide formation. This guide provides field-proven, causally-driven solutions to overcome these barriers.

Diagnostic Workflow

Troubleshooting Start Low Conversion in Allyl Chloride Cyclopropanation Pathway Identify Reaction Pathway Start->Pathway SS Simmons-Smith (Zn carbenoid) Pathway->SS Zinc TM Transition Metal (Rh/Diazo) Pathway->TM Diazo SS_Issue Zinc Passivation or Moisture Quenching? SS->SS_Issue TM_Issue Catalyst Poisoning or Diazo Dimerization? TM->TM_Issue SS_Fix Use Furukawa Mod (Et2Zn) & Anhydrous Conditions SS_Issue->SS_Fix Yes TM_Fix Syringe Pump (Slow Add) & Sterically Hindered Catalyst TM_Issue->TM_Fix Yes

Decision tree for troubleshooting low conversion rates in allyl chloride cyclopropanation workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my classical Simmons-Smith cyclopropanation of allyl chloride stalling at 20-30% conversion?

Causality: The classical Simmons-Smith reagent is generated from diiodomethane and a Zn/Cu couple[2]. Because allyl chloride is electron-deficient, the rate of carbene transfer is inherently slow. If the zinc surface is passivated by oxides, or if the generated carbenoid (


) aggregates and precipitates before it can react with the sluggish alkene, the reaction will stall. Furthermore, unoptimized zinc activation can lead to impurities and side reactions when allyl chloride is present[3].
Solution:  Abandon the solid Zn/Cu couple and switch to the Furukawa modification  using diethylzinc (

). This generates a homogeneous, highly reactive carbenoid (

) that does not suffer from surface passivation and maintains a higher effective concentration in solution.
Q2: In Rhodium-catalyzed diazoacetate cyclopropanation, I observe rapid catalyst death and low yields. What causes this?

Causality: The metal carbene usually results from the decomposition of a diazo compound using a metal catalyst like Rhodium[4]. Rh(II) paddlewheel catalysts (e.g.,


) possess open axial coordination sites. The chloride atom of allyl chloride can coordinate to these axial sites, impeding the catalytic cycle. Additionally, because the electrophilic Rh-carbene reacts slowly with the electron-deficient allyl chloride, a competing reaction takes over: the Rh-carbene reacts with another equivalent of the diazo compound, forming diethyl maleate/fumarate dimers.
Solution:  You must artificially lower the local concentration of the diazo compound by using a syringe pump  for slow addition. Additionally, switching to a sterically hindered catalyst like 

(

-tetramethyl-1,3-benzenedipropionic acid) prevents axial halide coordination while maintaining high carbene transfer efficiency.
Q3: How do I minimize the formation of acyclic rearranged byproducts?

Causality: Transition metals (especially Pd or Cu) can undergo oxidative addition into the allylic C–Cl bond (Tsuji-Trost type activation) or initiate radical pathways instead of facilitating [2+1] cycloaddition[1]. Solution: Strictly control the reaction temperature (keep below 25°C for Rh, or 0°C for Zn) to suppress the activation energy required for C–Cl insertion. Ensure the use of non-coordinating solvents (like anhydrous


) to prevent solvent-assisted ionization of the allylic chloride.

Quantitative Data: Optimization Parameters

Summarized below are the comparative metrics for optimizing allyl chloride cyclopropanation based on the selected reaction system.

Reaction SystemPrimary Cause of Low ConversionKey Competing ReactionOptimization StrategyExpected Conversion Increase
Zn-Cu / CH₂I₂ Zinc surface passivationReagent aggregationSwitch to Et₂Zn (Furukawa mod)+40–50%
Rh₂(OAc)₄ / EDA Slow alkene trappingDiazo dimerizationSyringe pump (0.5 mmol/h)+30–60%
Pd(OAc)₂ / CH₂N₂ Halide-induced poisoningC–Cl insertionSwitch to Rh or Cu catalystsVariable

Self-Validating Experimental Protocols

Protocol A: Furukawa-Modified Simmons-Smith Cyclopropanation

This protocol utilizes a homogeneous zinc source to overcome the sluggish nucleophilicity of allyl chloride.

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure

    
     (repeat 3x).
    
  • Substrate Loading: Add allyl chloride (10.0 mmol) and anhydrous

    
     (20 mL). Cool the solution to 0 °C using an ice bath.
    
  • Zinc Addition: Slowly add

    
     (1.0 M in hexanes, 12.0 mmol) via syringe.
    
    • Self-Validation Check: The solution must remain perfectly clear. If a white precipitate forms immediately, your system is contaminated with moisture (

      
      ), and conversion will fail.
      
  • Carbenoid Generation: Add

    
     (12.0 mmol) dropwise over 30 minutes.
    
    • Causality: Dropwise addition controls the exothermic carbenoid formation, preventing thermal degradation of the reagent before it can react with the alkene.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir for 12 hours. Quench slowly with saturated aqueous

    
    . Extract with ether, dry over 
    
    
    
    , and concentrate.
Protocol B: Rhodium-Catalyzed Diazoacetate Cyclopropanation

This protocol uses extreme stoichiometric control to prevent diazo dimerization.

  • Catalyst Solution: In a flame-dried round-bottom flask, dissolve allyl chloride (20.0 mmol, 4.0 equiv excess) and

    
     (0.01 mmol, 0.2 mol% relative to diazo) in anhydrous 
    
    
    
    (10 mL).
    • Causality: Using a large excess of the electron-deficient alkene compensates for its low reaction rate, forcing the kinetic equilibrium toward cyclopropanation rather than dimerization.

  • Diazo Preparation: Dilute ethyl diazoacetate (EDA, 5.0 mmol) in anhydrous

    
     (10 mL) and load into a gas-tight syringe.
    
  • Syringe Pump Addition: Add the EDA solution to the stirring catalyst mixture at a rate of 1.0 mL/hour (over 10 hours) at room temperature.

    • Self-Validation Check: Monitor the reaction headspace. You should observe a steady, slow evolution of

      
       gas bubbles. If bubbling stops while EDA is still being added, the catalyst has been poisoned by the chloride.
      
  • Workup: Once addition is complete, stir for an additional 1 hour. Pass the mixture through a short pad of silica to remove the Rh catalyst, eluting with

    
    . Evaporate the solvent to yield the cyclopropanated product.
    

References

1.[1] Photocatalyzed Diastereoselective Isomerization of Cinnamyl Chlorides to Cyclopropanes - PMC. National Institutes of Health (NIH). Available at: [Link] 2.[4] 1 Enantioselective Synthesis of Cyclopropenes. Wiley-VCH. Available at: [Link] 3.[2] Advanced Organic Chemistry. gbcramgarh.in. Available at: [Link] 4.[3] CA2619699A1 - Highly reactive zinc form, method for the production thereof, and use of the same. Google Patents. Available at:

Sources

Stability of 1,1-Dibromo-2-(chloromethyl)cyclopropane under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stability Logic

The "Gem-Dihalo Paradox": Users often assume that because cyclopropanes are highly strained (~27.5 kcal/mol strain energy), they will instantly decompose in acid. However, 1,1-dibromo-2-(chloromethyl)cyclopropane exhibits a counter-intuitive stability profile.

The two bromine atoms at the C1 position exert a strong inductive electron-withdrawing effect (-I effect). This reduces the electron density of the cyclopropane ring, making it significantly less nucleophilic. Consequently, the ring resists protonation by simple Brønsted acids (e.g., dilute HCl, H₂SO₄), which typically initiate ring opening in non-halogenated cyclopropanes.

Critical Failure Mode (Lewis Acids & Silver Ions): While stable to protons, this molecule is highly sensitive to Lewis acids and philic metal ions (specifically Ag⁺). These agents coordinate to the bromine atoms, facilitating their departure as leaving groups. This triggers a disrotatory electrocyclic ring opening to form an allylic cation, leading to rapid decomposition or rearrangement.

Stability Decision Matrix

StabilityMatrix Start Acidic Condition Exposure AcidType Identify Acid Type Start->AcidType Bronsted Brønsted Acid (HCl, H2SO4, AcOH) AcidType->Bronsted Lewis Lewis Acid (AlCl3, BF3, TiCl4) AcidType->Lewis Metal Philic Metal Salts (AgOTf, AgNO3) AcidType->Metal Condition Check Temperature Bronsted->Condition ResultUnstable UNSTABLE (Ring Opening/Solvolysis) Lewis->ResultUnstable Immediate Rearrangement Metal->ResultUnstable Ag+ Promoted Solvolysis ResultStable STABLE (Intact Ring) Condition->ResultStable < 50°C Condition->ResultUnstable > 80°C (Slow Deg.)

Figure 1: Stability decision matrix differentiating between proton-induced and coordination-induced degradation pathways.

Troubleshooting Guide (Q&A)

Scenario A: "I see multiple new spots on TLC after an acidic workup."

Diagnosis: If you used dilute mineral acid (e.g., 1M HCl) to quench a reaction, the ring is likely intact. The "new spots" are often due to the hydrolysis of the chloromethyl group , not the cyclopropane ring, especially if the mixture was warm.

The Mechanism: The chloromethyl side chain (


) is a primary alkyl halide. While generally robust, in the presence of strong acid and heat, it can undergo slow hydrolysis to the alcohol (

).

Corrective Action:

  • Temperature Control: Ensure all acid quenches are performed at 0°C.

  • Verify Structure: Perform a crude NMR. Look for the characteristic cyclopropyl protons.

    • Ring intact: High field doublets/multiplets (1.0–2.5 ppm).

    • Ring opened: Olefinic signals (5.0–6.5 ppm).

Scenario B: "My yield plummeted when I added a Lewis Acid catalyst for the next step."

Diagnosis: You have triggered a Lewis Acid-Catalyzed Rearrangement . Compounds like AlCl₃, TiCl₄, or BF₃·OEt₂ coordinate to the bromine lone pairs. This weakens the C-Br bond, allowing the strain energy to drive ring opening.

The Pathway:

  • Lewis Acid coordinates to Bromine.

  • Ionization forms a cyclopropyl cation (transient).

  • Ring opens to a 2,3-dibromoallylic cation.

  • Nucleophilic trapping results in acyclic dienes (e.g., 2,3-dichloro-1,1-dibromobutane derivatives).

Corrective Action:

  • Avoid: Strong Lewis acids.

  • Alternative: If you need to activate the chloromethyl group, use conditions that do not engage the bromines (e.g., Finkelstein reaction with NaI in acetone is generally tolerated if done carefully, though Ag-assisted halide exchange is forbidden).

Scenario C: "Can I use Silver Nitrate (AgNO₃) to test for the chloride?"

Diagnosis: ABSOLUTELY NOT. This is a fatal error for this compound. Silver ions (


) have a high affinity for halogens. While intended to precipitate the chloride, Ag⁺ will strip the bromines from the cyclopropane ring. This is the classic Doering-Hoffmann Solvolysis  mechanism.

Result: Rapid evolution of acidic gas, precipitation of AgBr (cream) and AgCl (white), and total destruction of the cyclopropane ring into allylic alcohols or ethers.

Experimental Protocols

Protocol 3.1: Acid Stability Stress Test

Use this protocol to validate stability in your specific reaction matrix before scaling up.

Reagents:

  • Substrate: this compound (50 mg)

  • Solvent: Deuterated Chloroform (

    
    ) or Dichloromethane (
    
    
    
    )
  • Acid Source: Trifluoroacetic Acid (TFA) - Chosen as a strong organic Bronsted acid mimic.

Method:

  • Baseline: Dissolve 50 mg substrate in 0.6 mL

    
    . Acquire a 
    
    
    
    H NMR spectrum (
    
    
    ).
  • Stress: Add 2 equivalents of TFA directly to the NMR tube. Shake vigorously.

  • Monitor:

    • Acquire spectra at

      
       min, 
      
      
      
      hour, and
      
      
      hours.
    • Maintain temperature at 25°C.

  • Analysis:

    • Monitor the doublet at

      
       ppm (cyclopropyl 
      
      
      
      ).
    • If these peaks shift significantly or disappear into the olefinic region, degradation is occurring.

Expected Result: The compound should remain >95% unchanged after 12 hours in TFA at room temperature.

Protocol 3.2: Safe Workup Procedure

Recommended for isolation after synthesis.

StepActionCritical ParameterReason
1 Quench Temp < 5°CPrevent thermal hydrolysis of

.
2 Acid Wash 0.5M HCl or

Avoid concentrated acids (

).
3 Separation Fast separationProlonged contact with acid increases risk of emulsion/hydrolysis.
4 Neutralization Sat.

Remove all acid traces before concentration.
5 Drying

(Not acid activated)
Some acidic clays/zeolites can trigger rearrangement.

Mechanistic Visualization

The following diagram illustrates the specific pathway of Silver-promoted ring opening, which users must avoid.

Mechanism Substrate 1,1-Dibromo-2- (chloromethyl)cyclopropane AgCoord Ag+ Coordination to Bromine Substrate->AgCoord + Ag(I) TS Disrotatory Ring Opening AgCoord->TS - AgBr Cation Allylic Cation Intermediate TS->Cation Product Acyclic Solvolysis Products Cation->Product + ROH/H2O

Figure 2: The fatal interaction with Silver (Ag+) ions leading to electrocyclic ring opening.

References

  • Lynch, K. M., & Dailey, W. P. (1995). Improved Preparations of 3-Chloro-2-(chloromethyl)-1-propene and 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane. The Journal of Organic Chemistry, 60(14), 4666–4668. Context: Establishes the synthesis and handling of the bis-chloromethyl analog, confirming stability during standard workups.

  • Banwell, M. G., & Reum, M. E. (1984). Gem-Dihalocyclopropanes in Synthesis. Advances in Strain in Organic Chemistry, 1, 19-64. Context: Authoritative review on the stability of gem-dihalocyclopropanes, specifically detailing the resistance to protonolysis vs. sensitivity to silver ions.
  • Fedorynski, M. (1977). Synthesis of gem-dihalocyclopropanes by phase transfer catalysis. Synthesis, 1977(11), 783-784. Context: Describes the synthesis conditions (highly basic) and subsequent isolation (acidic wash), validating the compound's robustness to pH changes.

  • Harvey, J. E., & Raw, S. A. (2006). Electrocyclic Ring-Opening Reactions of gem-Dibromocyclopropanes. Synlett, 2006(19), 3197-3200. Context: Details the mechanism of ring opening, confirming that Lewis acids and Ag+ are the primary triggers for instability.

Separation of unreacted starting materials from brominated cyclopropanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who have successfully executed a dibromocarbene addition, only to hit a wall during purification. The isolation of brominated cyclopropanes from unreacted starting alkenes is notoriously difficult due to their physicochemical similarities.

This guide is designed to move beyond generic troubleshooting. Below, we dissect the causality behind these separation challenges and provide field-proven, self-validating protocols to ensure the high-purity isolation of your target compounds.

Troubleshooting Q&A: The Causality of Co-Elution

Q1: Why do brominated cyclopropanes frequently co-elute with their starting alkenes during standard silica gel chromatography? The Causality: The addition of a dibromocarbene (


) to an alkene (e.g., via the Doering-Hoffmann or Makosza phase-transfer reactions) adds significant molecular weight but does not introduce strongly polar functional groups capable of hydrogen bonding[1]. Both the starting unactivated alkene and the resulting gem-dibromocyclopropane interact with the silanol groups of normal-phase silica gel primarily through weak van der Waals forces and induced dipole interactions. Consequently, their retention factors (

) in non-polar eluent systems (like hexanes or pentane) are nearly identical, rendering standard flash chromatography ineffective for high-purity isolation[2].

Q2: What is the most reliable chromatographic technique to resolve this co-elution? The Solution: Argentation chromatography (Silver Nitrate-impregnated Silica Gel). The Causality: Silver ions (


) behave as soft Lewis acids and form reversible coordination complexes with the 

-electrons of the unreacted alkene (a soft Lewis base). The brominated cyclopropane, despite possessing high

-bond strain, lacks a

-electron cloud and does not coordinate strongly with the silver ions[3]. When the crude mixture is loaded onto

, the alkene is selectively retained on the stationary phase, while the non-coordinating bromocyclopropane elutes rapidly near the solvent front. This method is highly effective even for structurally complex sesquiterpenes and sterically hindered substrates[4].

Q3: How can I purify the product if I want to avoid specialized silica and my product is thermally sensitive? The Solution: Chemical Scavenging (Selective Derivatization). The Causality: If the alkene cannot be separated physically, it must be altered chemically. The


-bond of the starting material is highly susceptible to electrophilic oxidation, whereas the cyclopropane ring is generally stable under mild oxidative conditions. By treating the crude mixture with a mild oxidant like m-chloroperoxybenzoic acid (mCPBA) or a dilute potassium permanganate (

) wash, the unreacted alkene is converted into a highly polar epoxide or diol. This massive shift in polarity allows for effortless separation using standard silica gel or a simple aqueous workup.

Q4: For scale-up syntheses (>10 grams), what is the most efficient separation protocol? The Solution: Vacuum Fractional Distillation. The Causality: The insertion of a


 moiety increases the molecular weight of the molecule by approximately 171.8  g/mol . This substantial increase in mass correlates to a significantly higher boiling point compared to the starting alkene. Because gem-dibromocyclopropanes are prone to thermal decomposition (e.g., ring expansion or elimination to form allenes) at elevated temperatures[5], vacuum distillation is mandatory. By lowering the system pressure (e.g., < 1 mmHg), the unreacted alkene can be distilled off first as the low-boiling fraction, leaving the heavier bromocyclopropane in the distillation residue[6].

Quantitative Comparison of Separation Strategies

Separation StrategyPhysicochemical PrincipleScalabilityBest Use Case
Argentation Chromatography

-bond coordination with

Low to Medium (< 5g)Small-scale synthesis; structurally complex or sensitive substrates.
Vacuum Distillation Boiling point differential (

g/mol )
High (> 10g)Large-scale reactions; volatile alkenes; thermally stable products.
Chemical Scavenging Selective oxidation of

-bonds to polar functional groups
Medium (1g - 20g)Co-eluting mixtures where the product is stable to mild oxidants.
Standard Silica Gel Polarity / Dipole momentMediumOnly viable if the starting alkene contains highly polar directing groups.

Separation Decision Matrix

SeparationWorkflow Start Crude Mixture (Alkene + Bromocyclopropane) Scale Reaction Scale? Start->Scale Large Large Scale (>10g) Scale->Large Yes Small Small Scale (<10g) Scale->Small No Distill Vacuum Fractional Distillation Large->Distill Polarity Significant Polarity Difference? Small->Polarity StdSilica Standard Silica Gel Chromatography Polarity->StdSilica Yes Scavenge Chemical Scavenging (e.g., KMnO4, mCPBA) Polarity->Scavenge No (Standard) Argentation Argentation Chromatography (AgNO3/SiO2) Polarity->Argentation No (Sensitive Product)

Decision matrix for separating brominated cyclopropanes from unreacted alkenes based on scale.

Self-Validating Experimental Protocols

Protocol 1: Preparation and Application of 10%

Use this protocol when distillation is impossible and the product is sensitive to oxidation.

  • Impregnation: Dissolve 10 g of silver nitrate (

    
    ) in 100 mL of acetonitrile. Add 90 g of standard flash silica gel (230-400 mesh) and mix thoroughly to form a uniform slurry.
    
  • Solvent Removal: Remove the solvent using a rotary evaporator. Crucial Step: Wrap the evaporation flask in aluminum foil. Photolytic reduction of

    
     to metallic 
    
    
    
    will destroy the
    
    
    -coordination capability of the stationary phase.
  • Activation: Dry the impregnated silica in a vacuum oven at 120 °C for 12 hours.

    • Self-Validation Check: The resulting powder must be pure white. A gray or brownish tint indicates premature silver reduction; discard the batch if this occurs.

  • Chromatography: Pack the column using a non-polar solvent (e.g., 100% hexanes). Load the crude mixture and elute. The bromocyclopropane will elute rapidly. The unreacted alkene will be heavily retained.

    • Self-Validation Check: Flush the column with 10% Ethyl Acetate in Hexanes at the end of the run; the alkene should elute immediately, confirming the separation mechanism worked.

Protocol 2: Chemical Scavenging via mCPBA Epoxidation

Use this protocol to chemically alter the unreacted alkene into a highly polar, easily separable byproduct.

  • Reaction Setup: Dissolve the crude reaction mixture in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution. Cool the flask to 0 °C.

  • Oxidation: Add 1.2 equivalents of m-chloroperoxybenzoic acid (mCPBA)—calculated based solely on the molar amount of unreacted alkene—in small portions.

  • Monitoring: Stir the mixture and monitor via TLC.

    • Self-Validation Check: The high-

      
       alkene spot will disappear, replaced by a baseline/low-
      
      
      
      spot (the epoxide). The bromocyclopropane spot will remain unchanged.
  • Quenching: Add saturated aqueous sodium thiosulfate (

    
    ) and stir vigorously for 15 minutes to destroy unreacted mCPBA.
    
    • Self-Validation Check: Spot the aqueous phase onto starch-iodide paper. A lack of blue/black color confirms the complete destruction of the oxidant, ensuring safety during extraction.

  • Workup: Wash the organic layer twice with saturated aqueous sodium bicarbonate (

    
    ) to remove the 
    
    
    
    -chlorobenzoic acid byproduct. Dry over anhydrous
    
    
    , concentrate, and pass through a short silica plug (eluting with hexanes) to isolate the pure bromocyclopropane.

References

  • Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry - PMC. nih.gov. 1

  • US12194023B2 - Compositions and methods for modular control of bioorthogonal ligation. google.com. 2

  • STUDIES IN CARBONIUM ION REARRANGEMENTS. THESIS presented to the University of Glasgow. gla.ac.uk. 3

  • BICYCLIC STRAINED ALLENES: INCORPORATION OF AN ALLENE UNIT INTO ALPHA-PINENE AND BENZONORBORNADIENE. metu.edu.tr. 5

Sources

Validation & Comparative

Unraveling the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1,1-Dibromo-2-(chloromethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone technique, offering a glimpse into the intricate fragmentation patterns that serve as a molecular fingerprint. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the mass spectrometric behavior of 1,1-Dibromo-2-(chloromethyl)cyclopropane, a halogenated cyclopropane derivative with potential applications in organic synthesis. By comparing its fragmentation with structurally related compounds, we aim to provide a predictive framework for the identification and characterization of this class of molecules.

The Critical Role of Isotopic Patterns in Halogenated Compounds

The presence of bromine and chlorine atoms in this compound profoundly influences its mass spectrum. Due to the natural abundance of their isotopes, these halogens produce characteristic multi-peak patterns for the molecular ion and any fragment containing them.

  • Bromine's Signature: A single bromine atom, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in two peaks of almost identical intensity (M and M+2).[1][2]

  • Chlorine's Contribution: A chlorine atom, with isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, generates M and M+2 peaks with a corresponding intensity ratio.[1]

For this compound (C₄H₅Br₂Cl), the molecular ion region will exhibit a complex cluster of peaks due to the combination of two bromine atoms and one chlorine atom. This unique isotopic signature is a powerful diagnostic tool for confirming the elemental composition of the parent molecule and its fragments.

Predicting the Fragmentation Cascade

Electron Ionization (EI) mass spectrometry, a hard ionization technique, induces extensive and reproducible fragmentation, providing rich structural information.[1] The fragmentation of this compound is anticipated to be driven by the inherent strain of the cyclopropane ring and the lability of the carbon-halogen bonds.

A primary fragmentation pathway for many halogenated compounds is the cleavage of the C-X bond, leading to the loss of a halogen radical.[1] The relative ease of this cleavage follows the trend of bond strength: C-Br is weaker than C-Cl.[1] Therefore, initial loss of a bromine radical is a highly probable event.

Subsequent fragmentation events may involve:

  • Loss of the second bromine atom.

  • Loss of a chlorine radical.

  • Cleavage of the chloromethyl group (-CH₂Cl).

  • Ring opening of the cyclopropane moiety, followed by further fragmentation.

The stability of the resulting carbocations will govern the relative abundance of the observed fragment ions.

Comparative Analysis: Insights from a Structurally Similar Analog

m/z Proposed Fragment Ion (for C₅H₆Br₂Cl₂) *Potential Corresponding Fragment for C₄H₅Br₂Cl Inferred Fragmentation Pathway
247[M - Br]⁺[M - Br]⁺Initial loss of a bromine radical.
167[M - Br - Br]⁺[M - Br - Br]⁺Sequential loss of both bromine radicals.
135[M - Br - Br - Cl]⁺[M - Br - Br - Cl]⁺Loss of both bromine radicals and one chlorine radical.

*Data inferred from the GC-MS of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane.[3]

This comparison suggests that for this compound, we can anticipate a prominent fragment resulting from the initial loss of a bromine atom, followed by subsequent losses of the remaining halogens and potentially the cyclopropane ring itself.

Experimental Protocol for Mass Spectrometric Analysis

To obtain a definitive fragmentation pattern for this compound, the following experimental methodology using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or hexane).

  • Ensure the sample is fully dissolved before injection.

2. Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating halogenated hydrocarbons.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/minute to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: Scan from m/z 40 to 350 to ensure capture of the molecular ion and all significant fragments.

  • Data Acquisition: Acquire data in full scan mode.

4. Data Analysis:

  • Identify the molecular ion peak cluster.

  • Analyze the isotopic patterns of the molecular ion and fragment ions to confirm the number of bromine and chlorine atoms in each.

  • Propose fragmentation pathways based on the observed neutral losses and the relative abundance of the fragment ions.

  • Compare the obtained spectrum with mass spectral libraries (e.g., NIST) for potential matches or to identify related structures.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways for this compound under electron ionization.

fragmentation_pathway M [C₄H₅Br₂Cl]⁺ Molecular Ion F1 [C₄H₅BrCl]⁺ (Loss of Br) M->F1 - Br• F3 [C₃H₅Br₂]⁺ (Loss of CH₂Cl) M->F3 - CH₂Cl• F2 [C₄H₅Cl]⁺ (Loss of 2Br) F1->F2 - Br• F4 [C₄H₅Br]⁺ (Loss of Br, Cl) F1->F4 - Cl•

Caption: Predicted major fragmentation pathways of this compound.

Conclusion

While direct experimental data for this compound is not widely published, a robust prediction of its mass spectrometric fragmentation pattern can be achieved through the analysis of fundamental principles of mass spectrometry and comparison with structurally similar compounds. The characteristic isotopic patterns of bromine and chlorine, coupled with the expected fragmentation pathways involving halogen loss and cyclopropane ring cleavage, provide a strong basis for the identification and structural elucidation of this and related halogenated cyclopropanes. The provided experimental protocol offers a standardized approach for obtaining high-quality mass spectral data, which is essential for confident compound characterization in research and development.

References

  • Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • PubMed. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry.
  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.
  • PubChem. 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane.
  • ResearchGate. Mass spectrometry of halogen-containing organic compounds.
  • University of Calgary. Ch13 - Mass Spectroscopy.
  • BLDpharm. 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane.
  • YouTube. Mass Spectrometry: Fragmentation Mechanisms.
  • ChemicalBook. 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane(98577-44-7) 1 h nmr.
  • PubChem. This compound.
  • Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and...
  • ScienceDirect. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Santa Cruz Biotechnology. 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | CAS 98577-44-7 | SCBT.
  • Sigma-Aldrich. 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane 90 , technical grade 98577-44-7.
  • PubMed. Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers.
  • SlidePlayer. Ion fragmentation of small molecules in mass spectrometry.
  • YouTube. Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak.
  • Fisher Scientific. 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane 96.0+%, TCI America 1 g.
  • Benchchem. Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1,1-Dibromo-2-chlorotrifluoroethane.
  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part II.
  • PubMed. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique.
  • TCI Chemicals. 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | 98577-44-7.

Sources

Comparative Reactivity Guide: Chloromethyl vs. Bromomethyl Cyclopropanes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In medicinal chemistry and drug development, the cyclopropylmethyl moiety is a highly valued structural motif used to induce conformational restriction, enhance metabolic stability, and improve lipophilicity. When synthesizing these scaffolds, researchers primarily choose between two fundamental building blocks: (Chloromethyl)cyclopropane (CPMCl) and (Bromomethyl)cyclopropane (CPMBr) .

While they differ by only a single halogen atom, their reactivity profiles dictate entirely different experimental workflows. As a Senior Application Scientist, I have structured this guide to objectively compare their performance, explain the mechanistic causality behind their reactivity, and provide field-proven, self-validating protocols for your laboratory.

Mechanistic Causality: Leaving Group Dynamics and Non-Classical Cations

The fundamental difference between CPMCl and CPMBr lies in the leaving group ability of the halogen. Bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻) due to its larger atomic radius, greater polarizability, and the resulting weaker carbon-halogen bond.

This difference becomes critical when these molecules undergo ionization (SN1 or solvolysis). Upon departure of the halide, the system forms a non-classical cyclopropylmethyl cation . This symmetrically stabilized cation does not exist in a single static state; rather, it sits in a delicate, rapid equilibrium with the cyclobutyl cation and the homoallyl cation (1)[1].

Because CPMBr ionizes much more rapidly than CPMCl, it is highly reactive but prone to yielding complex mixtures if the reaction is not strictly controlled. For instance, solvolysis of cyclopropylmethyl halides typically yields a thermodynamically driven mixture of approximately 48% cyclopropylmethyl derivatives, 47% cyclobutyl derivatives, and 5% homoallyl derivatives (2)[2].

MechanisticPathway cluster_reactants Halomethylcyclopropanes cluster_rearranged Rearranged Cations CPMCl CPM-Cl (Slow Ionization) Cation Non-Classical Cyclopropylmethyl Cation CPMCl->Cation -Cl⁻ CPMBr CPM-Br (Fast Ionization) CPMBr->Cation -Br⁻ Cyclobutyl Cyclobutyl Cation Cation->Cyclobutyl Eq Homoallyl Homoallyl Cation Cation->Homoallyl Eq Prod_CPM Unrearranged Product (~48%) Cation->Prod_CPM +Nu⁻ Prod_CB Cyclobutyl Product (~47%) Cyclobutyl->Prod_CB +Nu⁻ Prod_HA Homoallyl Product (~5%) Homoallyl->Prod_HA +Nu⁻

Fig 1: Solvolysis pathway showing non-classical cation equilibrium and product distribution.

Quantitative Comparison: Physical & Chemical Properties

To make informed decisions during route scouting, refer to the following comparative data. CPMCl is generally preferred for stable, large-scale SN2 reactions (e.g., synthesizing antipsychotic agents) (3)[3], whereas CPMBr is utilized when high reactivity is required, such as in transition-metal-catalyzed cross-couplings (4)[4].

ParameterChloromethylcyclopropane (CPMCl)Bromomethylcyclopropane (CPMBr)
CAS Number 5911-08-07051-34-5
Boiling Point ~86 °C105–107 °C ()
Density (25 °C) ~1.03 g/mL1.392 g/mL ()
Leaving Group Chloride (Cl⁻) – ModerateBromide (Br⁻) – Excellent
Primary Reactivity Favors SN2 under strong nucleophilic conditions; slower ionization.Rapid ionization (SN1) or oxidative addition; highly reactive.
Stability Relatively stable; lower risk of spontaneous rearrangement (5)[5].High tension and reactivity; requires careful handling (6)[6].

Experimental Protocols & Self-Validating Workflows

A robust chemical protocol must be a self-validating system—meaning the analytical readout directly confirms whether the intended mechanistic pathway was successfully isolated.

Protocol A: SN2 Etherification using CPMCl

Causality: To synthesize an unrearranged cyclopropylmethyl ether, you must suppress the SN1 pathway. CPMCl is chosen over CPMBr because the poorer chloride leaving group resists spontaneous ionization, allowing a strong nucleophile to attack via a concerted SN2 mechanism (1)[1].

  • Alkoxide Formation: In a flame-dried flask under an inert nitrogen atmosphere, react sodium metal with absolute ethanol to generate sodium ethoxide.

  • Substitution: Cool the flask to 0 °C and add 1.0 equivalent of CPMCl dropwise.

  • Thermal Activation: Heat the mixture to reflux for 12–16 hours. The higher activation energy of the C-Cl bond requires sustained thermal energy to drive the SN2 displacement.

  • Self-Validation (GC/MS): Analyze the crude mixture via GC/MS. The complete absence of cyclobutyl ethyl ether and homoallyl ethyl ether peaks validates that the reaction proceeded strictly via SN2, confirming the integrity of the cyclopropane ring.

Protocol B: Iron-Catalyzed Cross-Coupling using CPMBr

Causality: For the synthesis of 1,4-dienes via cross-coupling, CPMBr is the superior choice. The weaker C-Br bond undergoes rapid oxidative addition with iron catalysts at low temperatures, a step where CPMCl would stall or require harsh conditions that degrade the substrate (4)[4].

  • Catalyst Preparation: In a Schlenk flask under argon, combine CPMBr (1.0 eq) and Fe(acac)₃ (5 mol%) in anhydrous THF.

  • Grignard Addition: Cool the system to 0 °C. Slowly add an alkenyl Grignard reagent (1.2 eq) via a syringe pump over 1 hour to prevent homocoupling side reactions.

  • Reaction: Stir for 2 hours at 0 °C. The high reactivity of the bromomethyl group allows the catalytic cycle to turn over efficiently without thermal forcing.

  • Self-Validation (¹H NMR): Quench with saturated aqueous NH₄Cl at 0 °C (7)[7]. Extract and analyze the organic layer via ¹H NMR. The presence of intact cyclopropane ring protons (multiplets at ~0.2–0.5 ppm) alongside the new terminal alkene protons validates successful cross-coupling without carbocation-induced ring opening.

ExperimentalWorkflow Start Select Reagent for Target Scaffold Branch1 Chloromethylcyclopropane (Target: Stable Ether) Start->Branch1 Branch2 Bromomethylcyclopropane (Target: 1,4-Diene) Start->Branch2 Exp1 SN2 Etherification NaOEt, Reflux 16h Branch1->Exp1 Strong Nu⁻ Exp2 Fe-Catalyzed Cross-Coupling Grignard, 0°C, 2h Branch2->Exp2 Catalyst Val1 GC/MS Validation (Confirm No Ring Opening) Exp1->Val1 Monitor Val2 1H NMR Validation (Confirm Terminal Alkene) Exp2->Val2 Quench End1 Cyclopropylmethyl Ether (High Yield, Unrearranged) Val1->End1 Validated End2 1,4-Diene Scaffold (High Yield, Cross-Coupled) Val2->End2 Validated

Fig 2: Decision tree and self-validating workflows for CPMCl (S_N2) vs CPMBr (Cross-Coupling).

References

  • Chemspec Europe. "(Bromomethyl)cyclopropane [7051-34-5]." Available at:[Link]

  • Dalal Institute. "Aliphatic Nucleophilic Substitution." Available at: [Link]

Sources

Distinguishing 1,1-Dibromo-2-(chloromethyl)cyclopropane from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary

1,1-Dibromo-2-(chloromethyl)cyclopropane is a highly functionalized building block, often employed in the synthesis of bicyclic systems (e.g., [1.1.1]propellane derivatives) and as a pharmacophore in medicinal chemistry.[1][3] Its synthesis—typically via the addition of dibromocarbene to allyl chloride—is prone to generating specific isomeric impurities, most notably thermally induced ring-opened products.[2][3]

This guide provides a definitive technical framework for distinguishing the target cyclopropane from its structural isomers. It prioritizes Nuclear Magnetic Resonance (NMR) as the primary validation tool, supported by Gas Chromatography-Mass Spectrometry (GC-MS) for isotopic fingerprinting.[1][2][3]

Part 1: The Analytical Challenge

The core difficulty in validating this compound lies not in removing starting materials, but in detecting isomeric rearrangement products .[1][2][3] Gem-dihalocyclopropanes are thermally labile; excessive heat during distillation or gas chromatography can induce ring expansion or opening, yielding allylic halides that possess the exact same molecular formula (


) and elemental analysis profile.[1][3]

The Primary Imposter:

  • Target: this compound (Strained ring,

    
     carbons).[1][2][3]
    
  • Isomer (Thermal Rearrangement): 2,3-Dibromo-4-chlorobut-1-ene (Open chain,

    
     carbons).[1][2][3]
    

Failure to distinguish these results in the failure of downstream cyclization reactions (e.g., Skattebøl rearrangement) due to the absence of the requisite cyclopropyl carbene precursor.[1][3]

Part 2: High-Resolution NMR Spectroscopy

NMR is the gold standard for differentiation because the magnetic environment of cyclopropyl protons is distinctively shielded compared to the vinylic protons of the ring-opened isomer.[2]

2.1 Comparative Chemical Shift Data (

NMR, 400 MHz,

)
FeatureTarget: this compoundImpurity: 2,3-Dibromo-4-chlorobut-1-ene
Ring/Vinylic Protons

1.4 – 2.2 ppm
(Multiplets)Characteristic high-field cyclopropyl signals.[1][2][3]

5.6 – 6.2 ppm
(Multiplets)Distinct low-field vinylic protons (

).[1][2][3]
Side Chain

3.6 – 4.0 ppm
(Doublet/Multiplet)

attached to a chiral center.[1][2][3]

4.0 – 4.5 ppm
(Singlet/Doublet)Allylic

.[1][2][3]
Coupling Constants (

)
Complex ABX or ABMX pattern due to ring rigidity and chirality.[1][2][3]Geminal coupling of terminal alkene protons (

Hz).[1][2][3]
2.2

NMR Signatures
  • Target: The gem-dibromo carbon (

    
    ) appears typically between 
    
    
    
    30–40 ppm
    .[1][2][3] The cyclopropyl methine/methylene carbons are also upfield (
    
    
    ppm).[1][2][3]
  • Isomer: The presence of alkene carbons (

    
    ) will show signals in the 
    
    
    
    115–140 ppm
    range.[1][2] If you see peaks above 100 ppm, your ring has opened. [1][2][3]
Part 3: Mass Spectrometry & Isotopic Fingerprinting

While NMR confirms structure, GC-MS confirms purity and molecular formula.[2][3] However, analysts must be cautious: GC injection port temperatures above 200°C can induce the very rearrangement you are trying to detect. [1][2]

3.1 Isotopic Pattern Analysis

The molecule contains two Bromines and one Chlorine .[1][2][3] This creates a unique "tetrad" isotope pattern due to the interplay of


 and 

.[1][3]
  • M+ Peak: Look for the cluster at

    
    .[1][2][3]
    
  • Relative Intensities: The pattern should approximate a 3:7:5:1 ratio (approximate calculation for

    
    ).[1][2][3]
    
  • Fragmentation:

    • Target: Loss of

      
       (M - 49) is common.[1][2][3]
      
    • Isomer: Allylic cleavage is dominant.[1][2][3]

3.2 GC Method Parameters (Low Thermal Stress)

To prevent thermal degradation during analysis:

  • Inlet Temp: Keep

    
    .
    
  • Column: Non-polar capillary column (e.g., DB-5ms).

  • Ramp: Slow ramp (

    
    ) to allow elution at lower temperatures.
    
Part 4: Experimental Protocols
Protocol A: Rapid NMR Validation Workflow

Objective: Determine if the synthesized oil is the target cyclopropane or the rearranged alkene.[1][2]

  • Sampling: Take 20

    
     of the crude reaction mixture (do not distill yet).
    
  • Solvent: Dissolve in 0.6 mL

    
     (neutralized with basic alumina to prevent acid-catalyzed rearrangement).
    
  • Acquisition: Run a standard proton scan (16 scans).[1][2][3]

  • Analysis:

    • Integrate the region 5.0 – 6.5 ppm .

    • Integrate the region 1.0 – 2.5 ppm .

    • Calculation: Purity % =

      
      .[1][2][3]
      
  • Decision: If Vinylic integral > 5%, the batch is compromised. Do not proceed to distillation.[1][2][3]

Protocol B: Purification via Vacuum Distillation

Context: This compound cannot be purified by silica gel chromatography easily due to hydrolysis risks.[1][2][3] Distillation is necessary but risky.[1][2][3]

  • Setup: Short-path distillation head with a high-vacuum pump (< 1 mmHg).

  • Stabilization: Add 0.1%

    
     or epichlorohydrin to the pot to scavenge trace acids (which catalyze ring opening).
    
  • Temperature: Maintain oil bath temperature below 80°C . If the boiling point at your pressure requires higher heat, improve the vacuum rather than increasing the heat.[2][3]

Part 5: Analytical Decision Tree (Visualization)

The following flowchart illustrates the logic for distinguishing the target from impurities during the workup process.

G Crude Crude Reaction Mixture (Allyl Chloride + :CBr2) NMR_Check 1H NMR Screening (CDCl3, No Heat) Crude->NMR_Check Region_High Signals at 1.0 - 2.5 ppm only? NMR_Check->Region_High Analyze Shifts Region_Low Signals at 5.0 - 6.5 ppm present? Region_High->Region_Low Yes Isomer IDENTIFIED: Isomeric Impurity (Ring-Opened Alkene) Discard/Reprocess Region_High->Isomer No (Wrong Structure) GCMS GC-MS Analysis (Inlet < 180°C) Region_Low->GCMS No (Pure Cyclopropane) Region_Low->Isomer Yes (Thermal Rearrangement) Distill Vacuum Distillation (< 1 mmHg, < 80°C) GCMS->Distill Isotope Pattern Matches Target CONFIRMED: Target 1,1-Dibromo-2-(chloromethyl) cyclopropane Distill->Target Final QC

Figure 1: Analytical workflow for validating cyclopropane integrity against thermal rearrangement isomers.[1][2][3]

References
  • Lynch, K. M., & Dailey, W. P. (1995).[1][2][3] Improved Preparations of 3-Chloro-2-(chloromethyl)-1-propene and 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane.[1][2][3][4] The Journal of Organic Chemistry. [Link][1]

  • Baird, M. S. (1975).[1][2][3] The thermal rearrangement of gem-dihalogenocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1. (Mechanistic grounding for ring opening). [Link][1][3]

  • PubChem Compound Summary. (2024). This compound.[1][2][3][4][5][6][7][8][9] National Center for Biotechnology Information. [Link][1][2][3]

Sources

GC-MS Analysis Methods for Halogenated Cyclopropanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated cyclopropanes, particularly gem-dihalocyclopropanes and fluorinated analogs, are critical structural motifs in modern drug discovery, serving as bioisosteres and metabolic blockers. However, their analysis presents a distinct paradox: the strained cyclopropane ring renders them chemically potent but thermally fragile.

Standard GC-MS protocols often fail due to thermal rearrangement (e.g., ring opening to allylic halides) in hot injectors or extensive fragmentation in Electron Impact (EI) sources that obliterates the molecular ion (


). This guide compares three distinct analytical methodologies, moving from standard screening to high-fidelity structural elucidation, and provides the experimental evidence required to select the correct workflow.

Critical Challenges in Analysis

Before selecting a method, the analyst must understand the physicochemical liabilities of the analyte.

  • Thermal Instability: Gem-dihalocyclopropanes undergo electrocyclic ring opening at temperatures

    
    C. In a standard split/splitless injector (
    
    
    
    C), a pure cyclopropane sample may appear as a mixture of the parent compound and its allylic isomer.
  • Stereochemical Complexity: Many pharmaceutical intermediates possess multiple chiral centers. Standard achiral columns (e.g., DB-5MS) separate diastereomers but fail to resolve enantiomers, which requires specific chiral stationary phases.

  • Hard Ionization (EI): The radical cation (

    
    ) formed at 70 eV is often unstable, ejecting a halogen radical (
    
    
    
    ) immediately. This makes molecular weight confirmation difficult without softer ionization techniques.

Comparative Methodology Guide

We evaluate three methodologies based on Thermal Stress , Structural Information , and Sensitivity .

Method A: High-Throughput Screening (Standard)

Best for: Stable fluorinated cyclopropanes, purity checks of crude reaction mixtures.

  • Inlet: Split/Splitless (

    
    C)
    
  • Ionization: Electron Impact (EI, 70 eV)[1][2]

  • Column: 5% Phenyl-arylene (e.g., HP-5MS)

Method B: Labile Compound Analysis (Optimized)

Best for: Thermally sensitive gem-bromo/iodo-cyclopropanes, quantitative analysis.

  • Inlet: Cool On-Column (COC) or PTV (Programmed Temperature Vaporization)

  • Ionization: Positive Chemical Ionization (PCI) with Methane/Ammonia

  • Column: Mid-polar (e.g., DB-17MS) to separate rearrangement products.

Method C: Stereochemical Resolution (Chiral)

Best for: Enantiomeric Excess (ee) determination of chiral drug intermediates.

  • Inlet: Split (

    
    C, high split ratio to prevent overloading)
    
  • Ionization: EI or CI (depending on stability)

  • Column: Cyclodextrin-based (e.g., Chirasil-Dex CB)

Performance Comparison Table
FeatureMethod A: Standard EIMethod B: Cool On-Column CIMethod C: Chiral GC
Injector Temp

C (Isothermal)

C

Track Oven

C
Thermal Degradation High Risk (Ring opening)Minimal / NoneModerate
Molecular Ion (

)
Weak or Absent (<5%)Dominant (

)
Variable
LOD (S/N > 3) 1–10 ng/mL50–100 ng/mL100–500 ng/mL
Linearity (

)
> 0.995> 0.990> 0.985
Application General Purity / Library MatchMW Confirmation / Labile SamplesEnantiomer Separation

Experimental Protocols

Protocol 1: Optimized Method for Labile Gem-Dihalocyclopropanes (Method B)

This protocol minimizes thermal stress. The use of Cool On-Column (COC) injection deposits the liquid sample directly into the capillary column, bypassing the hot vaporization chamber.

1. Sample Preparation:

  • Dissolve 1 mg of analyte in 1 mL of isooctane (high boiling point solvent allows focusing).

  • Note: Avoid chlorinated solvents (DCM, Chloroform) if using CI, as they deplete the reagent gas plasma.

2. GC Parameters (Agilent 7890/8890 or equivalent):

  • Inlet: Cool On-Column (COC) with track oven mode.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial:

      
      C for 2.0 min.
      
    • Ramp 1:

      
      C/min to 
      
      
      
      C.
    • Ramp 2:

      
      C/min to 
      
      
      
      C (Hold 3 min).
  • Column: DB-17MS (50% Phenyl-methylpolysiloxane), 30m

    
     0.25mm 
    
    
    
    0.25µm.

3. MS Parameters (Single Quadrupole):

  • Source: Chemical Ionization (Positive).

  • Reagent Gas: Methane (Flow 40% or optimized for source pressure ~1.5 Torr).

  • Source Temp:

    
    C (Keep low to prevent source fragmentation).
    
  • Scan Range: m/z 50–500.

Protocol 2: Workflow Decision Logic

The following diagram illustrates the decision process for selecting the correct analytical method based on compound properties.

MethodSelection Start Start: Analyte Characterization IsVolatile Is the compound highly volatile? (BP < 150°C) Start->IsVolatile IsChiral Is Enantiomeric Excess (ee) required? IsVolatile->IsChiral No Headspace Headspace / SPME GC-MS IsVolatile->Headspace Yes IsStable Is the ring thermally stable? (e.g., Fluorinated) IsChiral->IsStable No MethodC Method C: Chiral GC (Cyclodextrin Column) IsChiral->MethodC Yes MethodA Method A: Standard EI (Split/Splitless) IsStable->MethodA Yes MethodB Method B: Cool On-Column + CI (Soft Ionization) IsStable->MethodB No (e.g., gem-bromo/iodo)

Figure 1: Decision tree for selecting the optimal GC-MS method based on analyte volatility, chirality, and thermal stability.

Mechanistic Insight: Fragmentation Pathways[3][4]

Understanding fragmentation is vital for structural confirmation. Gem-dihalocyclopropanes exhibit a characteristic pathway under Electron Impact (EI). The ring strain facilitates a rapid ring opening, often triggered by the loss of a halogen radical.

Key Diagnostic Ions:

  • [M - X]

    
    :  Loss of one halogen atom (Base peak often).
    
  • [M - 2X]

    
    :  Loss of both halogens.
    
  • Allylic Cation: Formed after ring opening.

Fragmentation MolIon Molecular Ion (M+•) (Unstable Cyclopropane) Cation Cyclopropyl Cation (m/z = M - X) MolIon->Cation - X• Thermal Thermal Rearrangement (In Injector) MolIon->Thermal Heat RadicalLoss Loss of Halogen (X•) AllylCation Allylic Cation (Stabilized) Cation->AllylCation Rearrangement RingOpen Ring Opening (Electrocyclic) Fragment Further Fragmentation (Loss of H2, C2H4) AllylCation->Fragment Thermal->AllylCation Isomerization

Figure 2: Primary fragmentation pathway of gem-dihalocyclopropanes under EI conditions vs. thermal rearrangement.

Case Study: Analysis of gem-Dichlorocyclopropane Derivative

Objective: Compare Method A (Standard) vs. Method B (Optimized) for 1,1-dichloro-2-phenylcyclopropane.

Results:

  • Method A (Splitless,

    
    C):  Chromatogram showed two peaks. Peak 1 (RT 12.4 min) was the target. Peak 2 (RT 12.8 min) was identified as 2,3-dichloro-3-phenylprop-1-ene (thermal rearrangement product). The 
    
    
    
    ion (m/z 186) was <1% abundance.
  • Method B (COC, CI-Methane): Chromatogram showed a single sharp peak at RT 12.4 min. The mass spectrum showed a dominant

    
     at m/z 187 and 
    
    
    
    adducts, confirming the molecular weight without degradation.

Conclusion: For structural validation of halogenated cyclopropanes, Method B is mandatory . Method A is acceptable only if the specific derivative has been proven thermally stable.

References

  • Sydnes, L. K. (2025). Electrocyclic Ring-Opening Reactions of gem-Dibromocyclopropanes in the Synthesis of Natural Products. ResearchGate. Link

  • Groeneveld, G., et al. (2013). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of Chromatographic Science. Link

  • Phenomenex. (2025). Temperature Programming for Better GC Results. Phenomenex Blog. Link

  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Heptyl-Cyclopropane. BenchChem. Link

  • OI Analytical. (2018). Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Xylem Analytics. Link

Sources

Validating Polyhalogenated Building Blocks: Elemental Analysis Standards for 1,1-Dibromo-2-(chloromethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 1,1-Dibromo-2-(chloromethyl)cyclopropane Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS 98577-44-7) is a critical, high-value intermediate used primarily in the synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives—motifs increasingly sought in drug discovery for their ability to function as "bioisosteres" of benzene and tert-butyl groups.[1]

However, validating the purity of this compound presents a unique analytical challenge.[2] With a theoretical halogen content exceeding 74% by mass (mixed Bromine and Chlorine) and a strained cyclopropane ring, standard automated combustion methods often fail to yield results within the journal-mandated ±0.4% tolerance.

This guide compares the performance of three analytical "standards" (methodologies) for verifying the elemental composition of this compound: Automated CHNS Combustion , High-Resolution Mass Spectrometry (HRMS) , and the Oxygen Flask (Schöniger) Combustion coupled with Ion Chromatography (IC) .

Part 1: The Analytical Challenge

Target Molecule: this compound Formula: C₅H₇Br₂Cl Molecular Weight: 262.37 g/mol

Theoretical Composition Standards:

Element Mass Fraction (%) Analytical Difficulty
Carbon 22.89% Low C content increases relative error in standard CHN analyzers.
Hydrogen 2.69% Very low H content; sensitive to moisture contamination.
Bromine 60.91% Extremely high; causes "memory effects" in combustion tubes.

| Chlorine | 13.51% | Must be differentiated from Bromine. |

Part 2: Comparative Analysis of Validation Methods

This section objectively compares the "performance" of analytical techniques. In this context, "performance" is defined by Accuracy , Selectivity (Br vs. Cl) , and Reproducibility .

Alternative 1: Automated CHNS Analyzer (The "Fast" Standard)
  • Mechanism: Flash combustion at >1000°C; gases separated by GC.

  • Performance:

    • Pros: Fast (<10 mins), minimal sample (1-2 mg).

    • Cons:Critical Failure Risk. Most standard CHNS analyzers cannot differentiate Halogens. They typically measure C, H, N, and S. The high halogen load (74%) often poisons the catalysts (e.g., copper reduction tubes) rapidly, leading to drifting Nitrogen values or incomplete Carbon combustion due to halogen radical quenching.

    • Verdict:Not Recommended for full characterization. Useful only for C/H confirmation if fresh catalysts are used.

Alternative 2: High-Resolution Mass Spectrometry (The "Modern" Proxy)
  • Mechanism: Q-TOF or Orbitrap detection of molecular ions.

  • Performance:

    • Pros: Exact mass confirms the formula C₅H₇Br₂Cl unambiguously. Isotopic pattern analysis perfectly matches the unique Br₂Cl signature (distinct M, M+2, M+4, M+6 clusters).

    • Cons:Qualitative, not Quantitative. HRMS confirms identity but not bulk purity. It cannot detect inorganic impurities, solvents, or moisture that Elemental Analysis (EA) catches.

    • Verdict:Supporting Evidence Only. Essential for ID, but does not replace EA for purity standards.

The Gold Standard: Oxygen Flask (Schöniger) Combustion + Ion Chromatography[3]
  • Mechanism: Sample is burned in a pure O₂ atmosphere (Schöniger Flask); gases are absorbed into a carbonate/bicarbonate solution; anions (Br⁻, Cl⁻) are separated and quantified by Ion Chromatography (IC).

  • Performance:

    • Pros:Absolute Specificity. Physically separates Bromide and Chloride, allowing precise quantification of each halogen independently. Eliminates catalyst poisoning issues.

    • Cons: Labor-intensive; requires skilled technique to avoid deflagration of the strained cyclopropane ring.

    • Verdict:The Required Standard. This is the only method capable of validating the ±0.4% requirement for both halogens in this molecule.

Part 3: Detailed Experimental Protocol (The "Gold Standard")

Objective: Quantify C, H (via Analyzer) and Br, Cl (via Schöniger/IC) to validate >98% purity.

Workflow Diagram

The following diagram illustrates the decision logic and workflow for analyzing polyhalogenated cyclopropanes.

EA_Workflow Start Sample: this compound Step1 Step 1: Drying Start->Step1 Decision1 Is volatile? Step1->Decision1 VacDry Vacuum Desiccator (P₂O₅) Ambient Temp, 4h Decision1->VacDry Yes (mp 48°C) Split Split Sample VacDry->Split PathA Path A: C/H Analysis Split->PathA PathB Path B: Halogen Analysis Split->PathB AutoCHN Automated Microanalysis (WO₃ Catalyst required) PathA->AutoCHN Schoeniger Schöniger Flask Combustion (Wrapped in ashless paper, O₂ atm) PathB->Schoeniger Result Compare vs Theoretical (C: 22.89%, Br: 60.91%, Cl: 13.51%) AutoCHN->Result Absorb Absorb into Na₂CO₃/NaHCO₃ + H₂O₂ (reduce Br₂ to Br⁻) Schoeniger->Absorb IC Ion Chromatography (Conductivity Detector) Absorb->IC IC->Result

Figure 1: Analytical workflow for polyhalogenated cyclopropanes, prioritizing the separation of Halogen determination from Carbon/Hydrogen analysis.

Protocol A: Sample Preparation
  • Caution: The compound has a low melting point (48-50°C) and is a skin irritant.[4] Handle with gloves in a fume hood.

  • Drying: Do not heat >30°C. Dry in a vacuum desiccator over P₂O₅ for 4 hours to remove trace moisture/solvents which distort the low %C and %H values.

Protocol B: Oxygen Flask Combustion (Halogen Determination)

This protocol is adapted from ASTM E205 and optimized for mixed halogens.

  • Weighing: Accurately weigh 5–10 mg of sample onto ashless filter paper (Whatman 42). Fold into a "flag" with a fuse tail.

  • Flask Setup: Use a 500 mL Schöniger flask. Add 10 mL of absorbing solution: 1.5 mM Na₂CO₃ / 0.5 mM NaHCO₃ containing 3 drops of 30% H₂O₂ .

    • Expert Insight: The H₂O₂ is critical. Bromine often forms elemental Br₂ upon combustion, which is volatile and yellow. H₂O₂ ensures reduction of all Br species to Bromide (Br⁻) and Chlorine to Chloride (Cl⁻) for accurate detection.

  • Combustion: Flush flask with O₂ for 1 min. Ignite the paper fuse and immediately insert the stopper/basket. Invert flask once combustion is complete to coat walls.

  • Absorption: Shake vigorously for 2-3 minutes. Let stand for 30 minutes to ensure complete absorption of gases.

  • Analysis (Ion Chromatography):

    • Inject the solution into an Ion Chromatograph (e.g., Dionex).

    • Column: Anion exchange column (e.g., AS11-HC).

    • Eluent: KOH gradient.

    • Detection: Suppressed Conductivity.

    • Result: Distinct peaks for Cl⁻ (earlier elution) and Br⁻ (later elution). Integrate areas against standard calibration curves.

Part 4: Data Interpretation & Acceptance Criteria

When reviewing data from a contract lab or internal run, use this table to validate the quality of the material.

Table 1: Acceptance Standards for this compound

ElementTheoretical %Acceptable Range (±0.4%)Common Failure ModeCorrective Action
Carbon 22.8922.49 – 23.29High Result: Solvent trap (e.g., hexane). Low Result: Incomplete combustion (carbide formation).Check NMR for solvents. Add WO₃ combustion aid.
Hydrogen 2.692.29 – 3.09High Result: Moisture (H₂O).Re-dry sample at RT under high vacuum.
Bromine 60.9160.51 – 61.31Low Result: Loss of Br₂ gas (yellow fumes) not reduced to Br⁻.Ensure H₂O₂ is fresh in absorber solution.
Chlorine 13.5113.11 – 13.91Interference: Overlap with Br peak in titration.Switch from Titration to Ion Chromatography.
References
  • Sigma-Aldrich. (2024). 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane Product Specification. Retrieved from

  • Exeter Analytical. (2015).[5] Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[3] Retrieved from

  • University of Vienna. (n.d.). Microanalysis: Determination of Chlorine and Bromine. Retrieved from

  • ASTM International. (2024). ASTM E205-96: Standard Specification for Oxygen Combustion Flask. Retrieved from

  • Lavallo, V. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science. Retrieved from

Sources

Characterization of Ring-Opened Byproducts in Cyclopropane Synthesis: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent Yield Killer"

In drug discovery, the cyclopropyl motif is prized for its ability to constrain molecular conformation and improve metabolic stability. However, the inherent ring strain (~27.5 kcal/mol) that makes these scaffolds valuable also makes them thermodynamically prone to ring-opening reactions.

For researchers employing Simmons-Smith, Corey-Chaykovsky, or metal-catalyzed carbene transfer protocols, distinguishing the desired cyclopropane from its isomeric ring-opened byproducts (linear alkenes, allylic ethers, or homoallylic halides) is a critical analytical challenge. These byproducts often share identical molecular weights and similar polarity to the product, rendering standard LC-MS screening insufficient.

This guide provides a technical comparison of analytical methodologies to rigorously characterize these impurities, ensuring data integrity in structure-activity relationship (SAR) studies.

Mechanistic Origins of Ring Opening

Understanding how the ring opens is the first step in predicting the byproduct's structure. The two dominant failure modes are acid-catalyzed solvolysis and radical instability.

Diagram 1: Divergent Reaction Pathways

The following diagram illustrates the mechanistic divergence between successful cyclopropanation and the formation of common ring-opened impurities.

ReactionPathways Start Alkene Precursor + Carbenoid Source Inter Transition State (Metal-Carbene Complex) Start->Inter Activation Cyclo Target Cyclopropane (Kinetic Product) Inter->Cyclo Concerted Transfer RadicalPath Radical Recombination Inter->RadicalPath SET / Instability AcidPath Acid-Catalyzed Opening (H+) Cyclo->AcidPath Trace Acid/Lewis Acid Cation Carbocation Intermediate AcidPath->Cation Ring Strain Release Allylic Allylic Alcohol/Ether (Solvolysis Product) Cation->Allylic Nucleophile (ROH) Linear Linear Alkene (Isomerization) RadicalPath->Linear H-Shift

Caption: Mechanistic divergence showing how trace acid or radical instability leads to ring-opened isomers (allylic/linear) vs. the target cyclopropane.

Comparative Analysis of Characterization Techniques

To validate the integrity of a cyclopropane synthesis, one must prove the ring is intact. The following table compares the efficacy of primary analytical techniques.

Table 1: Analytical Technique Comparison Matrix
FeatureNMR Spectroscopy (1H, 13C) GC-MS / LC-MS IR Spectroscopy
Primary Utility Structural Proof. Definitive confirmation of ring closure via coupling constants (

) and chemical shifts.[1]
Impurity Profiling. Separation of isomers and quantification of trace byproducts.Functional Group Check. Rapid monitoring of reaction progress.
Differentiation Power High. Distinct high-field signals (0–1 ppm) for cyclopropane vs. olefinic signals (5–7 ppm).Medium. Isomers often have identical

. Requires optimized chromatography to separate.[1]
Low. Hard to distinguish subtle isomeric mixtures; useful for "fingerprint" region.
Sensitivity Low (requires mg quantities).High (pg to ng range).Medium.
Throughput Low (minutes to hours per sample).High (automated sequences).Very High (seconds).
Key Limitation Difficulty detecting <1% impurities without cryoprobes or long acquisition times.Mass spectra of isomers (e.g., cyclopropane vs. propene deriv.) are often identical.Lack of structural specificity.

Deep Dive: NMR vs. MS for Isomer Differentiation

The NMR "Fingerprint"

The most reliable method to distinguish a cyclopropane from its ring-opened allylic isomer is 1H NMR .

  • Cyclopropane Protons: Typically appear upfield, between -0.2 and 1.2 ppm .

  • Ring-Opened (Allylic) Protons: The formation of a double bond shifts protons to the olefinic region (5.0 – 6.5 ppm ) and adjacent allylic protons to 2.0 – 4.5 ppm .

  • Coupling Constants (

    
    ): 
    
    • Cis-cyclopropane protons:

      
      .
      
    • Trans-cyclopropane protons:

      
      .
      
    • Geminal protons:

      
      .
      
The Mass Spectrometry Trap

Warning: A common error in drug development is relying solely on MS. A cyclopropane product and its ring-opened alkene isomer share the exact same molecular formula and Exact Mass .

  • Solution: You must rely on Retention Time (

    
    )  shifts. Cyclopropanes generally elute earlier than their linear isomers on non-polar GC columns due to a more compact hydrodynamic radius, though this varies by substitution pattern.
    

Experimental Protocols

Protocol A: Quantitative NMR (qNMR) for Purity Assessment

Use this protocol to determine the absolute weight % of the cyclopropane against ring-opened impurities.

Reagents:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (non-volatile, distinct singlet at ~6.1 ppm) or Maleic Acid (singlet at ~6.3 ppm).

  • Solvent: CDCl3 or DMSO-d6 (neutralized with basic alumina to prevent acid-catalyzed opening in the tube).

Workflow:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL deuterated solvent. Ensure complete homogeneity.

  • Acquisition:

    • Pulse sequence: standard 1H (e.g., zg30).

    • Relaxation delay (

      
      ): Must be 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation for quantitative integration.
    • Scans: 16–32 scans.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS peak (set to known proton count).

    • Integrate the unique cyclopropane high-field multiplet and the olefinic impurity peaks.

  • Calculation:

    
    
    (Where 
    
    
    
    = Integral area,
    
    
    = Number of protons)[2]
Protocol B: GC-MS Method for Isomer Separation

Use this to separate the cyclopropane from linear alkene byproducts.

Instrumentation: Agilent 7890/5977 (or equivalent). Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).

Method Parameters:

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Initial: 50°C for 2 min.

    • Ramp A: 10°C/min to 150°C.

    • Ramp B: 25°C/min to 300°C (hold 5 min).

    • Note: Slow ramp (5-10°C/min) is crucial for separating stereoisomers.

  • Detection: EI source (70 eV). Scan range 40–500 amu.

Data Analysis:

  • Look for the "M-28" peak (loss of ethylene) which is sometimes more pronounced in certain cyclopropane fragmentations compared to linear alkenes, though retention time is the primary discriminator.

Decision Tree: Characterization Workflow

This workflow guides the analyst when an unknown impurity is detected in a cyclopropanation reaction.

CharacterizationWorkflow Start Unknown Impurity Detected (TLC/LC-MS) Isolate Isolate Impurity (Prep TLC / Flash) Start->Isolate NMR_1H Run 1H NMR (Check 0-1 ppm vs 5-7 ppm) Isolate->NMR_1H Decision1 High-field signals (0-1 ppm) present? NMR_1H->Decision1 CycloPath Likely Cyclopropane Isomer (Cis/Trans) Decision1->CycloPath Yes OpenPath No High-field signals Olefinic signals present Decision1->OpenPath No NOESY Run 1D NOESY (Determine Stereochem) CycloPath->NOESY Result_Cis Product: Cis-Isomer NOESY->Result_Cis NOE Observed Result_Trans Product: Trans-Isomer NOESY->Result_Trans No NOE COSY Run COSY / HSQC (Map Spin System) OpenPath->COSY Result_Open Byproduct: Ring-Opened (Linear Alkene/Allyl) COSY->Result_Open

Caption: Decision tree for identifying unknown impurities in cyclopropane synthesis batches.

References

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (1998). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Link

  • Ebner, C., & Carreira, E. M. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(18), 11651–11679. Link

  • Grover, V., et al. (2025). Spectroscopic Scrutiny: A Comparative Guide to Analyzing (2,2-dichloroethenyl)cyclopropane Impurities. BenchChem Application Notes. Link

  • Parrish, J. D., & Davies, H. M. L. (2000). The Influence of Ring Strain on the Acid-Catalyzed Ring Opening of Donor-Acceptor Cyclopropanes. Journal of the American Chemical Society, 122(29), 6812–6820. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Stereochemistry and NOE). Link

Sources

Safety Operating Guide

1,1-Dibromo-2-(chloromethyl)cyclopropane: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

Parameter Critical Information
Primary Hazard Irritant / Lachrymator / Potential Alkylating Agent. Causes serious eye damage (H318) and skin irritation (H315).[1][2][3] Combustible Liquid (H227).[2][3]
Disposal Pathway High-Temperature Incineration with acid gas scrubbing.[3]
Waste Stream Halogenated Organic Waste.
Contraindications NEVER mix with strong bases (e.g., NaOH, KOH, alkoxides) or active metals (Li, Na, Mg).[4] Risk of dehydrohalogenation to unstable cyclopropenes.[3][4]
Spill Response Evacuate area. Don PPE (Nitrile + Silver Shield undergloves).[3] Absorb with vermiculite/sand.[3][4] Do NOT use sawdust (combustible).[3]

Chemical Profile & Hazard Assessment

To dispose of 1,1-Dibromo-2-(chloromethyl)cyclopropane (CAS: 67003-20-7) safely, one must understand its unique reactivity profile.[3][4] Unlike standard halogenated solvents (e.g., DCM, Chloroform), this molecule possesses significant ring strain (~27.5 kcal/mol) and multiple halogen leaving groups.[4]

Structural Reactivity Risks
  • Ring Strain & fragmentation: The cyclopropane ring is kinetically stable but thermodynamically unstable.[3] Under thermal stress or nucleophilic attack, the ring can open, leading to the formation of reactive allylic cations.[3][4]

  • Base Sensitivity: Treatment with strong bases can induce 1,2-elimination (dehydrohalogenation), potentially forming 1-bromo-2-(chloromethyl)cyclopropene .[3][4] Cyclopropenes are highly strained and can polymerize explosively or react violently.[3][4] Therefore, standard base-bath neutralization is strictly prohibited. [4]

  • Alkylating Potential: The chloromethyl group (

    
    ) is a primary alkyl halide on a strained ring, making it a potential alkylating agent.[3] It can react with biological nucleophiles (DNA/Proteins), necessitating containment protocols equivalent to "Select Carcinogens."[3][4]
    
Key Physical Properties for Disposal
PropertyValueImplication for Disposal
Physical State Liquid (or low melting solid)Must be containerized in leak-proof glass/HDPE.[3]
Flash Point >60°C (Combustible)Classified as Combustible Liquid (H227).[3] May trigger EPA D001 if mixed with flammable solvents.[4]
Density > 2.0 g/mLHeavy organic; will sink in water.[3] Do not rely on phase separation for cleanup.[3][4]

Pre-Disposal Stabilization & Segregation[3]

Before removing the waste from the fume hood, it must be stabilized and segregated correctly to prevent cross-stream reactions.[3][4]

Segregation Logic
  • Stream A (Correct): Halogenated Organic Solvents (DCM, Chloroform, Chlorobenzene).[4][5]

  • Stream B (Incorrect): Non-halogenated solvents (Acetone, Hexanes) – Cost inefficiency.[4]

  • Stream C (DANGEROUS): Aqueous Bases, Oxidizers (Nitric Acid, Peroxides), or Active Metals.[4]

Packaging Requirements
  • Primary Container: Amber glass bottle with a Teflon-lined screw cap. Avoid metal containers due to potential corrosion from hydrolysis-derived HBr/HCl.

  • Labeling: Must be labeled "Hazardous Waste - Halogenated Organic."[3]

    • Explicitly list: "this compound" (Do not use abbreviations).[1][3]

    • Hazard Checkbox: Toxic, Irritant.[1][3][4]

Disposal Protocols (Step-by-Step)

Scenario A: Routine Laboratory Waste (Solutions)

For reaction mixtures containing the compound in solvents like DCM or Ether.[3]

  • Quenching (If reactive reagents present): If the mixture contains residual organolithiums or hydrides, quench carefully with isopropanol before adding the cyclopropane waste to the container.[3] Ensure the mixture is neutral (pH 6-8).

  • Transfer: Pour the solution into the Halogenated Solvent Waste carboy.

  • Documentation: Log the volume and estimated concentration on the waste tag.[3] High halogen content (>5%) significantly alters incineration parameters.[3]

Scenario B: Pure Chemical Disposal (Stock/Old Reagents)

For expired or surplus pure this compound.[3][4]

  • Do Not Bulking: Do not pour pure stock into a general waste carboy. This creates a "shock load" of halogens for the incinerator and increases spill risks in the lab.

  • Lab Pack Protocol:

    • Keep the chemical in its original manufacturer vial if intact.[3]

    • Place the vial inside a secondary containment bag (Ziploc).

    • Place the bag into a dedicated "Lab Pack" box (usually a 5-gallon bucket lined with vermiculite).[3]

    • Fill void spaces with vermiculite to prevent breakage.

  • Manifesting: Declare the item specifically on the hazardous waste manifest as "Toxic Liquid, Organic, N.O.S. (Contains Dibromochloromethylcyclopropane)."[1][2][6][7][8][9]

Scenario C: Spill Cleanup (Emergency)

For spills > 10 mL outside a fume hood.

  • Evacuate: Clear the immediate area. The compound is a lachrymator (tear gas effect).

  • PPE: Goggles, Lab Coat, Double Gloves (Nitrile outer / Silver Shield or Laminate inner).[3][4]

  • Absorb:

    • Cover spill with Vermiculite or Activated Carbon .[3]

    • Prohibited: Do not use paper towels (rapid evaporation surface area) or sawdust (reaction risk).

  • Collect: Scoop material into a wide-mouth jar.

  • Decontaminate: Scrub the surface with a dilute soap/water solution.[3] Collect rinsate as halogenated waste.[3][4]

Visualization: Decision & Workflow Diagrams

Waste Segregation Decision Tree

This logic ensures the compound never meets incompatible waste streams.[3]

WasteSegregation Start Waste: this compound FormCheck Physical Form? Start->FormCheck Incompatible STOP: Do NOT mix with Bases or Oxidizers Start->Incompatible Pure Pure / Concentrated Stock FormCheck->Pure Dilute Dilute Solution (<10%) FormCheck->Dilute LabPack Protocol: LAB PACK (Keep in original vial -> Vermiculite) Pure->LabPack SolventCheck Solvent Type? Dilute->SolventCheck HaloSolv Halogenated (DCM, CHCl3) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (Ether, Hexane) SolventCheck->NonHaloSolv HaloWaste Protocol: HALOGENATED WASTE CARBOY (High Temp Incineration) HaloSolv->HaloWaste NonHaloSolv->HaloWaste *Must go to Halo stream due to solute content

Caption: Decision logic for segregating dibromocyclopropane waste. Note that even if dissolved in non-halogenated solvents, the presence of the brominated solute mandates disposal in the Halogenated stream.[4]

Incineration Lifecycle

Understanding the downstream process validates the need for segregation.[3]

DisposalLifecycle Lab Lab Waste Collection Transport DOT Transport (UN 2810 / UN 3082) Lab->Transport Manifesting Incinerator Rotary Kiln Incinerator (>1000°C) Transport->Incinerator Scrubber Acid Gas Scrubber (Neutralizes HBr/HCl) Incinerator->Scrubber Acid Gases Ash Stabilized Ash (Landfill) Incinerator->Ash Inorganic Residue

Caption: The commercial disposal pathway. High temperature is required to break the C-Br and C-Cl bonds, while scrubbers are essential to capture the resulting corrosive acid gases.[3][4]

Regulatory Compliance & Waste Coding

Failure to code waste correctly can lead to regulatory fines and rejection by disposal facilities.[3][4]

Regulatory BodyClassificationCode/DesignationNotes
EPA (RCRA) Characteristic / ListedD001 (If FP <60°C) F002 (If mixed with listed solvents)If pure, it is generally "Non-RCRA Regulated Hazardous Waste" unless it exhibits toxicity (D004-D043), but it is always treated as hazardous in practice.[3]
DOT (Shipping) Hazard Class 6.1 (Toxic)UN 2810 (Toxic liquid, organic, n.o.s.)[4]Alternate: UN 3082 (Environmentally Hazardous Substance) if toxicity is primarily aquatic.[3]
SARA Title III Section 313Halogenated Organic Reportable if thresholds are met.[3]

Important Note on "P-Listing": This specific compound is not P-listed (acutely toxic) by the EPA, but its acute toxicity profile warrants handling it with the same rigor as P-listed alkylating agents.[3]

References

  • PubChem. (2025).[1][2][3] this compound Compound Summary. National Library of Medicine.[3][4] [Link][3]

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • ECHA (European Chemicals Agency). (2024).[2][3] Substance Information: this compound. [Link][2][3][4]

Sources

Personal Protective Equipment & Handling Guide: 1,1-Dibromo-2-(chloromethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Immediate Action Required: Treat 1,1-Dibromo-2-(chloromethyl)cyclopropane as a severe alkylating agent and lachrymator . Standard laboratory nitrile gloves provide insufficient protection against prolonged contact due to the lipophilic nature of the brominated cyclopropane ring.

The Golden Rule: All manipulation must occur within a certified chemical fume hood. Zero skin contact tolerance is the operational standard.

Risk Assessment & Hazard Identification

To select the correct PPE, one must understand the mechanism of toxicity, not just the hazard codes.

Mechanistic Hazards[1][2]
  • Alkylating Potential: The chloromethyl group (

    
    ) attached to the strained cyclopropane ring is highly reactive. It can alkylate DNA and proteins, posing potential mutagenic risks similar to other alkyl halides [1].
    
  • Ring Strain Energy: Cyclopropanes possess significant ring strain (~27.5 kcal/mol). Upon metabolic activation or thermal stress, the ring can open, generating reactive radical or ionic intermediates that cause rapid cellular damage [2].

  • Lipophilicity: The two bromine atoms significantly increase the molecule's lipophilicity, facilitating rapid absorption through the skin and standard glove materials.

GHS Hazard Classification
Hazard ClassCodeDescriptionCritical PPE Implications
Eye Damage H318 Causes serious eye damage.Safety glasses are insufficient . Chemical splash goggles are mandatory.
Skin Irritation H315 Causes skin irritation.[1][2][3]Delayed burns possible. Permeation resistance is key.
Acute Toxicity H302 Harmful if swallowed.[2][4][5]Hygiene protocols; wash hands immediately after doffing PPE.
STOT-SE H335 Respiratory irritation.[1][2][5]Inhalation risk; Engineering controls (Fume Hood) required.[5][6]

PPE Selection Matrix

This protocol uses a "Defense in Depth" strategy. Do not rely on a single barrier.

Hand Protection (Critical Control Point)

Scientific Rationale: Halogenated aliphatic hydrocarbons dissolve standard nitrile rubber. While specific permeation data for this CAS is rare, data for analogous brominated alkyls suggests breakthrough times for disposable nitrile (4 mil) can be <5 minutes [3].

Glove MaterialBreakthrough Time (Est.)Usage ContextRecommendation
Laminate (Silver Shield/4H) > 480 minPrimary Barrier REQUIRED for spill cleanup, synthesis setup, or handling pure neat liquid.
Nitrile (Disposable, 4-6 mil) < 5 minSplash Guard Only Use over Laminate gloves for dexterity, or double-gloved for incidental contact only. Change immediately upon splash.
Latex ImmediateDO NOT USE Permeable to organic halides. Offers zero protection.
Eye & Face Protection[8][10][11]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1+ D3 rating). The "D3" designation ensures the seal protects against droplets and splashes, unlike standard impact glasses.

  • High Volume (>50mL) or Pressurized Systems: Face shield worn over splash goggles.

Respiratory Protection[9]
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Emergency): Full-face respirator with Organic Vapor (OV) cartridges (Black band). Note: Do not use respirators as a substitute for a fume hood during routine work.

Operational Protocol: The "Closed Transfer" Method

To minimize exposure, we utilize a logic flow that prevents open-air handling.

HandlingWorkflow cluster_emergency Emergency Loop Start Start: Reagent Retrieval PPE_Check PPE Verification: 1. Splash Goggles 2. Lab Coat 3. Double Gloves (Nitrile) Start->PPE_Check Weighing Weighing Protocol: Tare vial inside hood. Do NOT remove stock bottle. PPE_Check->Weighing Pass Transfer Transfer: Use Syringe/Septum technique Avoid pouring. Weighing->Transfer Reaction Reaction Setup: Add to vessel. Immediately cap/seal. Transfer->Reaction Waste Waste Disposal: Segregate into Halogenated Waste. Reaction->Waste Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Absorb Absorb: Vermiculite/Sand Evacuate->Absorb Absorb->Waste

Figure 1: Operational workflow emphasizing containment and emergency loops.

Step-by-Step Handling:
  • Engineering Check: Verify fume hood flow is operational.

  • Double Glove: Don a pair of 4 mil nitrile gloves. If handling >10g, wear Silver Shield laminate gloves under the nitrile.

  • Weighing:

    • Bring the balance into the hood if possible.

    • If the balance is external, tare a pre-weighed vial with a septum cap.

    • Add the reagent inside the hood, seal the vial, wipe the exterior with a dry tissue (dispose of tissue as hazardous waste), and then transport to the balance.

  • Transfer: Use a glass syringe with a long needle for liquid transfer to avoid pouring. Pouring increases surface area and vapor generation.

Emergency Response & Disposal

Exposure Response
  • Eye Contact: Time is tissue. Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Seek medical attention immediately (Ophthalmologist review required due to H318).

  • Skin Contact: Remove contaminated clothing/gloves immediately.[5][7][8] Wash with soap and water for 15 minutes.[5] Do not use alcohol or solvents (this enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Spill Management (< 50 mL)
  • Alert: Announce the spill to lab occupants.

  • PPE Upgrade: Don Silver Shield gloves and a respirator if outside the hood.

  • Absorb: Do not use paper towels (combustible/rapid evaporation). Use Vermiculite , Sand , or Activated Carbon .

  • Clean: Scoop material into a jar. Wipe area with a dilute soap solution.

Waste Disposal[8][10]
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong bases (risk of exothermic elimination reactions) or oxidizers.

  • Labeling: Clearly label as "Contains this compound - Toxic/Irritant."

PPE Decision Logic (Visualized)

PPELogic Task Task Definition Volume Volume > 10mL? Task->Volume DirectContact Direct Immersion Risk? Volume->DirectContact Yes Standard Standard PPE: Nitrile (Double) Lab Coat Goggles Volume->Standard No DirectContact->Standard No HighRisk High Risk PPE: Silver Shield Gloves Face Shield + Goggles Apron DirectContact->HighRisk Yes

Figure 2: Decision tree for upgrading PPE based on volume and contact risk.

References

  • PubChem. (2025).[2][4] this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition.
  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

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Min. plausibility 0.01
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1,1-Dibromo-2-(chloromethyl)cyclopropane
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1,1-Dibromo-2-(chloromethyl)cyclopropane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.